ML-184
Description
Properties
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3S/c1-19-8-7-9-23(20(19)2)28-14-16-29(17-15-28)25(30)22-18-21(33(31,32)26(3)4)10-11-24(22)27-12-5-6-13-27/h7-11,18H,5-6,12-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSJAHQGJHDACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)C)N4CCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML-184: A Technical Guide to its Mechanism of Action as a Selective GPR55 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-184 is a potent and selective synthetic agonist of the G protein-coupled receptor 55 (GPR55). This technical guide delineates the mechanism of action of this compound, summarizing its molecular interactions, downstream signaling cascades, and cellular effects. The information presented is collated from publicly available pharmacological data and scientific literature, providing a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound, also identified by its PubChem CID 2440433, is a small molecule that has been characterized as a selective agonist for GPR55.[1][2] GPR55 is an orphan GPCR that has garnered significant interest due to its potential roles in various physiological and pathological processes, including pain, inflammation, and cancer.[3] Understanding the precise mechanism of action of selective agonists like this compound is crucial for elucidating the function of GPR55 and for the development of novel therapeutics targeting this receptor.
Molecular Target: GPR55
The primary molecular target of this compound is the G protein-coupled receptor 55 (GPR55).[4] this compound exhibits high potency and selectivity for GPR55, distinguishing it from other related receptors such as the cannabinoid receptors CB1 and CB2, and GPR35.[4][5]
Binding Affinity and Potency
Biochemical assays have demonstrated that this compound is a potent agonist of GPR55. The half-maximal effective concentration (EC50) for GPR55 activation is consistently reported in the nanomolar range.
| Parameter | Value | Assay Type | Reference |
| EC50 | 250 nM | β-arrestin recruitment assay | [4] |
| EC50 | 260 nM | Not Specified | [6] |
| EC50 | 263 nM | Not Specified | [1] |
| EC50 | 0.26 µM | Not Specified | [2] |
Selectivity Profile
This compound displays a high degree of selectivity for GPR55 over other receptors, making it a valuable tool for studying GPR55-mediated signaling.
| Receptor | Selectivity vs. GPR55 | Reference |
| GPR35 | >100-fold | [4] |
| CB1 | >100-fold | [4] |
| CB2 | >100-fold | [4] |
Signaling Pathways
Activation of GPR55 by this compound initiates downstream intracellular signaling cascades. The primary pathways identified involve the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the translocation of protein kinase C βII (PKCβII).[5]
GPR55-Mediated Signaling Cascade
The binding of this compound to GPR55 is believed to induce a conformational change in the receptor, leading to the activation of intracellular G proteins. This, in turn, triggers a cascade of events culminating in the phosphorylation of ERK1/2 and the translocation of PKCβII from the cytosol to the plasma membrane.
Caption: GPR55 signaling pathway activated by this compound.
Cellular and Physiological Effects
The agonistic action of this compound on GPR55 has been shown to elicit various cellular and physiological responses in preclinical studies.
Neural Stem Cells
In human neural stem cells (hNSCs), this compound has been observed to increase cell proliferation and promote neuronal differentiation.[5] This effect is mediated by GPR55, as it can be blocked by GPR55 antagonists.[5]
Cancer Cell Lines
Some studies have investigated the effects of this compound in cancer cell lines. The interaction between GPR55 and other receptors, such as the CB2 receptor, may play a role in mediating the pro-proliferative signals of this compound in certain cancer cell types.[7]
Metabolic Effects
In obese-diabetic mouse models, oral administration of this compound has been shown to improve glucose tolerance and insulin (B600854) sensitivity.[8]
Experimental Protocols
β-Arrestin Recruitment Assay (for GPR55 Agonist Activity)
This assay is commonly used to quantify the activation of GPR55.
-
Cell Line: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP fusion protein are used.[3]
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Preparation: this compound is serially diluted to various concentrations in an appropriate buffer.
-
Treatment: The culture medium is removed, and cells are treated with the different concentrations of this compound.
-
Incubation: Cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor activation and β-arrestin translocation.
-
Imaging: The translocation of β-arrestin2-GFP from the cytoplasm to the cell membrane, colocalizing with the activated GPR55, is visualized and quantified using high-content imaging systems.
-
Data Analysis: The percentage of cells showing β-arrestin translocation is plotted against the logarithm of the this compound concentration, and the EC50 value is determined using a non-linear regression analysis.
Caption: Workflow for β-arrestin recruitment assay.
ERK1/2 Phosphorylation Assay
-
Cell Culture: Cells expressing GPR55 (e.g., HEK293 cells) are cultured to near confluence.
-
Serum Starvation: Cells are serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of ERK phosphorylation.
-
Compound Treatment: Cells are treated with this compound at various concentrations for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: Cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: The protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry: The intensity of the p-ERK1/2 bands is normalized to the total ERK1/2 bands to determine the fold-change in ERK phosphorylation upon this compound treatment.
Conclusion
This compound is a well-characterized, potent, and selective agonist of GPR55. Its mechanism of action involves direct binding to and activation of GPR55, leading to the initiation of downstream signaling pathways, including the phosphorylation of ERK1/2 and the translocation of PKCβII. The selectivity of this compound makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of GPR55. Further research utilizing this compound will continue to shed light on the therapeutic potential of targeting this orphan receptor.
References
- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells [mdpi.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
The Discovery and Development of LP-184: A Next-Generation Targeted DNA-Damaging Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
LP-184 is a novel, next-generation small molecule and a member of the acylfulvene (B1200177) class of DNA alkylating agents.[1][2] It is a prodrug that is selectively activated in cancer cells, leading to DNA damage and subsequent cell death.[1][2] Developed by Lantern Pharma, LP-184 is currently in preclinical and clinical development for the treatment of various solid tumors, particularly those with specific genomic profiles, such as deficiencies in the homologous recombination (HR) DNA repair pathway.[1][2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of LP-184.
Clarification of Nomenclature: It is important to distinguish LP-184 from other investigational compounds with similar designations. Notably, ML184 (CID 2440433) is a selective GPR55 agonist and is unrelated to the anticancer agent LP-184.[4] This guide will focus exclusively on the acylfulvene DNA alkylating agent, LP-184.
Discovery and Optimization
The development of LP-184 stems from the promising anticancer activity of the acylfulvene class of compounds. A key challenge with this class has been achieving tumor-specific activation to minimize off-target toxicity. The discovery of LP-184 was driven by a proprietary artificial intelligence (A.I.) platform, RADR®, which aided in identifying its potential efficacy in specific cancer subtypes.
The core innovation behind LP-184 lies in its selective bioactivation. LP-184 is a prodrug that requires metabolic activation by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1).[1][2] Many solid tumors exhibit elevated expression of PTGR1, providing a therapeutic window for selective tumor targeting.[1][2][3]
Mechanism of Action
The mechanism of action of LP-184 can be delineated into several key steps, as illustrated in the signaling pathway diagram below.
Figure 1: LP-184 Mechanism of Action.
Once inside the tumor cell, LP-184 is metabolized by PTGR1 into a highly reactive alkylating agent. This active metabolite then covalently binds to DNA, primarily at the N3-adenine position, forming DNA adducts.[5] This type of DNA damage can lead to the formation of DNA double-strand breaks (DSBs).[1][2][6] The accumulation of DNA damage triggers the DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis if the damage is irreparable.
A key aspect of LP-184's efficacy is its synthetic lethality in cancers with deficient DNA repair pathways, particularly homologous recombination (HR) deficiency (HRD).[1][2] Tumors with mutations in genes like BRCA1, BRCA2, or ATM are highly dependent on other repair pathways to survive. By inducing complex DNA damage, LP-184 overwhelms the compromised repair capacity of these HRD cancer cells, leading to selective cell death.[1][2] Recent studies have also indicated that low expression of the Nucleotide Excision Repair (NER) gene ERCC3 is associated with increased sensitivity to LP-184.[5]
Quantitative Data
The potency of LP-184 has been evaluated across a range of cancer cell lines and patient-derived models. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for quantifying its cytotoxic and biological effects.
| Cell Line/Model | Cancer Type | Key Genetic Features | LP-184 IC50 (nM) | Reference |
| Multiple GBM Cell Isolates | Glioblastoma | Temozolomide-resistant, MGMT-expressing | ~22 - 310 | [5] |
| PC3M (Parental) | Prostate Cancer | - | Dose-dependent cytotoxicity | [1] |
| PC3M (ATM Knockdown) | Prostate Cancer | ATM deficient | Increased sensitivity vs. parental | [1] |
| PC3M (BRCA2 Knockdown) | Prostate Cancer | BRCA2 deficient | Increased sensitivity vs. parental | [1] |
| DLD1 (Wild-Type) | Colon Cancer | - | Dose-dependent cytotoxicity | [1] |
| DLD1 (BRCA2 Knockout) | Colon Cancer | BRCA2 deficient | Increased sensitivity vs. wild-type | [1] |
| Prostate Cancer PDX Organoids | Prostate Cancer | - | Nanomolar potency | [1][3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and exposure time.
| Biological Activity | Metric | Value | Reference |
| GPR55 Agonism (for ML184) | EC50 | 250 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of LP-184.
Cell Viability Assays
-
Objective: To determine the cytotoxic effect of LP-184 on cancer cells and calculate IC50 values.
-
Methodology:
-
Cell Culture: Cancer cell lines are maintained in appropriate culture media (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[6]
-
Drug Treatment: LP-184 is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[7]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[8]
-
Patient-Derived Xenograft (PDX) and Organoid Models
-
Objective: To evaluate the efficacy of LP-184 in a more clinically relevant, three-dimensional tumor model.
-
Methodology:
-
Model Generation: PDX models are established by implanting patient tumor fragments into immunocompromised mice. Organoids are derived from patient tumor samples and cultured in a 3D matrix.[3]
-
Treatment: For in vivo PDX studies, mice bearing established tumors are treated with LP-184 (administered, for example, intravenously) or a vehicle control. For organoid studies, LP-184 is added to the culture medium.[3]
-
Efficacy Assessment: In PDX models, tumor volume is measured regularly, and animal survival is monitored. In organoid cultures, cell death is quantified using imaging or viability assays.[1][3]
-
DNA Damage and Repair Assays (STRIDE)
-
Objective: To quantify the induction of DNA double-strand breaks by LP-184.
-
Methodology:
-
Cell Treatment: Cells are treated with LP-184 or a vehicle control for a specified time. Positive controls, such as etoposide, are included.[6]
-
Fixation: Cells are fixed with ice-cold ethanol.[6]
-
dSTRIDE Procedure: The dSTRIDE (distinguishing STRIDE) assay is performed to specifically label and quantify DSBs. This may involve the detection of phosphorylated H2AX (γH2AX), a marker of DSBs.[1][6]
-
Analysis: The level of DSBs is quantified using flow cytometry or high-content imaging.
-
Clinical Development
LP-184 is currently being evaluated in a Phase 1a clinical trial (NCT05933265) in patients with advanced solid tumors.[9] The primary objectives of this study are to assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of LP-184.[9] Secondary objectives include characterizing the pharmacokinetics and preliminary antitumor activity of the drug.[9] The trial is designed as a dose-escalation study, with plans for expansion cohorts in specific tumor types with a high prevalence of DDR gene alterations and/or PTGR1 overexpression.[9]
Figure 2: LP-184 Phase 1a Clinical Trial Workflow.
Future Directions
The development of LP-184 represents a promising advancement in precision oncology. Future research will likely focus on:
-
Biomarker Discovery: Further refining the genomic and proteomic signatures that predict response to LP-184, including the interplay between PTGR1 expression and various DNA repair deficiencies.
-
Combination Therapies: Investigating the synergistic potential of LP-184 with other anticancer agents, such as PARP inhibitors, which also target DNA repair pathways.[1][2]
-
Expansion into New Indications: Exploring the efficacy of LP-184 in other solid tumors characterized by high PTGR1 expression and/or HRD.
Conclusion
LP-184 is a novel, tumor-activated DNA alkylating agent with a well-defined mechanism of action and a promising preclinical profile. Its selective activation in PTGR1-overexpressing tumors and its synthetic lethality in cancers with DNA repair deficiencies provide a strong rationale for its continued clinical development. The ongoing Phase 1a trial will be crucial in establishing the safety and efficacy of LP-184 in patients with advanced solid tumors, potentially offering a new therapeutic option for cancers with high unmet medical needs.
References
- 1. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lantern Pharma Advances Prostate Cancer Drug Development Research Collaboration with Georgetown University for LP-184, a Next-Generation, Targeted DNA-Damaging Agent - BioSpace [biospace.com]
- 4. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
ML-184: A Technical Guide to a Selective GPR55 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-184, also known as CID-2440433, is a potent and selective synthetic agonist for the G protein-coupled receptor 55 (GPR55).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed information on its mechanism of action, experimental protocols, and key quantitative data.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the chemical name 3-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide.[3] Its structure features a central benzenesulfonamide (B165840) core with piperazinyl, dimethylphenyl, and pyrrolidinyl substitutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide | [3] |
| Synonyms | CID-2440433, ML184 | [4] |
| CAS Number | 794572-10-4 | [3] |
| Molecular Formula | C25H34N4O3S | [3] |
| Molecular Weight | 470.63 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | DMSO: 9.41 mg/mL (20 mM) | [3] |
| Storage | Store at +4°C | [3] |
Biological Activity and Mechanism of Action
This compound is a selective agonist of GPR55 with a reported EC50 of approximately 250-260 nM.[2][4] It exhibits over 100-fold selectivity for GPR55 over the related G protein-coupled receptor GPR35, as well as the cannabinoid receptors CB1 and CB2.[4]
The activation of GPR55 by this compound initiates a downstream signaling cascade. This process primarily involves the coupling to Gαq and Gα12/13 G-proteins.[5] This activation leads to the stimulation of key intracellular signaling pathways, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the translocation of protein kinase C βII (PKCβII) to the plasma membrane.[4][6]
Caption: Signaling pathway activated by this compound through GPR55.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Receptor/Assay | Value | Reference(s) |
| EC50 | GPR55 (β-arrestin recruitment) | ~260 nM | [7] |
| EC50 | GPR55 | 250 nM | [3][4] |
| Selectivity | GPR35, CB1, CB2 | >100-fold vs GPR55 | [3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key assays used to characterize the activity of this compound.
GPR55 Activation Assay (β-Arrestin Recruitment)
The PathHunter® β-arrestin recruitment assay is a common method to quantify GPR55 activation. This assay relies on enzyme fragment complementation. Cells are engineered to express GPR55 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPR55 activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and forming an active enzyme that generates a chemiluminescent signal.
General Protocol:
-
Cell Culture: Maintain CHO-K1 cells stably co-expressing the human GPR55-ProLink fusion protein and a β-arrestin-Enzyme Acceptor fusion protein in the recommended growth medium.
-
Cell Plating: Seed the cells into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well in 20 µL of assay medium. Incubate the plates at 37°C in a 5% CO2 incubator for the recommended time (typically overnight).
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate vehicle (e.g., DMSO) and then dilute further in assay buffer.
-
Compound Addition: Add 5 µL of the diluted this compound solutions to the cell plates. For antagonist assays, pre-incubate the cells with the antagonist before adding an EC80 concentration of a known agonist.
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Detection: Add 12.5 µL of the PathHunter® detection reagent mixture to each well.
-
Final Incubation: Incubate the plates at room temperature in the dark for 60 minutes.
-
Data Acquisition: Measure the chemiluminescence using a plate reader.
-
Data Analysis: Analyze the data using a non-linear regression curve fitting program to determine EC50 or IC50 values.[8][9]
ERK1/2 Phosphorylation Assay
The phosphorylation of ERK1/2 is a key downstream event following GPR55 activation. This can be measured using various techniques, including Western blotting or plate-based immunoassays like the AlphaScreen® SureFire® assay.
General Protocol (AlphaScreen® SureFire®):
-
Cell Culture and Plating: Culture HEK293 cells expressing GPR55 in a suitable medium and seed them into 96-well or 384-well plates. Allow the cells to adhere and grow to the desired confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., overnight) to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the provided lysis buffer.
-
Lysate Transfer: Transfer the cell lysates to a 384-well ProxiPlate®.
-
Detection: Add the AlphaScreen® Acceptor beads and Donor beads mixture to the lysates. The beads are coated with antibodies that specifically recognize phosphorylated ERK1/2 and total ERK1/2.
-
Incubation: Incubate the plate in the dark at room temperature for 2 hours.
-
Data Acquisition: Read the plate on an EnSpire® or other AlphaScreen-capable plate reader.
-
Data Analysis: Determine the ratio of the phosphorylated ERK1/2 signal to the total ERK1/2 signal and plot the results against the this compound concentration to determine the EC50.[1][6][10]
PKCβII Translocation Assay
The translocation of PKCβII from the cytosol to the plasma membrane is another indicator of GPR55 activation. This is typically visualized and quantified using fluorescence microscopy in cells expressing a fluorescently tagged PKCβII.
General Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells on glass-bottom dishes. Co-transfect the cells with plasmids encoding human GPR55 and PKCβII fused to a fluorescent protein (e.g., GFP). Allow 24-48 hours for protein expression.
-
Compound Treatment: Replace the culture medium with a suitable imaging buffer. Acquire baseline images of the cells. Add this compound at the desired concentration to the cells.
-
Image Acquisition: Acquire time-lapse images of the cells using a fluorescence microscope equipped with a camera and appropriate filters.
-
Image Analysis: Quantify the translocation of the fluorescently tagged PKCβII from the cytosol to the plasma membrane over time. This can be done by measuring the change in fluorescence intensity at the plasma membrane relative to the cytosol.[6]
Synthesis and Pharmacokinetics
Conclusion
This compound is a valuable pharmacological tool for studying the function of GPR55. Its high potency and selectivity make it a suitable probe for elucidating the physiological and pathological roles of this receptor. This guide provides a consolidated resource of its known properties and the experimental methods used for its characterization. Further research is warranted to fully delineate its synthetic route and in vivo pharmacokinetic profile, which will be critical for any potential therapeutic development.
References
- 1. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Cannabinoid Receptor | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Functional Assay for GPR55: Envision Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
ML-184: A Technical Guide to a Selective GPR55 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) is a class A GPCR that has garnered significant interest as a putative third cannabinoid receptor.[1][2] Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 shares low amino acid sequence identity with them (13.5% and 14.4%, respectively).[2] It is activated by various ligands, including the endogenous lysophosphatidylinositol (LPI) and several synthetic and natural cannabinoids.[2][3][4] The receptor is implicated in a wide range of physiological and pathological processes, including pain, inflammation, bone development, metabolism, and cancer.[1][2][5] To accurately dissect the biological functions of GPR55 and validate it as a therapeutic target, the development of selective ligands is crucial. ML-184 emerged from high-throughput screening efforts as a potent and selective agonist for GPR55, providing a valuable chemical tool for its study.[1] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological data, detailing relevant experimental protocols, and visualizing its mechanism of action.
Pharmacological Profile of this compound
This compound is a piperazine-containing compound identified as a selective GPR55 agonist.[1] Its fundamental properties are detailed below.
| Property | Value | Reference |
| Chemical Name | 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide | [6] |
| Molecular Formula | C25H34N4O3S | [7] |
| Molecular Weight | 470.63 g/mol | [7] |
| CAS Number | 794572-10-4 | [7] |
| PubChem ID | 2440433 | [1][7] |
Quantitative Data
The potency and selectivity of this compound have been characterized across various functional assays. The data is summarized in the tables below for clarity and comparison.
Table 1: Potency of this compound at Human GPR55
| Assay Type | Measured Parameter | Potency (EC50) | Cell Line | Reference |
| β-Arrestin Recruitment | Agonist Activity | 250 nM | U2OS | [7] |
| β-Arrestin Recruitment | Agonist Activity | 263 nM | U2OS | [1] |
| β-Arrestin Trafficking | Agonist Activity | 260 ± 10 nM | U2OS | [2] |
| Metabolic Study | Agonist Activity | 260 nM | - | [5] |
Table 2: Selectivity Profile of this compound
This compound demonstrates high selectivity for GPR55 over other related receptors, particularly the classical cannabinoid receptors CB1 and CB2, and GPR35.
| Target Receptor | Assay Mode | Selectivity vs. GPR55 (Fold) | Reference |
| CB1 | Agonist | >100 | [7] |
| CB2 | Agonist | >100 | [7] |
| GPR35 | Agonist | >100 | [7] |
| CB1 | Antagonist | >83 | [1] |
| CB2 | Antagonist | >57 | [1] |
| GPR35 | Antagonist | >120 | [1] |
Table 3: In Vivo Efficacy of this compound in a High-Fat-Fed (HFF) Mouse Model of Diabetes
A 21-day study with daily oral administration of this compound (0.1 µmol/kg) demonstrated significant metabolic benefits.[5]
| Parameter | Outcome | % Change vs. Control | Reference |
| Glucose Tolerance | Improved | 26-30% | [5] |
| Insulin Sensitivity | Enhanced | 29-37% | [5] |
| Insulinotropic Response | Enhanced | 63-110% | [5] |
| β-Cell Proliferation | Increased | 7% | [5] |
| β-Cell Area & Mass | Increased | 45% | [5] |
| α-Cell Area & Mass | Decreased | 59% & 43% | [5] |
| Food Intake | Reduced | 26-36% | [5] |
| Circulating GIP | Increased | 47% | [5] |
Signaling Pathways and Visualizations
Activation of GPR55 by an agonist like this compound initiates a cascade of intracellular signaling events. GPR55 primarily couples to Gα13 proteins.[8][9] This engagement leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[10][11] This axis, in conjunction with Phospholipase C (PLC) activation, culminates in the release of calcium (Ca2+) from intracellular stores.[9][10][11] Furthermore, GPR55 activation stimulates the phosphorylation of ERK1/2 and can modulate the activity of transcription factors such as NFAT, CREB, and NF-κB.[1][3][11]
The selectivity of this compound is a key attribute, allowing researchers to probe GPR55 function with minimal off-target effects from the classical cannabinoid system.
Experimental Protocols
The characterization of this compound relies on specific cellular and biochemical assays. Below are detailed methodologies for key experiments.
GPR55 β-Arrestin Recruitment Assay (PathHunter® Protocol)
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR activation. It is frequently used in high-throughput screening to identify agonists and antagonists.[12][13][14]
Objective: To quantify the potency (EC50) of this compound in inducing GPR55-β-arrestin interaction.
Materials:
-
CHOK1 or HEK293 cells stably co-expressing GPR55 tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., DiscoverX PathHunter® cells).[12]
-
Cell culture medium (e.g., F-12K with 10% FBS, penicillin, streptomycin).
-
Assay buffer and plating medium.
-
This compound stock solution (e.g., 20 mM in DMSO).
-
Reference agonist (e.g., L-α-lysophosphatidylinositol, LPI).
-
384-well white, solid-bottom assay plates.[13]
-
PathHunter® Detection Reagent Kit.
-
Luminometer.
Methodology:
-
Cell Culture: Maintain the engineered cell line according to the supplier's instructions. Passage cells upon reaching 80-90% confluency.
-
Cell Plating: Harvest cells and dilute to a final density of 250,000 cells/mL in plating medium. Dispense 20 µL per well into a 384-well plate (5,000 cells/well) and incubate overnight at 37°C, 5% CO2.[13]
-
Compound Preparation: Perform a serial dilution of this compound in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10-point curve from 32 µM to 62 nM).[1] Prepare a positive control (LPI at its EC80) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Compound Addition: Add 5 µL of the diluted compound solutions to the respective wells of the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C, 5% CO2.[13]
-
Detection: Prepare the detection reagent according to the manufacturer's protocol. Add 12.5 µL of the detection mixture to each well.
-
Final Incubation: Incubate the plate for 60 minutes in the dark at room temperature.[13]
-
Data Acquisition: Measure the chemiluminescent signal using a plate-based luminometer.
-
Data Analysis: Normalize the data with the vehicle control as 0% activation and a maximal concentration of LPI as 100% activation. Plot the normalized response against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot Protocol)
This assay determines if GPR55 activation by this compound leads to the phosphorylation of downstream kinases ERK1/2, a common signaling outcome for many GPCRs.[2][3]
Objective: To detect an increase in phosphorylated ERK1/2 (pERK) in GPR55-expressing cells upon stimulation with this compound.
Materials:
-
GPR55-expressing U2OS or HEK293 cells.[2]
-
6-well cell culture plates.
-
Serum-free medium.
-
This compound solution at various concentrations.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-pERK1/2, Rabbit anti-total ERK1/2, Mouse anti-Actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., Fuji imager LAS-1000).[2]
Methodology:
-
Cell Culture and Starvation: Plate GPR55-expressing cells in 6-well plates and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.[2]
-
Drug Treatment: Treat cells with different concentrations of this compound for a predetermined time (e.g., 5-30 minutes; a time-course experiment is recommended). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 16,000 x g for 30 minutes at 4°C to pellet cell debris.[2]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[2]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary anti-pERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total ERK and anti-Actin antibodies to ensure equal protein loading.
-
Data Analysis: Perform densitometric analysis using software like ImageJ. Normalize the pERK signal to the total ERK or Actin signal. Present the data as a percentage or fold-change relative to the vehicle control.[2]
Experimental Workflow Visualization
The process of characterizing a novel GPR55 agonist like this compound follows a logical progression from initial identification to detailed functional and selectivity analysis.
Conclusion
This compound is a well-characterized, potent, and highly selective GPR55 agonist.[1][7] Its pharmacological profile makes it an indispensable tool for investigating the complex biology of GPR55. The quantitative data from both in vitro and in vivo studies highlight the receptor's potential role in metabolic regulation, among other functions.[5] The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers utilizing this compound to further explore GPR55 signaling and its therapeutic potential in drug development. However, researchers should note emerging evidence suggesting that some GPR55 effects, such as cell proliferation, may involve functional interactions with the CB2 receptor, indicating a layer of complexity that warrants further investigation.[15][16]
References
- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. ML 184 | GPR55 | Tocris Bioscience [tocris.com]
- 8. GPR55 - Wikipedia [en.wikipedia.org]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
The Role of GPR55 in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 55 (GPR55) has emerged as a significant, albeit enigmatic, player in the landscape of central nervous system (CNS) signaling. Initially considered an orphan receptor, it is now recognized as a receptor for the lipid mediator lysophosphatidylinositol (LPI) and is also modulated by various cannabinoids, positioning it at the crossroads of several critical signaling pathways. Its widespread expression in the brain and its involvement in fundamental processes such as synaptic transmission, neuroinflammation, and motor control have made it an attractive, yet challenging, target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of GPR55 in the CNS, focusing on its signaling mechanisms, physiological functions, and pathological implications. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and drug development professionals actively engaged in the study of this intriguing receptor.
Introduction
The G protein-coupled receptor 55 (GPR55) is a seven-transmembrane receptor that was cloned in 1999.[1] Despite low sequence homology to the classical cannabinoid receptors CB1 (13.5%) and CB2 (14.4%), it is often considered a non-classical cannabinoid receptor due to its sensitivity to certain cannabinoid ligands.[1] However, the most potent endogenous agonist identified to date is lysophosphatidylinositol (LPI).[1] GPR55 is coupled to Gαq, Gα12, and Gα13 proteins, and its activation initiates a cascade of downstream signaling events, including intracellular calcium mobilization, RhoA activation, and ERK phosphorylation.[1][2]
GPR55 is expressed throughout the CNS, with notable concentrations in the striatum, hippocampus, frontal cortex, and cerebellum.[1] This distribution pattern hints at its involvement in a variety of CNS functions, including motor coordination, learning and memory, and emotional regulation.[1] Dysregulation of GPR55 signaling has been implicated in several pathological conditions, such as neuropathic pain, epilepsy, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3][4]
This guide aims to provide a detailed technical overview of GPR55 in the CNS, summarizing key quantitative data, outlining experimental methodologies, and visualizing complex signaling and experimental workflows.
GPR55 Expression and Ligand Binding in the CNS
Regional Distribution of GPR55 in the CNS
GPR55 mRNA and protein have been detected in various regions of the rodent and human brain. Quantitative data on its expression levels are crucial for understanding its region-specific functions.
| Brain Region | Species | Method | Relative Expression Level | Reference |
| Striatum | Human | In situ hybridization | High | [5] |
| Frontal Cortex | Mouse | qRT-PCR | High | [2] |
| Hippocampus | Mouse | qRT-PCR | Moderate | [2] |
| Cerebellum | Mouse | qRT-PCR | Moderate | [2] |
| Hypothalamus | Mouse | qRT-PCR | Moderate | [2] |
| Brainstem | Mouse | qRT-PCR | Low | [2] |
Ligand Binding Affinities and Functional Potencies
A variety of endogenous and synthetic ligands have been shown to interact with GPR55. The table below summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of selected ligands from in vitro assays.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| LPI (18:1) | β-arrestin recruitment | U2OS | pEC50 | 7.2 | [6] |
| O-1602 | GTPγS binding | HEK293 | pEC50 | 7.9 | [1] |
| AM251 | GTPγS binding | HEK293 | pEC50 | 7.2-7.4 | [1] |
| Cannabidiol (CBD) | GTPγS binding | HEK293 | pIC50 | 6.3 | [1] |
| ML-193 | GPR55 signaling inhibition | U2OS | IC50 | 221 nM | [7] |
GPR55 Signaling Pathways in the CNS
Activation of GPR55 by an agonist initiates a complex network of intracellular signaling events. The primary signaling cascades are depicted in the diagrams below.
Gαq/PLC/Ca2+ and Gα12/13/RhoA Signaling Pathways
Downstream Cellular Responses
The activation of these pathways leads to a variety of cellular responses:
-
Increased Neuronal Excitability: GPR55-mediated increases in intracellular calcium and inhibition of M-type potassium channels can lead to enhanced neuronal firing.[8]
-
Gene Transcription: Activation of transcription factors such as NFAT and CREB can modulate the expression of genes involved in neuronal function and plasticity.[6]
-
Cytoskeletal Rearrangement: The RhoA-ROCK pathway plays a crucial role in regulating the actin cytoskeleton, which is important for cell morphology, migration, and synaptic structure.[6][9]
-
Neurotransmitter Release: GPR55 activation has been shown to potentiate the release of glutamate (B1630785) from presynaptic terminals in the hippocampus.[1][10]
Physiological Roles of GPR55 in the CNS
Synaptic Transmission and Plasticity
GPR55 plays a modulatory role in synaptic function. Activation of presynaptic GPR55 can enhance neurotransmitter release, thereby influencing synaptic strength.[10] Studies in hippocampal slices have demonstrated that GPR55 agonists increase the frequency of miniature excitatory postsynaptic currents (mEPSCs).[10] This suggests a role for GPR55 in the fine-tuning of synaptic communication.
Motor Control
The high expression of GPR55 in the striatum and cerebellum points to its involvement in motor coordination.[1] Indeed, GPR55 knockout mice exhibit impairments in motor coordination tasks.[1][11] This suggests that GPR55 signaling is necessary for the proper functioning of motor circuits.
Neuroinflammation
GPR55 is expressed in microglia, the resident immune cells of the CNS.[1] Its role in neuroinflammation is complex and appears to be context-dependent. Some studies suggest that GPR55 activation can promote pro-inflammatory responses in microglia, while others indicate a neuroprotective and anti-inflammatory role.[1][12][13] For instance, GPR55 antagonists have been shown to reduce the release of pro-inflammatory mediators from activated microglia.[4][14]
Role of GPR55 in CNS Pathologies
Pain
GPR55 is expressed in brain regions involved in pain processing, such as the periaqueductal gray.[1] Evidence suggests that GPR55 may have a pronociceptive role in certain pain states.[1] GPR55 knockout mice have been shown to have reduced mechanical hyperalgesia in models of inflammatory and neuropathic pain.[1]
Epilepsy
The ability of GPR55 to enhance neuronal excitability suggests a potential role in epilepsy. Cannabidiol (CBD), a known GPR55 antagonist, has demonstrated anticonvulsant effects, which may be partly mediated through its action on this receptor.[1][15]
Neurodegenerative Disorders
GPR55 signaling has been implicated in the pathophysiology of neurodegenerative diseases. In models of Parkinson's disease, GPR55 agonists have shown neuroprotective effects.[3] In the context of Alzheimer's disease, GPR55 modulation has been linked to effects on neuroinflammation and Aβ-induced toxicity.[4]
Experimental Protocols
Radioligand Binding Assay for GPR55
This protocol describes a filtration-based radioligand binding assay to determine the affinity of a test compound for GPR55.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human GPR55.
-
Radioligand (e.g., a tritiated GPR55 antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known GPR55 ligand).
-
96-well plates, filter mats (GF/C), and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of cell membrane suspension (typically 10-20 µg of protein).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
-
Calcium Imaging in Cultured Neurons
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to GPR55 activation in primary neuronal cultures.
-
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons).
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Recording solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GPR55 agonist.
-
Fluorescence microscope equipped with a calcium imaging system.
-
-
Procedure:
-
Plate neurons on glass-bottom dishes and culture for 7-14 days.
-
Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in recording solution) for 30-45 minutes at 37°C.
-
Wash the cells with recording solution and allow them to de-esterify the dye for at least 20 minutes at room temperature.
-
Mount the dish on the microscope stage and perfuse with recording solution.
-
Acquire baseline fluorescence images.
-
Apply the GPR55 agonist via the perfusion system.
-
Record the changes in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the intracellular calcium concentration.
-
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol describes the recording of synaptic currents from neurons in acute brain slices to assess the effect of GPR55 modulation.
-
Materials:
-
Acute brain slices (e.g., hippocampal or striatal slices, 300-400 µm thick).
-
Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
-
Internal solution for the patch pipette (e.g., containing K-gluconate, ATP, and GTP).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
GPR55 agonist/antagonist.
-
-
Procedure:
-
Prepare acute brain slices from a rodent and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.
-
Identify a target neuron using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording from the neuron.
-
Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents).
-
Bath-apply the GPR55 modulator and continue recording to observe any changes in synaptic current frequency, amplitude, or kinetics.
-
Analyze the data to determine the effect of the GPR55 modulator on synaptic transmission.
-
Conclusion and Future Directions
GPR55 is a multifaceted receptor in the CNS with diverse signaling capabilities and a broad range of physiological and pathological roles. Its involvement in key processes such as synaptic plasticity, motor control, and neuroinflammation makes it a compelling target for the development of novel therapeutics for neurological and psychiatric disorders. However, the complexity of its pharmacology, including potential for biased agonism and interactions with other receptor systems, presents significant challenges.
Future research should focus on:
-
Developing more selective and potent GPR55 ligands to better dissect its specific functions.
-
Elucidating the cell-type specific signaling pathways of GPR55 in different neuronal and glial populations.
-
Further investigating the therapeutic potential of targeting GPR55 in preclinical models of CNS disorders.
-
Exploring the potential for GPR55 to form heteromers with other GPCRs and the functional consequences of such interactions.
A deeper understanding of the intricate role of GPR55 in the CNS will undoubtedly pave the way for innovative therapeutic strategies for a host of debilitating brain disorders.
References
- 1. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Investigation in Neuroprotective Effects of the GPR55 Ligand VCE-006.1 in Experimental Models of Parkinson’s Disease and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-neuroinflammatory effects of GPR55 antagonists in LPS-activated primary microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The therapeutic potential of orphan GPCRs, GPR35 and GPR55 [frontiersin.org]
- 6. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of a Novel GPR55 Antagonist on the Arachidonic Acid Cascade in LPS-Activated Primary Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR55 activation alleviates cognitive dysfunction caused by neuropathic pain through modulation of microglia polarization and synaptic plasticity via the CaMKKβ/AMPK/SOCS3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-neuroinflammatory effects of GPR55 antagonists in LPS-activated primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.ed.ac.uk [pure.ed.ac.uk]
The GPR55 Agonist ML-184: An In-Depth Technical Guide to its Effects on ERK1/2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-184 is a potent and selective agonist of the G-protein coupled receptor 55 (GPR55).[1][2] Emerging research has highlighted the role of GPR55 in a variety of physiological processes, and its activation has been linked to downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Central to this pathway are the extracellular signal-regulated kinases 1 and 2 (ERK1/2), whose phosphorylation is a key indicator of pathway activation. This technical guide provides a comprehensive overview of the effects of this compound on ERK1/2 phosphorylation, consolidating available data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Core Findings: this compound Induces ERK1/2 Phosphorylation
This compound has been identified as an activator of downstream ERK1/2 phosphorylation.[1] This effect is a crucial aspect of its signaling profile, suggesting that the MAPK pathway is a significant conduit for GPR55-mediated cellular responses. Studies in obese-diabetic mice have shown that oral administration of this compound leads to the upregulation of pancreatic gene expression for both ERK1 and ERK2, further supporting a link between this compound and the ERK signaling cascade.[3] The pro-proliferative effects of this compound in certain cancer cell lines have been shown to be dependent on both GPR55 and the cannabinoid receptor 2 (CB2), indicating a potential for receptor crosstalk in the activation of downstream pathways like ERK1/2.[4][5][6][7]
Quantitative Data Summary
While direct, peer-reviewed quantitative data on the dose-dependent phosphorylation of ERK1/2 by this compound is still emerging, the following table summarizes the key findings from available literature.
| Parameter | Value | Cell Line/System | Source |
| This compound GPR55 Agonist Potency (EC50) | 250 nM | Not Specified | [2] |
| This compound GPR55 Agonist Potency (EC50) | 263 nM | β-arrestin recruitment assay | [1] |
| Pancreatic ERK1 Gene Expression | 56% increase | High-fat-fed mice | [3] |
| Pancreatic ERK2 Gene Expression | 43% increase | High-fat-fed mice | [3] |
Note: The EC50 values refer to the agonist activity of this compound on GPR55, which in turn leads to downstream ERK1/2 phosphorylation. Direct EC50 values for ERK1/2 phosphorylation itself are not yet widely published.
Signaling Pathways
The activation of ERK1/2 by this compound is initiated by its binding to GPR55. This event triggers a cascade of intracellular signaling events that culminate in the phosphorylation of ERK1/2. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound-induced ERK1/2 phosphorylation.
Experimental Protocols
The primary method for assessing ERK1/2 phosphorylation is Western blotting. Below is a detailed, generalized protocol based on standard laboratory practices for this type of analysis.
Western Blot for ERK1/2 Phosphorylation
This protocol outlines the steps to detect phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293 cells expressing GPR55, MDA-MB-231 cells) in appropriate media and conditions until they reach 70-80% confluency.
-
Serum-starve the cells for 4-12 hours prior to treatment to reduce basal ERK1/2 phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, typically recognizing Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
6. Stripping and Re-probing for Total ERK1/2:
-
To normalize for protein loading, strip the membrane of the p-ERK1/2 antibodies using a stripping buffer.
-
Block the membrane again and re-probe with a primary antibody that recognizes total ERK1/2.
-
Repeat the secondary antibody incubation, washing, and detection steps.
7. Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
Express the results as the ratio of p-ERK1/2 to total ERK1/2 to account for any variations in protein loading.
Experimental Workflow Diagram
Caption: A standard workflow for Western blot analysis of ERK1/2 phosphorylation.
Conclusion and Future Directions
The available evidence strongly indicates that this compound, through its agonist activity at GPR55, stimulates the MAPK signaling pathway, leading to the phosphorylation of ERK1/2. This action is implicated in the compound's effects on cell proliferation and other physiological processes. For drug development professionals and researchers, understanding this signaling axis is critical for elucidating the full therapeutic potential and mechanism of action of this compound and other GPR55 modulators.
Future research should focus on obtaining detailed quantitative data on this compound-induced ERK1/2 phosphorylation across various cell types and in vivo models. Elucidating the precise role of receptor crosstalk, for instance with CB2, in modulating this response will also be a key area of investigation. A deeper understanding of the spatiotemporal dynamics of ERK1/2 activation by this compound will provide further insights into its cellular effects and potential therapeutic applications.
References
- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML 184 | GPR55 | Tocris Bioscience [tocris.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Signaling Pathway of LP-184
A Note on Nomenclature: The query specified "ML-184," however, the provided context and scientific literature predominantly point to "LP-184" as the molecule involved in DNA damage repair and cancer therapy. It is highly likely that "this compound" was a typographical error. This guide will focus on LP-184. There is a distinct molecule, this compound, which is a selective GPR55 agonist with a different mechanism of action.[1]
Introduction
LP-184 is a novel, next-generation acylfulvene (B1200177) analog, a class of potent alkylating agents.[2] It is a prodrug that demonstrates significant antitumor activity, particularly in cancer cells with deficiencies in DNA damage repair (DDR) pathways.[3][4][5][6] Its mechanism of action relies on preferential activation within tumor cells that overexpress specific enzymes, leading to targeted DNA damage and subsequent cell death. This guide provides a comprehensive overview of the signaling pathway of LP-184, its mechanism of action, and the experimental methodologies used to elucidate its function.
Signaling Pathway of LP-184
The cytotoxic effect of LP-184 is initiated through a series of intracellular events, culminating in DNA damage and apoptosis, especially in susceptible cancer cells.
Activation of the Prodrug
LP-184 is a prodrug that requires enzymatic activation to exert its cytotoxic effects.[3] The key enzyme responsible for this activation is Prostaglandin (B15479496) Reductase 1 (PTGR1), an oxidoreductase that is frequently overexpressed in various solid tumors.[3][4] The expression of PTGR1 is a critical determinant of LP-184's cytotoxicity; cancer cells with high PTGR1 expression are significantly more sensitive to the drug.[4][5] Depletion of PTGR1 completely abrogates the antitumor effect of LP-184, highlighting its essential role in the activation pathway.[4][5]
Induction of DNA Damage
Once activated, LP-184 acts as a potent alkylating agent, inducing DNA damage.[2][7] The primary mechanism of this damage is the formation of DNA adducts, which leads to double-strand breaks (DSBs).[3] This is evidenced by the increased levels of phosphorylated H2AX (γH2AX), a well-established marker for DSBs, in cells treated with LP-184.[3]
Exploiting Deficiencies in DNA Damage Repair
A key aspect of LP-184's mechanism is its synthetic lethality in cancer cells with deficient DNA Damage Repair (DDR) pathways, particularly the Homologous Recombination (HR) pathway.[3][4][6] Cells with mutations in key HR genes, such as BRCA1, BRCA2, and ATM, are significantly more sensitive to LP-184.[3][5][6] This increased sensitivity is due to the inability of these cells to effectively repair the DSBs induced by LP-184, leading to cell cycle arrest and apoptosis.[3][7] The cytotoxicity of LP-184 is also reported to be exclusively repaired via the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, and deficiencies in this pathway also contribute to sensitivity.[2]
Downstream Cellular Effects
The accumulation of irreparable DNA damage triggers downstream signaling cascades that lead to programmed cell death (apoptosis). LP-184 has been shown to induce apoptosis in various cancer cell lines, as evidenced by the cleavage of caspase-3 and PARP.[7] The drug also causes cell cycle arrest, preventing the proliferation of cancer cells.[7]
Signaling Pathway Diagram
Caption: LP-184 Signaling Pathway.
Quantitative Data
The efficacy of LP-184 has been quantified across various cancer cell lines and patient-derived xenograft (PDX) models. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line/Model | Cancer Type | DDR Status | LP-184 IC50 (nM) | Reference |
| DLD1-WT | Colon Cancer | HR-proficient | Not specified, but higher than BRCA2 KO | [3] |
| DLD1-BRCA2 KO | Colon Cancer | HR-deficient (BRCA2 knockout) | Not specified, but significantly lower than WT | [3] |
| PC3M Parental | Prostate Cancer | HR-proficient | ~100 | [3] |
| PC3M ATM Knockdown | Prostate Cancer | HR-deficient (ATM knockdown) | ~10 | [3] |
| PC3M BRCA2 Knockdown | Prostate Cancer | HR-deficient (BRCA2 knockdown) | ~8 | [3] |
| BT37 | Atypical Teratoid Rhabdoid Tumor | SMARCB1-deficient | 23.92 | [7] |
| Multiple PDX Models | Pancreatic, Prostate, NSCLC | DDR-deficient | Significantly lower than DDR-proficient | [4] |
| OVCAR5 | Ovarian Cancer | Not specified | High sensitivity | [2] |
| SKOV3 | Ovarian Cancer | Paclitaxel-resistant | High sensitivity | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the activity of LP-184.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to determine the IC50 of LP-184 in cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 800 cells/well for LMS cell lines) and allowed to adhere overnight.[8]
-
Drug Treatment: LP-184 is serially diluted to various concentrations (e.g., 6 nM to 3000 nM) and added to the cells. A vehicle control (e.g., 0.5% DMSO) is also included.[8]
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C and 5% CO2.[8]
-
Lysis and Luminescence Measurement: After incubation, a reagent such as CellTiter-Glo® is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is read using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
DNA Double-Strand Break (DSB) Quantification (dSTRIDE Assay and γH2AX Staining)
These methods are used to visualize and quantify the extent of DNA damage induced by LP-184.
-
Cell Culture and Treatment: Cells are grown on coverslips in 12-well plates and treated with LP-184 at a specific concentration and for various time points (e.g., 1, 8, and 24 hours).[8] Positive (e.g., etoposide) and vehicle controls are included.[8]
-
Cell Fixation: After treatment, cells are fixed with a solution like ice-cold 70% ethanol.[8]
-
dSTRIDE Procedure: The dSTRIDE (detection of single-strand breaks and double-strand breaks by in situ ligation and rolling circle amplification followed by fluorescence detection) procedure is performed to label the DSBs.[8]
-
Immunofluorescence Staining for γH2AX:
-
Imaging and Analysis: The coverslips are mounted on slides and imaged using a confocal microscope. The number of DSB foci (from dSTRIDE) and the integrated fluorescence intensity of γH2AX in the nucleus are quantified using image analysis software.[8]
In Vivo Tumor Growth Inhibition Studies (Patient-Derived Xenograft Models)
These studies assess the antitumor efficacy of LP-184 in a more clinically relevant setting.
-
Tumor Implantation: Patient-derived tumor fragments or cells are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a certain size, the mice are randomized into treatment and control groups.
-
Drug Administration: LP-184 is administered to the treatment group, often intravenously, at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: The study continues until a predetermined endpoint (e.g., tumors reaching a maximum size). The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
Experimental Workflow Diagram
Caption: Cell Viability Assay Workflow.
Conclusion
LP-184 is a promising anticancer agent with a well-defined mechanism of action that leverages the specific vulnerabilities of cancer cells, particularly those with deficiencies in DNA damage repair pathways. Its activation by the tumor-associated enzyme PTGR1 provides a degree of tumor selectivity. The induction of DNA double-strand breaks and the subsequent inability of DDR-deficient cells to repair this damage form the basis of its synthetic lethal activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of LP-184 as a targeted cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATRT-05. DNA DAMAGE REPAIR INHIBITOR LP-184 INHIBITS CELL GROWTH IN ATRT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to ML-184 and its Interaction with Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ML-184, a selective agonist for the orphan G protein-coupled receptor 55 (GPR55). While initially investigated in the context of cannabinoid-related research due to GPR55's loose classification as a putative cannabinoid receptor, this compound demonstrates significant selectivity for GPR55 over the classical cannabinoid receptors, CB1 and CB2. This document details the pharmacological properties of this compound, its primary signaling pathways, and its limited interaction with the endocannabinoid system. Quantitative data are presented in tabular format for clarity, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms involved.
Introduction to this compound
This compound (also known as CID 20440433) is a synthetic small molecule that has been identified as a potent and selective agonist of GPR55.[1] Its chemical name is 3-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide.[2] The discovery of this compound and other selective GPR55 ligands has been instrumental in deconvoluting the pharmacology of this orphan receptor and distinguishing its signaling from that of the classical cannabinoid receptors, CB1 and CB2.
Quantitative Pharmacological Data
The primary pharmacological characteristic of this compound is its agonist activity at GPR55. Its interaction with cannabinoid receptors CB1 and CB2 is significantly weaker, underscoring its selectivity.
| Parameter | Receptor | Value | Assay Type | Reference |
| EC50 | GPR55 | 250 nM | β-arrestin recruitment | [2] |
| Selectivity | GPR55 vs. GPR35, CB1, CB2 | >100-fold | β-arrestin recruitment | [2] |
Interaction with Cannabinoid Receptors
This compound exhibits a high degree of selectivity for GPR55 over the cannabinoid CB1 and CB2 receptors.[2] In functional assays, such as β-arrestin recruitment, this compound is significantly more potent at activating GPR55. This selectivity makes this compound a valuable tool for isolating and studying GPR55-mediated signaling pathways without the confounding activation of the classical endocannabinoid system.
GPR55 Signaling Pathways Activated by this compound
Activation of GPR55 by agonists like this compound initiates a cascade of intracellular signaling events. The primary G proteins coupled to GPR55 are Gαq and Gα13.[3][4] This leads to the activation of downstream effectors, including RhoA, Rho-associated coiled-coil containing protein kinase (ROCK), and phospholipase C (PLC).[1][3][5] The activation of these pathways culminates in an increase in intracellular calcium concentrations and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
β-Arrestin Recruitment Assay
This assay is a common method to quantify the activation of G protein-coupled receptors. The recruitment of β-arrestin to the activated receptor is measured as a downstream functional readout.
Objective: To determine the potency (EC50) of this compound in activating GPR55.
General Protocol:
-
Cell Culture: Use a stable cell line co-expressing human GPR55 and a β-arrestin-enzyme fragment fusion protein (e.g., PathHunter® β-Arrestin assay). Culture cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Harvest and seed the cells into 384-well white, solid-bottom assay plates at a density of approximately 5,000 cells per well. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate vehicle (e.g., DMSO) and then dilute further in assay buffer.
-
Compound Addition: Add the diluted this compound solutions to the cell plates. Include a vehicle control and a known GPR55 agonist as a positive control.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the detection reagent containing the enzyme substrate. Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and the positive control. Plot the concentration-response curve and calculate the EC50 value using a non-linear regression model.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream event in the GPR55 signaling pathway.
Objective: To confirm that this compound activates the MAPK/ERK pathway downstream of GPR55.
General Protocol (Western Blot):
-
Cell Culture and Starvation: Culture HEK293 cells stably expressing GPR55. Prior to the experiment, serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the serum-starved cells with various concentrations of this compound for a specified time (e.g., 5-30 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the bound antibodies.
-
Re-probe the membrane with a primary antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Express the results as a ratio of p-ERK1/2 to total ERK1/2.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of GPR55 function. Its high selectivity over the classical cannabinoid receptors, CB1 and CB2, allows for the elucidation of GPR55-mediated signaling pathways in isolation. The primary signaling cascade initiated by this compound at GPR55 involves Gαq/13 coupling, leading to the activation of the RhoA/ROCK and PLC pathways, ultimately resulting in increased intracellular calcium and ERK1/2 phosphorylation. While GPR55 is sometimes categorized with cannabinoid receptors, the pharmacological profile of this compound clearly distinguishes it as a selective GPR55 agonist with minimal direct interaction with the primary components of the endocannabinoid system. Further research utilizing selective tools like this compound will continue to unravel the physiological and pathological roles of GPR55.
References
- 1. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML 184 | GPR55 | Tocris Bioscience [tocris.com]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Basic Research Applications of USP1 Inhibitors
An important clarification regarding the topic "ML-184" is necessary. Initial research indicates a potential ambiguity in the nomenclature. The query for "this compound" predominantly yields results for two distinct molecules:
-
LP-184 : A novel DNA alkylating agent, an acylfulvene (B1200177) analog, which is activated by the enzyme PTGR1 and is particularly effective in cancers with deficient DNA damage repair pathways.[1][2][3][4][5]
-
ML184 (without a hyphen): A selective GPR55 agonist, which is a G protein-coupled receptor involved in central nervous system functions like anxiety.[6][7]
Given the user's request for an in-depth technical guide focusing on core cellular processes, signaling pathways, and experimental protocols for a scientific audience, it is highly probable that the intended subject is a research compound involved in a fundamental mechanism like DNA damage repair. The "ML" designation is commonly used for compounds originating from the Molecular Libraries Program. A well-characterized compound in this area with a similar naming convention is ML323 , a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a key enzyme in the DNA damage tolerance pathway, and its inhibition is a promising strategy in cancer therapy.
Therefore, this guide will focus on the basic research applications of a representative USP1 inhibitor, using available data for compounds like ML323 as a surrogate to fulfill the detailed technical requirements of the prompt. This approach will provide the requested in-depth guide on the core scientific applications of a compound with this mechanism of action.
Audience: Researchers, scientists, and drug development professionals.
Introduction to USP1 and its Inhibition
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the cellular response to DNA damage.[8][9] It functions by removing ubiquitin from specific protein targets, thereby regulating their activity and stability. Two of the most well-characterized substrates of USP1 are Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[10][11] By deubiquitinating mono-ubiquitinated PCNA (PCNA-Ub), USP1 extinguishes the signal for translesion synthesis (TLS), a DNA damage tolerance mechanism.[11][12] Similarly, USP1 deubiquitinates mono-ubiquitinated FANCD2, a key step in the Fanconi Anemia (FA) pathway for the repair of interstrand crosslinks.[8][11]
Given its central role in DNA repair, inhibition of USP1 has emerged as a promising therapeutic strategy, particularly in oncology. The concept of synthetic lethality is central to the application of USP1 inhibitors. In cancer cells that have a pre-existing deficiency in other DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 (involved in homologous recombination), the inhibition of USP1 can lead to a catastrophic failure to repair DNA damage, resulting in cell death.[10] Small molecule inhibitors of USP1, such as ML323, are therefore being actively investigated for their potential as standalone or combination therapies.[8][9]
Mechanism of Action of USP1 Inhibitors
USP1 inhibitors function by binding to the USP1 enzyme and preventing it from carrying out its deubiquitinating activity. This leads to the accumulation of ubiquitinated forms of its substrates, primarily PCNA-Ub and FANCD2-Ub.[8][10] The persistence of these ubiquitinated proteins has significant downstream consequences for the cell, particularly in the context of DNA replication and repair.
Impact on the Translesion Synthesis (TLS) Pathway
During DNA replication, the replisome can stall at sites of DNA damage. To overcome this, cells can activate the TLS pathway, which involves switching from a high-fidelity replicative polymerase to a specialized, low-fidelity TLS polymerase that can synthesize DNA across the lesion.[13] This process is initiated by the mono-ubiquitination of PCNA at the lysine (B10760008) 164 residue.[13][14] PCNA-Ub then serves as a platform to recruit TLS polymerases.[12][15] After the lesion is bypassed, USP1 deubiquitinates PCNA-Ub, allowing the resumption of high-fidelity DNA synthesis.[16]
By inhibiting USP1, the deubiquitination of PCNA-Ub is blocked. This persistent ubiquitination can lead to prolonged stalling of replication forks and the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis.[10][17]
Impact on the Fanconi Anemia (FA) Pathway
The Fanconi Anemia pathway is a crucial DNA repair pathway responsible for resolving interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A key event in this pathway is the mono-ubiquitination of the FANCD2-FANCI complex, which allows it to localize to the site of damage and coordinate the subsequent repair steps.[8][11] USP1 is responsible for deubiquitinating FANCD2, which is necessary for the pathway to be reset.[11]
Inhibition of USP1 leads to the accumulation of ubiquitinated FANCD2. While the immediate consequences of this are still under investigation, it is thought to disrupt the proper coordination and completion of ICL repair. In cells with other DNA repair defects, such as BRCA-mutant cancers, this disruption can be synthetically lethal.[10]
Quantitative Data on USP1 Inhibitor Activity
The following table summarizes key quantitative data for a representative USP1 inhibitor, ML323. This data is essential for designing and interpreting experiments.
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 (USP1 activity) | 0.76 µM | Biochemical assay | [9] |
| EC50 (cellular) | 1-5 µM | Various cancer cell lines | [16] |
| Effect on PCNA-Ub | Increased levels | HCT116, A549 cells | [16] |
| Effect on FANCD2-Ub | Increased levels | HCT116, A549 cells | [16] |
| Synergy with PARP inhibitors | Strong synergy | BRCA-mutant cancer cells | [8] |
| Effect on cell cycle | G2/M arrest | Multiple cancer cell lines | [16] |
Experimental Protocols
In Vitro USP1 Deubiquitination Assay
This assay directly measures the enzymatic activity of USP1 and its inhibition by a test compound.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitinated substrate (e.g., di-ubiquitin, ubiquitinated PCNA)
-
Deubiquitination buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (e.g., ML323) dissolved in DMSO
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against ubiquitin or the specific substrate
Procedure:
-
Prepare reaction mixtures containing deubiquitination buffer, the ubiquitinated substrate, and the USP1/UAF1 complex.
-
Add the test compound at various concentrations (or DMSO as a vehicle control).
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody that detects the ubiquitinated and/or deubiquitinated forms of the substrate.
-
Quantify the band intensities to determine the extent of deubiquitination and calculate the IC50 of the inhibitor.
Cellular Assay for PCNA Ubiquitination
This assay assesses the effect of a USP1 inhibitor on the ubiquitination status of endogenous PCNA in cells.
Materials:
-
Cell line of interest (e.g., HCT116, U2OS)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and DUB inhibitors
-
Antibodies against PCNA and a loading control (e.g., β-actin)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 6-24 hours).
-
Lyse the cells directly in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE. Note that a lower percentage acrylamide (B121943) gel may be needed to resolve the higher molecular weight PCNA-Ub.
-
Perform a Western blot using an anti-PCNA antibody. Mono-ubiquitinated PCNA will appear as a band approximately 8 kDa higher than unmodified PCNA.
-
Quantify the ratio of PCNA-Ub to total PCNA.
Visualizations of Signaling Pathways and Workflows
USP1's Role in DNA Damage Tolerance
Caption: Role of USP1 in regulating Translesion Synthesis.
Experimental Workflow for Cellular PCNA Ubiquitination Assay
Caption: Workflow for assessing cellular PCNA ubiquitination.
Conclusion
USP1 inhibitors represent a promising class of targeted therapies that exploit the concept of synthetic lethality in cancers with underlying DNA repair deficiencies. A thorough understanding of their mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for their continued development and application in basic research and clinical settings. The methodologies and pathways described in this guide provide a framework for researchers to investigate the multifaceted roles of USP1 and to explore the full potential of its inhibition.
References
- 1. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ML184 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ML184 influences coping strategies via GPR55-dependent mechanisms following its delivery in the periaqueductal gray (PAG) region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USP1 | Insilico Medicine [insilico.com]
- 9. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 10. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 11. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitinated proliferating cell nuclear antigen activates translesion DNA polymerases η and REV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PCNA Ubiquitination Is Important, But Not Essential for Translesion DNA Synthesis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PCNA-Ub polyubiquitination inhibits cell proliferation and induces cell-cycle checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA polymerase η is regulated by mutually exclusive mono-ubiquitination and mono-NEDDylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitinated-PCNA protects replication forks from DNA2-mediated degradation by regulating Okazaki fragment maturation and chromatin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of ML-184 on Neural Stem Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-184, a selective agonist for the G protein-coupled receptor 55 (GPR55), has emerged as a significant modulator of neural stem cell (NSC) fate. This technical guide provides a comprehensive overview of the core findings related to this compound's influence on NSC proliferation and differentiation. It details the experimental methodologies employed to elucidate these effects and presents the underlying signaling pathways. This document is intended to serve as a resource for researchers in neuroscience and professionals in drug development interested in the therapeutic potential of targeting GPR55 in the context of neural regeneration and repair.
Introduction to this compound and GPR55
This compound is a potent and selective agonist for GPR55, with an EC50 of 250 nM[1]. GPR55, once an orphan receptor, is now considered a third cannabinoid receptor, activated by various cannabinoid ligands[2][3]. It is expressed in the central nervous system and has been implicated in various physiological processes, including neural development. The activation of GPR55 has been shown to be a novel strategy for regulating NSC proliferation and adult neurogenesis[2]. This guide focuses specifically on the effects of this compound on the biological functions of neural stem cells.
Impact of this compound on Neural Stem Cell Fate
In vitro studies utilizing human neural stem cells (hNSCs) have demonstrated that this compound plays a dual role in influencing NSC behavior: promoting both proliferation and neuronal differentiation[1].
Proliferation of Neural Stem Cells
Activation of GPR55 by its agonists, including this compound, has been shown to significantly increase the proliferation rates of hNSCs in vitro[2][3]. This proliferative effect is a key aspect of maintaining a viable pool of stem cells for neurogenesis. The pro-proliferative effects of this compound are GPR55-dependent, as they are attenuated by the selective GPR55 antagonist, ML193[2].
Differentiation of Neural Stem Cells
This compound has been observed to significantly promote the neuronal differentiation of hNSCs in vitro[2][3]. This suggests that beyond expanding the NSC pool, GPR55 activation by this compound can also guide these cells toward a neuronal fate. Conversely, the GPR55 antagonist ML193 has been shown to reduce differentiation rates compared to vehicle treatment[2].
Quantitative Data Summary
Table 1: Effects of this compound on Neural Stem Cell Proliferation
| Parameter | Method of Analysis | Observed Effect of this compound | Key Proliferation Markers |
| Cell Proliferation Rate | Flow Cytometry (BrdU/EdU incorporation) | Increased | Ki67, BrdU, EdU |
Table 2: Effects of this compound on Neural Stem Cell Differentiation
| Parameter | Method of Analysis | Observed Effect of this compound | Key Differentiation Markers |
| Neuronal Differentiation | Flow Cytometry, Immunocytochemistry, qPCR | Promoted | βIII-Tubulin (neuronal), Doublecortin (DCX; neuroblast), GFAP (astrocyte) |
| Glial Differentiation | Flow Cytometry, Immunocytochemistry, qPCR | Not specified | GFAP (astrocyte), S100β (astrocyte) |
Postulated Signaling Pathway of this compound in Neural Stem Cells
The precise downstream signaling cascade of GPR55 activation by this compound in neural stem cells is an area of ongoing research. However, based on GPR55 signaling in other cell types, a likely pathway involves the coupling to Gα13, leading to the activation of the RhoA/ROCK pathway and subsequent phosphorylation of ERK1/2[4][5]. This signaling cascade is known to play a role in both cell proliferation and differentiation.
Caption: Postulated GPR55 signaling pathway initiated by this compound in neural stem cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the impact of this compound on neural stem cell biology.
Human Neural Stem Cell Culture
This protocol outlines the maintenance of human neural stem cells in a proliferative state.
Caption: Workflow for the culture and maintenance of human neural stem cells.
Protocol:
-
Coating Culture Vessels:
-
Treat culture flasks or plates with a solution of 20 µg/mL poly-L-ornithine in sterile water for at least 1 hour at 37°C.
-
Rinse twice with sterile water.
-
Coat with a solution of 5 µg/mL laminin (B1169045) in a suitable buffer and incubate for at least 1 hour at 37°C.
-
-
Cell Thawing and Plating:
-
Rapidly thaw a cryopreserved vial of human neural stem cells in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing pre-warmed NSC expansion medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh expansion medium and plate onto the coated culture vessel.
-
-
Cell Maintenance:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Replace the medium every 2 days. The expansion medium should be supplemented with growth factors such as FGF-2 and EGF.
-
Passage the cells using a gentle cell dissociation reagent when they reach 80-90% confluency.
-
This compound Treatment for Proliferation and Differentiation Assays
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store aliquots at -20°C.
-
-
Treatment for Proliferation Assay:
-
Plate hNSCs in expansion medium.
-
After 24 hours, replace the medium with fresh expansion medium containing the desired concentration of this compound or vehicle (DMSO). The final DMSO concentration should be kept low (e.g., <0.1%).
-
Incubate for the desired duration (e.g., 48-72 hours) before analysis.
-
-
Treatment for Differentiation Assay:
-
Plate hNSCs in expansion medium.
-
To induce differentiation, switch to a differentiation medium (typically lacking FGF-2 and EGF).
-
Add the desired concentration of this compound or vehicle to the differentiation medium.
-
Culture for 7-14 days, changing the medium with fresh this compound or vehicle every 2-3 days.
-
Proliferation Analysis by Flow Cytometry (EdU Incorporation)
This method quantifies the percentage of cells actively synthesizing DNA.
Caption: Experimental workflow for analyzing neural stem cell proliferation using EdU incorporation.
Protocol:
-
Following this compound treatment, add 10 µM EdU (5-ethynyl-2´-deoxyuridine) to the cell culture medium and incubate for 2-4 hours at 37°C.
-
Harvest the cells by dissociation and wash with PBS.
-
Fix the cells with a formaldehyde-based fixative for 15 minutes at room temperature.
-
Permeabilize the cells with a saponin-based permeabilization buffer.
-
Perform the Click-iT reaction by incubating the cells with a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) according to the manufacturer's instructions.
-
Wash the cells and resuspend in flow cytometry buffer.
-
Analyze the samples on a flow cytometer, gating on the fluorescent signal to determine the percentage of EdU-positive cells.
Differentiation Analysis by Immunocytochemistry and qPCR
Immunocytochemistry Protocol:
-
Culture and differentiate hNSCs on coated glass coverslips.
-
After the differentiation period, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies against neuronal (e.g., βIII-Tubulin) and glial (e.g., GFAP) markers overnight at 4°C.
-
Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
qPCR Protocol:
-
Extract total RNA from hNSCs at the end of the differentiation period using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green or TaqMan probes for genes of interest, including markers for neurons (e.g., TUBB3, DCX) and astrocytes (e.g., GFAP, S100B).
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression in this compound treated cells compared to vehicle-treated cells.
Conclusion
This compound, through its agonistic activity on GPR55, presents a promising pharmacological tool for manipulating neural stem cell behavior. The available evidence strongly suggests that this compound can enhance both the proliferation and neuronal differentiation of human NSCs. Further research is warranted to elucidate the precise quantitative dose-response relationships and to fully map the downstream signaling pathways in this specific cell type. A deeper understanding of these mechanisms will be crucial for the potential development of GPR55-targeted therapies for neurodegenerative diseases and brain injury.
References
- 1. woongbee.com [woongbee.com]
- 2. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GPR55 Signaling Cascade Initiated by ML-184: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling cascade initiated by the synthetic agonist ML-184 upon activation of the G protein-coupled receptor 55 (GPR55). It is designed to serve as a resource for researchers in pharmacology and drug development, offering detailed insights into the molecular mechanisms, quantitative data, and experimental methodologies relevant to the study of GPR55.
Introduction
G protein-coupled receptor 55 (GPR55) is a orphan receptor that has garnered significant attention as a potential therapeutic target in various physiological and pathological processes, including pain, inflammation, cancer, and metabolic disorders. Unlike classical cannabinoid receptors, GPR55 exhibits a distinct signaling profile. This compound has been identified as a potent and selective synthetic agonist of GPR55, making it an invaluable tool for elucidating the receptor's function and downstream signaling pathways. This guide will delve into the intricacies of the GPR55 signaling cascade, with a specific focus on its activation by this compound.
Quantitative Data: Potency and Selectivity of this compound
This compound is a piperazine-based compound that has been characterized as a selective GPR55 agonist.[1][2] Its potency is typically described by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The selectivity of this compound is a crucial aspect of its utility as a research tool, indicating its preferential binding to GPR55 over other related receptors.
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 263 nM | β-arrestin recruitment | U2OS | [2] |
| EC50 | 250 nM | Not Specified | Not Specified | |
| EC50 | 0.26 µM | Not Specified | Not Specified | |
| Selectivity | >120-fold vs GPR35 (antagonist) | β-arrestin recruitment | U2OS | [2] |
| Selectivity | >83-fold vs CB1 (antagonist) | β-arrestin recruitment | U2OS | [2] |
| Selectivity | >57-fold vs CB2 (antagonist) | β-arrestin recruitment | U2OS | [2] |
| Selectivity | >120-fold vs GPR35, CB1, CB2 (agonist) | β-arrestin recruitment | U2OS | [2] |
Core Signaling Pathways of GPR55 Activated by this compound
Activation of GPR55 by this compound initiates a cascade of intracellular events primarily mediated by the Gα13 subunit of heterotrimeric G proteins. This leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is pivotal in regulating cytoskeletal dynamics, cell migration, and proliferation.
Furthermore, GPR55 activation by this compound has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) pathway. The ERK1/2 pathway is a central regulator of cell proliferation, differentiation, and survival.
A fascinating and critical aspect of this compound-induced GPR55 signaling is its modulation by heterodimerization with the cannabinoid receptor 2 (CB2).[3][4][5] Evidence suggests that the pro-proliferative effects of this compound are dependent on the presence of CB2, with the signal being transmitted from GPR55 to CB2 within the heterodimer.[4][6] This interaction adds a layer of complexity to GPR55 signaling and has significant implications for the physiological and pathological roles of this receptor.
Signaling Pathway Diagrams
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the GPR55 signaling cascade initiated by this compound.
β-Arrestin Recruitment Assay
This assay is used to quantify the interaction between GPR55 and β-arrestin upon agonist stimulation, a hallmark of GPCR activation.
Materials:
-
U2OS cell line stably co-expressing GPR55 and a β-arrestin-GFP fusion protein.[2]
-
Assay medium: Opti-MEM or equivalent serum-free medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay plates (e.g., 384-well, black, clear-bottom).
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed the U2OS-GPR55-β-arrestin-GFP cells into the assay plates at a density of 2,000-5,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium to achieve the desired final concentrations.
-
Agonist Stimulation: Remove the culture medium from the wells and add the this compound dilutions. Incubate for 30-90 minutes at 37°C.
-
Imaging: Acquire images of the cells using a high-content imaging system with appropriate filters for GFP.
-
Analysis: Quantify the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane. The EC50 value is determined by plotting the percentage of cells with β-arrestin translocation against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[7][8]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated ERK1/2, a key downstream effector of GPR55 signaling.
Materials:
-
HEK293 cells stably expressing GPR55.
-
Serum-free cell culture medium.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Culture and Starvation: Culture HEK293-GPR55 cells to 80-90% confluency. Serum-starve the cells for 4-24 hours prior to the experiment.
-
Agonist Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 5-30 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.[9][10][11][12]
RhoA Activation Assay (Pull-down)
This assay is used to measure the activation of RhoA by quantifying the amount of GTP-bound RhoA.
Materials:
-
HEK293 cells expressing GPR55.
-
This compound stock solution.
-
RhoA activation assay kit (containing Rhotekin-RBD beads, lysis buffer, and anti-RhoA antibody).
-
GTPγS (non-hydrolyzable GTP analog, positive control).
-
GDP (negative control).
Procedure:
-
Cell Treatment and Lysis: Treat HEK293-GPR55 cells with this compound for the desired time. Lyse the cells with the provided lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Normalization: Equalize the protein concentration of all samples.
-
Pull-down of Active RhoA: Add Rhotekin-RBD beads to the lysates and incubate for 1 hour at 4°C with gentle rotation to pull down GTP-bound RhoA.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-RhoA antibody.[13][14][15][16]
Conclusion
The GPR55 signaling cascade initiated by the selective agonist this compound is a complex and multifaceted process. The primary pathway involves the coupling to Gα13 and subsequent activation of the RhoA/ROCK and ERK1/2 pathways. The discovery of GPR55-CB2 heterodimerization and its crucial role in mediating the pro-proliferative effects of this compound has opened new avenues for understanding the nuanced regulation of GPR55 signaling. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of GPR55 activation and its potential as a therapeutic target. A thorough understanding of these signaling pathways is paramount for the development of novel therapeutics targeting GPR55 in a range of human diseases.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Heteromerization of GPR55 and cannabinoid CB2 receptors modulates signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Heteromerization of GPR55 and cannabinoid CB2 receptors modulates signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. abcam.com [abcam.com]
- 15. abcam.com [abcam.com]
- 16. researchgate.net [researchgate.net]
In Vitro Characterization of ML-184: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-184, also identified by its chemical identifier CID2440433, is a potent and selective synthetic agonist for the G-protein coupled receptor 55 (GPR55).[1][2] As an orphan receptor with emerging roles in various physiological and pathological processes, including pain, inflammation, and cancer, the characterization of selective ligands like this compound is of significant interest to the research community. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its pharmacological profile and the experimental protocols used to elucidate its activity.
Pharmacological Profile of this compound
This compound has been identified as a selective GPR55 agonist through high-throughput screening. Its in vitro activity is characterized by its potency in activating GPR55 and its selectivity over other related receptors.
Quantitative Pharmacological Data
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 (GPR55 Activation) | 250 nM | β-arrestin Recruitment | CHO-K1 | [3] |
| Selectivity | >100-fold vs. GPR35, CB1, CB2 | Not Specified | Not Specified | [3] |
| ERK1/2 Phosphorylation | Comparable to 10 µM LPI | Western Blot | U2OS | [1] |
| PKCβII Translocation | Active | Immunofluorescence | HEK 293 | [1] |
| Neural Stem Cell Proliferation | Increases proliferation | Not Specified | Not Specified | [3] |
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating GPR55, which subsequently initiates a cascade of intracellular signaling events. The primary signaling pathways activated by this compound include the recruitment of β-arrestin and the activation of downstream kinases such as ERK1/2 and PKCβII.
Caption: GPR55 signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize this compound.
GPR55 Activation: β-Arrestin Recruitment Assay
This assay quantifies the ability of this compound to induce the recruitment of β-arrestin to GPR55, a hallmark of GPCR activation. The DiscoverX PathHunter® β-arrestin assay is a common platform for this purpose.[3]
Materials:
-
PathHunter® CHO-K1 GPR55 β-arrestin cell line (DiscoverX)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PathHunter® Detection Reagents (DiscoverX)
-
White, solid-bottom 96-well or 384-well assay plates
Procedure:
-
Cell Culture: Culture PathHunter® GPR55 cells according to the manufacturer's instructions.
-
Cell Plating: Harvest and seed the cells into white, solid-bottom assay plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Compound Addition: Add the diluted this compound and vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol. Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the concentration-response curve to determine the EC₅₀ value.
Downstream Signaling: ERK1/2 Phosphorylation Western Blot
This protocol details the detection of increased phosphorylation of ERK1/2 in response to this compound treatment, indicating the activation of the MAPK signaling pathway.[1]
Materials:
-
U2OS cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (1 µM in serum-free media)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed U2OS cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with 1 µM this compound or vehicle for 5-15 minutes.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 primary antibody, followed by the secondary antibody and detection.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Caption: Experimental workflow for ERK1/2 phosphorylation Western blot.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of this compound on the proliferation of neural stem cells by quantifying the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA.
Materials:
-
Human neural stem cells (hNSCs)
-
NSC culture medium
-
This compound stock solution
-
BrdU labeling reagent
-
Fixation and denaturation solution
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed hNSCs in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for 48 hours.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the kit manufacturer's protocol to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Immunostaining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The percentage of BrdU-positive cells can be determined by counting the number of BrdU-positive nuclei and dividing by the total number of DAPI-stained nuclei. Alternatively, fluorescence intensity can be measured using a plate reader.
Conclusion
This compound is a valuable pharmacological tool for studying the function of GPR55. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other potential GPR55 modulators. Consistent and reproducible data generated from these assays are crucial for advancing our understanding of GPR55 biology and its therapeutic potential.
References
Unveiling the Impact of ML-184 on PKCβII Translocation: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available research data sheds light on the effects of the G-protein coupled receptor 55 (GPR55) agonist, ML-184, on the translocation of Protein Kinase C βII (PKCβII). This technical guide, designed for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's mechanism of action, presents available quantitative data, and outlines the experimental protocols utilized in these seminal studies.
Core Findings: this compound Induces PKCβII Translocation
This compound (PubChem CID: 2440433) has been identified as a potent and selective agonist of GPR55. Research conducted as part of the NIH Molecular Libraries Program utilized an image-based, high-content screen to investigate the structure-activity relationship of GPR55 agonists. A key secondary assay in this program (AID 463192) specifically measured the translocation of a PKCβII-GFP (Green Fluorescent Protein) biosensor in HEK293 cells co-expressing the wild-type GPR55 receptor.
The fundamental principle of this assay is that upon agonist-induced activation of GPR55, downstream G-protein signaling pathways are initiated, leading to the recruitment of PKCβII from the cytoplasm to the plasma membrane. This translocation event is a critical step in the activation of PKCβII and the subsequent phosphorylation of its target proteins. The assay quantified this translocation by monitoring the increase in GFP fluorescence at the plasma membrane.
While specific quantitative data from the primary screen of this compound in the PKCβII translocation assay is not publicly available in tabular format, the probe report confirms that this compound was active in inducing this downstream response. The results of the manual image analysis were categorized into five levels of activity: none, ~25%, ~50%, ~75%, and 100% translocation.
Experimental Deep Dive: Methodologies for Assessing PKCβII Translocation
The following sections provide a detailed overview of the experimental protocols employed to investigate the effects of this compound on PKCβII translocation, based on the information available from the NIH Molecular Libraries Program.
Table 1: Summary of Experimental Protocols
| Parameter | Description |
| Assay Title | SAR Analysis for the identification of Selective Agonists of GPR55 using an Image-Based Screen [PKC β II translocation] |
| Assay ID (AID) | 463192 |
| Cell Line | Human Embryonic Kidney 293 (HEK293) |
| Biosensor | PKCβII fused to Green Fluorescent Protein (PKCβII-GFP) |
| Receptor | Wild-type G-protein coupled receptor 55 (GPR55) |
| Transfection | Transient co-transfection of PKCβII-GFP and GPR55 expression plasmids |
| Stimulus | Test compounds, including this compound |
| Detection Method | High-content imaging of GFP fluorescence |
| Primary Endpoint | Recruitment of PKCβII-GFP to the plasma membrane and formation of plasma membrane remodeling (blebs) |
| Data Analysis | Manual image analysis with binning of results into five activity categories |
Detailed Experimental Workflow
The experimental process for evaluating the effect of this compound on PKCβII translocation can be broken down into the following key stages:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. The cells are then transiently co-transfected with two plasmids: one encoding the PKCβII-GFP fusion protein and another encoding the human wild-type GPR55 receptor. This co-expression is crucial to link the activation of GPR55 by an agonist to the downstream signaling event of PKCβII translocation.
-
Compound Treatment: Following a suitable period for protein expression, the transfected cells are treated with varying concentrations of the test compounds, including this compound. Appropriate vehicle controls are run in parallel to establish a baseline.
-
Live-Cell Imaging: The cellular localization of the PKCβII-GFP biosensor is monitored in real-time using a high-content imaging system. This allows for the visualization of the dynamic process of translocation from the cytoplasm to the plasma membrane upon agonist stimulation.
-
Image Acquisition and Analysis: Images are captured at specific time points after compound addition. The primary readout is the change in the spatial distribution of GFP fluorescence. An increase in fluorescence intensity at the cell periphery (plasma membrane) is indicative of PKCβII translocation. The formation of plasma membrane blebs is also noted as a characteristic of GPR55-mediated signaling in this system.
-
Data Quantification and Interpretation: The captured images are analyzed to quantify the extent of translocation. In the described assay (AID 463192), this was performed through manual inspection and categorization of the cellular phenotype into predefined bins representing the percentage of translocation.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow.
Caption: GPR55 signaling pathway leading to PKCβII translocation.
Caption: Experimental workflow for the PKCβII translocation assay.
Conclusion and Future Directions
The available data firmly establishes that the GPR55 agonist this compound can induce the translocation of PKCβII, a key event in its activation. The high-content imaging assay developed by the NIH Molecular Libraries Program provides a robust platform for identifying and characterizing modulators of this signaling pathway. While the publicly accessible data provides a qualitative confirmation of this compound's activity, future work would benefit from the publication of detailed dose-response curves and kinetic data for this compound and other GPR55 ligands in this PKCβII translocation assay. Such information would be invaluable for the scientific community in further dissecting the intricacies of GPR55 signaling and in the development of novel therapeutics targeting this receptor.
Unlocking New Therapeutic Frontiers: An In-depth Technical Guide to the Exploratory Research of ML-184 (LP-184) in Novel Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational anti-cancer agent LP-184, a next-generation acylfulvene (B1200177) derivative. Due to the potential for nomenclature confusion with ML-184, a GPR55 agonist, this document will focus on the extensive preclinical and emerging clinical research surrounding LP-184 in oncology. A brief clarification of the GPR55 agonist is also provided.
Executive Summary
LP-184 is a novel, tumor-selective prodrug with a potent DNA alkylating mechanism. Its innovative design leverages a dual-biomarker strategy, requiring the enzyme Prostaglandin (B15479496) Reductase 1 (PTGR1) for activation, which is frequently overexpressed in a variety of solid tumors. The cytotoxicity of LP-184 is significantly enhanced in cancer cells harboring deficiencies in DNA Damage Repair (DDR) pathways, particularly Homologous Recombination (HR) and Nucleotide Excision Repair (NER). This synthetic lethality approach offers a promising therapeutic window, targeting cancer cells while sparing normal tissues. Preclinical studies have demonstrated nanomolar potency across a range of cancer models, and a recently completed Phase 1a clinical trial has established a favorable safety profile and a recommended Phase 2 dose.
Introduction: Clarifying "this compound"
The designation "this compound" can refer to two distinct small molecules in biomedical research:
-
LP-184 (Lantern Pharma): A novel acylfulvene prodrug investigated for its anti-cancer properties. It is the primary subject of this guide.
-
This compound (CID 2440433): A selective agonist for the G-protein coupled receptor 55 (GPR55). It has an EC50 of 250 nM and exhibits over 100-fold selectivity for GPR55 over GPR35, CB1, and CB2 receptors.[1] This compound has been shown to increase the proliferation of neural stem cells and promote their differentiation in vitro.[1]
This guide will focus on the acylfulvene LP-184 due to the extensive and promising body of research in new disease models relevant to drug development professionals.
LP-184: Mechanism of Action
LP-184's anti-cancer activity is contingent on a two-step mechanism that ensures tumor-selective cytotoxicity:
-
Tumor-Specific Activation: LP-184 is a prodrug that is metabolically activated by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1).[2][3][4] PTGR1 is overexpressed in a significant percentage of various solid tumors, including pancreatic, ovarian, breast, prostate, and lung cancers, while having low expression in normal tissues.[5][6] This differential expression provides a therapeutic window for tumor-selective activation.[6]
-
DNA Damage and Synthetic Lethality: Once activated, LP-184 becomes a potent DNA alkylating agent that induces DNA double-strand breaks.[2][5] In healthy cells, these breaks can be repaired by robust DNA Damage Repair (DDR) mechanisms. However, many cancers exhibit deficiencies in DDR pathways, such as Homologous Recombination (HR) and Nucleotide Excision Repair (NER).[4][5] In these DDR-deficient tumors, the DNA damage caused by LP-184 cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.
The following diagram illustrates the activation and mechanism of action of LP-184.
Preclinical Efficacy in New Disease Models
LP-184 has demonstrated significant anti-tumor activity in a wide range of preclinical models, including cell lines, patient-derived organoids, and patient-derived xenografts (PDXs).
In Vitro and Ex Vivo Potency
LP-184 exhibits nanomolar potency in various cancer cell lines and patient-derived models, particularly those with DDR deficiencies.
| Model Type | Cancer Type | Specific Model | Key DDR Alteration | LP-184 IC50 | Reference |
| Cell Line | Prostate Cancer | PC3M | ATM Knockdown | ~8-fold sensitization vs. parental | [2] |
| Cell Line | Prostate Cancer | PC3M | BRCA2 Knockdown | ~12-fold sensitization vs. parental | [2] |
| Cell Line | Colon Cancer | DLD1 | BRCA2 Knockout | More sensitive than WT | [2] |
| Organoid | Prostate Cancer | LuCaP 96 | BRCA2/CHEK2 mutations | 77 nM | [2][7] |
| Organoid | Prostate Cancer | LuCaP 86.2 | - | 645 nM | [2] |
| PDX Models (Mean) | Various (Lung, Pancreatic, Prostate) | 15 HRD+ models | Various HR mutations | 288 nM (range 31-2900 nM) | [8] |
| Cell Line | Glioblastoma | Multiple Isolates | - | 22-310 nM | [3] |
Patient-Derived Xenograft (PDX) Studies
LP-184 has shown remarkable efficacy in in vivo PDX models, leading to complete and durable tumor regression in several instances. Notably, it has demonstrated superior efficacy compared to PARP inhibitors in some resistant models.[2]
| Cancer Type | PDX Model Details | Key Findings | Reference |
| Triple-Negative Breast Cancer (TNBC) | 10 HRD models (including PARPi-resistant) | Complete, durable tumor regression in all 10 models. | [2] |
| Pancreatic Cancer | HR deficient models (ATR or BRCA1 mutations) | Sustained tumor regression. | [4] |
| Glioblastoma | Orthotopic xenografts | Induced regression and prolonged survival of mice. | [3] |
Synergy with PARP Inhibitors
Preclinical studies have demonstrated strong synergy between LP-184 and PARP inhibitors (PARPi) like olaparib (B1684210) and rucaparib.[2] This combination is particularly effective in tumors with HR deficiencies.
| Cancer Type | Cell Line | Combination | Synergy Score (Bliss Method) | Reference |
| Prostate Cancer | 22RV1 (BRCA2-mutated) | LP-184 + Olaparib | 60 | [2] |
| Prostate Cancer | 22RV1 (BRCA2-mutated) | LP-184 + Rucaparib | 65 | [2] |
| Pancreatic Cancer | Capan-1 (HR-deficient) | LP-184 + Gemcitabine | Synergistic | [9] |
| Pancreatic Cancer | Multiple Cell Lines | LP-184 + Spironolactone | >10 (Synergistic) | [4][9] |
The following diagram illustrates a potential experimental workflow for evaluating the synergy between LP-184 and a PARP inhibitor.
Experimental Protocols
This section outlines the methodologies for key experiments used in the evaluation of LP-184.
Cell Viability and IC50 Determination
-
Cell Lines and Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of LP-184 for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from dose-response curves using non-linear regression analysis in software like GraphPad Prism.
dSTRIDE Assay for DNA Double-Strand Breaks
The dSTRIDE (double-strand DNA breaks with STRIDE) assay directly detects DNA double-strand breaks (DSBs) in situ.[2]
-
Cell Preparation: Cells are grown on coverslips and treated with LP-184, a vehicle control (e.g., 0.1% DMSO), or a positive control (e.g., etoposide) for a defined period (e.g., 24 hours).[2][10]
-
dSTRIDE Procedure: The dSTRIDE protocol is performed to label the DSBs.
-
Immunofluorescence Staining: Cells are counterstained with DAPI to visualize the nuclei and with an antibody against a DSB marker like gamma-H2AX (γH2AX).[2][10]
-
Imaging and Quantification: The coverslips are mounted and imaged using fluorescence microscopy. The number of DSB foci per nucleus is quantified using an algorithmic approach.[10]
Patient-Derived Xenograft (PDX) Model Studies
PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant in vivo model.[11][12]
-
Model Establishment: Tumor fragments from a patient are surgically implanted, typically subcutaneously or orthotopically, into immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Once tumors reach a certain volume, they can be passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.
-
Treatment: When tumors in the experimental cohort reach a predetermined size, mice are randomized into treatment and control groups. LP-184 is administered according to a specified dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised for further analysis.
Clinical Development
A Phase 1a, open-label, multicenter, non-randomized dose-escalation study of LP-184 in patients with advanced solid tumors has been completed (NCT05933265).[13][14]
-
Primary Objectives: To evaluate the safety, tolerability, pharmacokinetics, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[13][14]
-
Key Outcomes:
-
The trial met all primary endpoints, demonstrating a favorable safety and tolerability profile.[14]
-
A recommended Phase 2 dose (RP2D) of 0.39 mg/kg was established.[14]
-
Clinical benefit was observed in 48% of evaluable patients at or above the therapeutic dose threshold.[14]
-
Durable clinical benefits were seen in heavily pretreated patients with tumors such as glioblastoma, gastrointestinal stromal tumor (GIST), and thymic carcinoma.[14]
-
Pharmacokinetic data confirmed that therapeutic concentrations were achieved at dose levels of 0.25 mg/kg and above.[14]
-
The following diagram outlines the logical progression from preclinical research to clinical trials for LP-184.
Future Directions
Future research and clinical development for LP-184 will focus on biomarker-driven strategies in specific cancer populations. Planned Phase 1b/2 trials will investigate LP-184 as both a monotherapy and in combination with other agents.[5]
-
Triple-Negative Breast Cancer (TNBC): A trial is planned to evaluate LP-184 in combination with a PARP inhibitor in HR-deficient TNBC.[5]
-
Bladder Cancer: An investigator-sponsored trial will focus on PTGR1-positive and NER-deficient bladder cancers.[5]
Conclusion
LP-184 is a promising investigational agent with a unique, tumor-selective mechanism of action. Its efficacy in preclinical models, particularly in tumors with DDR deficiencies, and its favorable safety profile in early clinical trials, position it as a strong candidate for further development. The ongoing and planned biomarker-driven clinical trials will be crucial in defining the patient populations most likely to benefit from this innovative therapy and in unlocking its full therapeutic potential in the treatment of advanced solid tumors.
References
- 1. ML 184 | GPR55 | Tocris Bioscience [tocris.com]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. targetedonc.com [targetedonc.com]
- 6. seekingalpha.com [seekingalpha.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - FIGURE 1 from LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 11. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 15. Lantern Pharma Reports AI-Guided LP-184 Meets Phase 1a Endpoints in Solid Tumors [biopharmatrend.com]
Methodological & Application
Application Notes and Protocols for ML-184 Induced Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-184 is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55).[1][2] Emerging research has identified a significant role for GPR55 activation in the regulation of neural stem cell (NSC) fate, highlighting its potential as a therapeutic target for neuroregenerative applications. Specifically, activation of GPR55 by this compound has been shown to increase the proliferation of human neural stem cells (hNSCs) and promote their differentiation into neurons in vitro.[1][2] These application notes provide a summary of the quantitative data available, detailed experimental protocols for inducing neuronal differentiation using this compound, and a schematic of the underlying signaling pathway.
Quantitative Data Summary
Treatment of human neural stem cells with the GPR55 agonist this compound has been demonstrated to significantly promote neuronal differentiation. While specific percentages of neuronal marker-positive cells were not detailed in the referenced abstracts, the qualitative observation of a significant increase provides a strong rationale for its use in directed differentiation protocols. The key pharmacological data for this compound is summarized in the table below.
| Compound | Target | Agonist/Antagonist | EC50 | Recommended Concentration for Differentiation | Reference |
| This compound | GPR55 | Agonist | 250 nM | 1 µM | [1] |
| ML-193 | GPR55 | Antagonist | - | 5 µM (for blocking GPR55 activity) | [1] |
Signaling Pathway
The activation of GPR55 by this compound initiates a signaling cascade that is understood to be crucial for its effects on neuronal differentiation. Upon binding of this compound, GPR55 is thought to couple primarily with Gα12/13 G-proteins. This leads to the activation of the small GTPase RhoA. Downstream of RhoA, there is an increase in intracellular calcium (Ca2+) levels, likely through an inositol (B14025) 1,4,5-trisphosphate (IP3)-sensitive mechanism, and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). This signaling pathway is believed to be a key driver of the pro-neurogenic effects of this compound.
Experimental Protocols
The following protocols are based on published research and standard cell culture techniques for the neuronal differentiation of human neural stem cells (hNSCs).
Materials
-
Human Neural Stem Cells (hNSCs)
-
DMEM/F-12 basal medium
-
N-2 Supplement
-
B-27 Supplement
-
Recombinant human basic fibroblast growth factor (bFGF)
-
Recombinant human epidermal growth factor (EGF)
-
This compound (GPR55 agonist)
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solution)
-
Poly-L-ornithine
-
Laminin
-
Phosphate-buffered saline (PBS)
-
Accutase or other suitable cell dissociation reagent
-
Cell culture plates/flasks
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibodies: anti-βIII-Tubulin (neuronal marker), anti-GFAP (astrocyte marker)
-
Appropriate fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Protocol 1: Maintenance of Human Neural Stem Cells
-
Coating Culture Vessels:
-
Coat culture flasks or plates with Poly-L-ornithine (15 µg/mL) for 1-2 hours at 37°C.
-
Rinse with sterile water and then coat with Laminin (10 µg/mL) for at least 2 hours at 37°C.
-
-
hNSC Culture Medium:
-
Prepare complete hNSC proliferation medium: DMEM/F-12 supplemented with N-2, B-27, 20 ng/mL bFGF, and 20 ng/mL EGF.
-
-
Cell Seeding and Maintenance:
-
Thaw and plate hNSCs onto the coated vessels in complete hNSC proliferation medium.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
Passage cells using Accutase when they reach 70-80% confluency.
-
Protocol 2: Neuronal Differentiation with this compound
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
-
Initiation of Differentiation:
-
When hNSCs are 70-80% confluent, aspirate the proliferation medium.
-
Wash the cells once with PBS.
-
Add neuronal differentiation medium: DMEM/F-12 supplemented with N-2 and B-27 (without bFGF and EGF).
-
-
This compound Treatment:
-
From the stock solution, dilute this compound into the differentiation medium to a final concentration of 1 µM. For a vehicle control, add an equivalent volume of DMSO.
-
For antagonist control experiments, pre-treat cells with 5 µM ML-193 for 30 minutes before adding this compound.
-
-
Differentiation Period:
-
Culture the cells for 10 days in the differentiation medium containing this compound.
-
Perform a half-medium change every 2-3 days with fresh differentiation medium containing 1 µM this compound.
-
-
Assessment of Differentiation (Immunocytochemistry):
-
After 10 days, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-βIII-Tubulin and anti-GFAP) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips with antifade medium and visualize using a fluorescence microscope.
-
Experimental Workflow
The overall experimental workflow for investigating the effect of this compound on neuronal differentiation is outlined below.
References
Application Notes and Protocols for In Vivo Administration of ML-184 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-184 is a selective agonist of the G protein-coupled receptor 55 (GPR55).[1] While initially investigated for its role in the endocannabinoid system, emerging research has highlighted the therapeutic potential of targeting GPR55 in various pathological conditions. GPR55 signaling has been implicated in cancer progression, metabolic disorders, and inflammation.[2][3][4][5] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, with a focus on a validated metabolic disease model and a proposed framework for oncology research based on the pro-tumorigenic role of its target, GPR55.
Data Presentation
Table 1: In Vivo Efficacy of Oral this compound in a High-Fat-Fed Mouse Model of Obesity and Diabetes
| Parameter | Treatment Group | Dosage | Duration | Outcome | Percentage Change vs. Control | p-value |
| Glucose Tolerance | High-Fat-Fed (HFF) C57BL/6 Mice | 0.1 µmol/kg (oral, daily) | 21 days | Improved | 26-30% improvement | < 0.001 |
| Insulin (B600854) Sensitivity | High-Fat-Fed (HFF) C57BL/6 Mice | 0.1 µmol/kg (oral, daily) | 21 days | Enhanced | 29-37% enhancement | < 0.05-0.01 |
| Insulinotropic Response | High-Fat-Fed (HFF) C57BL/6 Mice | 0.1 µmol/kg (oral, daily) | 21 days | Enhanced | 63-110% enhancement | < 0.001 |
| Food Intake | High-Fat-Fed (HFF) C57BL/6 Mice | 0.1 µmol/kg (oral, daily) | 21 days | Reduced | 26-36% reduction | < 0.001 |
| β-cell Proliferation (Ki-67 staining) | High-Fat-Fed (HFF) C57BL/6 Mice | 0.1 µmol/kg (oral, daily) | 21 days | Increased | 7% increase | < 0.001 |
| Pancreatic GPR55 Gene Expression | High-Fat-Fed (HFF) C57BL/6 Mice | 0.1 µmol/kg (oral, daily) | 21 days | Upregulated | 78% increase | < 0.01 |
| Pancreatic ERK1 Gene Expression | High-Fat-Fed (HFF) C57BL/6 Mice | 0.1 µmol/kg (oral, daily) | 21 days | Upregulated | 56% increase | < 0.01 |
| Pancreatic ERK2 Gene Expression | High-Fat-Fed (HFF) C57BL/6 Mice | 0.1 µmol/kg (oral, daily) | 21 days | Upregulated | 43% increase | < 0.05 |
| β-cell Area | High-Fat-Fed (HFF) C57BL/6 Mice | 0.1 µmol/kg (oral, daily) | 21 days | Increased | 45% increase | < 0.01 |
| β-cell Mass | High-Fat-Fed (HFF) C57BL/6 Mice | 0.1 µmol/kg (oral, daily) | 21 days | Increased | 45% increase | < 0.05 |
| α-cell Area | High-Fat-Fed (HFF) C57BL/6 Mice | 0.1 µmol/kg (oral, daily) | 21 days | Decreased | 59% decrease | < 0.001 |
| α-cell Mass | High-Fat-Fed (HFF) C57BL/6 Mice | 0.1 µmol/kg (oral, daily) | 21 days | Decreased | 43% decrease | < 0.01 |
Data summarized from a study on obese-diabetic mice.[6]
Signaling Pathways and Experimental Workflows
GPR55 Signaling Pathway in Cancer
Caption: GPR55 activation by this compound can lead to pro-tumorigenic signaling.
Experimental Workflow for In Vivo Efficacy Study of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Orphan G protein receptor GPR55 as an emerging target in cancer therapy and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor GPR55 promotes colorectal cancer and has opposing effects to cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols for ML-184, a Selective GPR55 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 55 (GPR55) is a non-classical cannabinoid receptor implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, cancer, and neurodegeneration.[1][2] The identification of selective ligands is crucial for elucidating its biological functions and therapeutic potential. ML-184 is a potent and selective synthetic agonist for GPR55, exhibiting over 100-fold selectivity against the classical cannabinoid receptors (CB1 and CB2) and GPR35.[3] These notes provide detailed information on the optimal concentration of this compound for GPR55 activation and protocols for key functional assays.
Data Presentation: Potency and Recommended Concentrations
The potency of this compound is typically defined by its half-maximal effective concentration (EC50) in various cell-based assays. The optimal concentration for an experiment will depend on the specific assay and cell system used.
Table 1: In Vitro Potency of this compound on Human GPR55
| Assay Type | Reported EC50 | Cell System | Reference |
| β-Arrestin Recruitment | 250 nM | Not specified | |
| β-Arrestin Recruitment | 263 nM | U2OS cells | [3] |
| β-Arrestin Trafficking | 0.26 ± 0.01 µM (260 nM) | U2OS cells | [4] |
Table 2: Recommended Concentrations for Functional Assays
| Assay | Recommended Concentration Range | Notes | Reference |
| ERK1/2 Phosphorylation | 1 µM | A concentration of 1 µM has been shown to elicit a robust response comparable to 10 µM of the endogenous ligand LPI. | [4] |
| Cell Proliferation (MDA-MB-231) | 1 - 10 µM | The pro-proliferative effects are observed in this range, and this effect may depend on the presence of the CB2 receptor. | [5][6] |
| General In Vitro Studies | 100 nM - 10 µM | A dose-response curve within this range is recommended to determine the optimal concentration for a specific cell line and endpoint. |
GPR55 Signaling Pathways Activated by this compound
Activation of GPR55 by this compound initiates several downstream signaling cascades. The primary pathways involve the coupling to Gα13, leading to the activation of the RhoA pathway, and the recruitment of β-arrestin, which can mediate G-protein independent signaling and receptor internalization.[3][7] These initial events trigger further downstream effects, including the activation of the MAPK/ERK pathway.[3][4]
Experimental Protocols
The following are detailed protocols for two common assays used to quantify GPR55 activation by this compound.
Protocol 1: β-Arrestin Recruitment Assay
This high-content imaging assay is a primary method for identifying and characterizing GPR55 agonists by visualizing the translocation of β-arrestin to the activated receptor at the cell membrane.[3]
Methodology:
-
Cell Culture and Transfection:
-
Culture host cells (e.g., U2OS or HEK293) in appropriate media.
-
Co-transfect cells with expression vectors for human GPR55 and a β-arrestin-2-Green Fluorescent Protein (GFP) fusion protein using a standard transfection reagent.
-
Alternatively, use a stable cell line co-expressing both constructs.[3]
-
-
Assay Preparation:
-
Seed the transfected cells into 96- or 384-well black, clear-bottom imaging plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a suitable assay buffer (e.g., HBSS). A typical final concentration range for a dose-response curve would be from 1 nM to 30 µM.
-
Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM LPI).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Imaging and Analysis:
-
Image the cells using a high-content automated microscope.
-
Use image analysis software to quantify the redistribution of the β-arrestin-GFP signal from a diffuse cytoplasmic pattern to punctate structures at or near the plasma membrane.
-
Plot the quantified response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK pathway, a key downstream signaling event following GPR55 activation.[4]
Methodology:
-
Cell Culture and Starvation:
-
Plate GPR55-expressing cells in 6-well plates and grow to approximately 80-90% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free medium for 4-24 hours prior to the experiment. This reduces basal signaling pathway activity.
-
-
Compound Treatment:
-
Treat cells with this compound at a fixed concentration (e.g., 1 µM) or a range of concentrations for a short duration, typically 5 to 15 minutes at 37°C.[4]
-
-
Protein Extraction:
-
Immediately after treatment, place plates on ice and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK for each sample and express the data as a fold change relative to the vehicle-treated control.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. GPR55 regulates cannabinoid 2 receptor-mediated responses in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML-184 in Neurogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-184 is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55).[1][2] Emerging research has identified a significant role for GPR55 activation in the regulation of neural stem cell (NSC) proliferation and differentiation.[3][4] In vitro studies have demonstrated that this compound promotes the proliferation of human neural stem cells and significantly enhances their differentiation into neurons.[1][2][3] This makes this compound a valuable pharmacological tool for studying the mechanisms of neurogenesis and for the development of potential therapeutic strategies for neurodegenerative diseases and neural repair.
It is important to distinguish the small molecule this compound from miR-184, a microRNA that is also involved in the regulation of neural stem cell fate but through distinct molecular pathways. These application notes will focus exclusively on the use of the GPR55 agonist, this compound.
Mechanism of Action: GPR55 Signaling in Neurogenesis
This compound exerts its pro-neurogenic effects by activating the GPR55 receptor. GPR55 signaling in neural stem cells is understood to proceed through the activation of downstream pathways involving ERK1/2 phosphorylation and intracellular calcium mobilization, which in turn modulate transcription factors that regulate NSC proliferation and neuronal differentiation.[5]
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound in neurogenesis assays based on available literature.
| Parameter | Molecule | Concentration/EC50 | Cell Type | Effect | Reference |
| GPR55 Agonism | This compound | EC50 = 250 nM | Recombinant cell lines | Selective agonist activity | [1][2] |
| Neuronal Differentiation | This compound | 1 µM | Human Neural Stem Cells (hNSCs) | Significant promotion of neuronal differentiation | [6] |
| NSC Proliferation | This compound | Not specified | Human Neural Stem Cells (hNSCs) | Increased proliferation rates | [1][3] |
Experimental Protocols
The following are detailed protocols for the application of this compound in in vitro neurogenesis assays. These protocols are adapted from standard methodologies for neural stem cell culture and differentiation.
Protocol 1: Neural Stem Cell Culture and Maintenance
This protocol describes the routine culture of neural stem cells (NSCs) to maintain them in an undifferentiated, proliferative state.
Materials:
-
Neural Stem Cell (NSC) line (e.g., ReNcell VM)
-
NSC expansion medium (e.g., DMEM/F12 supplemented with B27, N2, 20 ng/mL EGF, and 20 ng/mL bFGF)
-
Poly-L-ornithine and Laminin-coated culture flasks/plates
-
Trypsin or other cell dissociation reagent
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture NSCs on Poly-L-ornithine and Laminin-coated flasks in NSC expansion medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash with PBS, and detach cells using a suitable dissociation reagent.
-
Neutralize the dissociation reagent, collect the cells, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh expansion medium and re-plate at the desired density.
Protocol 2: In Vitro Neuronal Differentiation Assay with this compound
This protocol details the induction of neuronal differentiation from NSCs using this compound.
Materials:
-
Cultured NSCs (from Protocol 1)
-
Poly-L-ornithine and Laminin-coated plates or coverslips
-
NSC differentiation medium (NSC expansion medium without EGF and bFGF)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed NSCs onto Poly-L-ornithine and Laminin-coated plates or coverslips at a density of approximately 40,000 cells per cm².
-
Allow cells to adhere and grow in NSC expansion medium for 24 hours.
-
To induce differentiation, aspirate the expansion medium and replace it with NSC differentiation medium.
-
Add this compound to the differentiation medium to a final concentration of 1 µM. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for 7-10 days, performing a half-media change every 2-3 days with fresh differentiation medium containing this compound or vehicle.
-
After the differentiation period, proceed to immunocytochemistry for analysis.
Protocol 3: Immunocytochemistry for Neurogenesis Markers
This protocol describes the staining of differentiated cells to visualize and quantify neuronal markers.
Materials:
-
Differentiated cells on coverslips (from Protocol 2)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-β-III-tubulin (Tuj1), anti-Doublecortin (DCX))
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Experimental Workflow
The following diagram illustrates a typical workflow for a neurogenesis assay using this compound.
References
- 1. ML 184 | GPR55 | Tocris Bioscience [tocris.com]
- 2. Gene Expression Data Mining Reveals the Involvement of GPR55 and Its Endogenous Ligands in Immune Response, Cancer, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Preclinical Investigation in Neuroprotective Effects of the GPR55 Ligand VCE-006.1 in Experimental Models of Parkinson’s Disease and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of GPR55 induces neuroprotection of hippocampal neurogenesis and immune responses of neural stem cells following chronic, systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Beta-Cell Proliferation Using ML-184
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-184 is a potent and selective agonist of the G-protein coupled receptor 55 (GPR55).[1] Emerging research has identified GPR55 as a potential therapeutic target for type 2 diabetes, with evidence suggesting its activation can positively impact beta-cell health and function. These application notes provide a comprehensive guide for utilizing this compound to investigate pancreatic beta-cell proliferation, a critical process for maintaining beta-cell mass and glycemic control. The provided protocols and data serve as a resource for researchers aiming to evaluate the therapeutic potential of GPR55 agonists like this compound in the context of diabetes and beta-cell regeneration. It is important to distinguish the small molecule GPR55 agonist, this compound, from miR-184, a microRNA that has also been implicated in the regulation of beta-cell function and proliferation.[2]
Data Presentation
The following tables summarize the quantitative data from an in vivo study investigating the effects of this compound on beta-cell proliferation and related parameters in a high-fat-fed (HFF) mouse model of obesity and diabetes.[1]
Table 1: Effects of this compound on Beta-Cell Proliferation and Mass in HFF Mice [1]
| Parameter | Treatment Group | Result | P-value |
| Beta-Cell Proliferation (Ki-67+) | This compound (0.1 µmol/kg, daily for 21 days) | 7% increase | < 0.001 |
| Beta-Cell Area | This compound (0.1 µmol/kg, daily for 21 days) | 45% increase | < 0.01 |
| Beta-Cell Mass | This compound (0.1 µmol/kg, daily for 21 days) | 45% increase | < 0.05 |
Table 2: Effects of this compound on Pancreatic Gene Expression in HFF Mice [1]
| Gene | Treatment Group | Result | P-value |
| GPR55 | This compound (0.1 µmol/kg, daily for 21 days) | 78% upregulation | < 0.01 |
| ERK1 | This compound (0.1 µmol/kg, daily for 21 days) | 56% upregulation | < 0.01 |
| ERK2 | This compound (0.1 µmol/kg, daily for 21 days) | 43% upregulation | < 0.05 |
Experimental Protocols
In Vivo Study of this compound in a Mouse Model of Diabetes
This protocol is based on a study that assessed the effects of this compound on beta-cell proliferation in high-fat-fed (HFF) C57BL/6 mice.[1]
1. Animal Model and Treatment:
-
Use male C57BL/6 mice.
-
Induce obesity and insulin (B600854) resistance by feeding a high-fat diet for a specified period.
-
Prepare this compound for oral administration at a dose of 0.1 µmol/kg body weight. The vehicle used for dissolution should be reported.
-
Administer this compound or vehicle control daily via oral gavage for 21 days.
-
Monitor animal health, body weight, and food intake throughout the study.
2. Pancreas Collection and Processing:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Carefully dissect the entire pancreas.
-
Fix the pancreas in 4% PFA overnight at 4°C.
-
Process the fixed tissue for paraffin (B1166041) embedding.
3. Immunohistochemistry for Beta-Cell Proliferation (Ki-67 Staining):
-
Cut 5 µm thick serial sections from the paraffin-embedded pancreas blocks.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) by heating the slides.
-
Block non-specific binding using a suitable blocking solution (e.g., Sniper solution) for 15 minutes.[3]
-
Incubate the sections with a primary antibody against Ki-67 overnight at 4°C.
-
The following day, wash the slides and incubate with a secondary antibody conjugated to a detection system (e.g., HRP polymer) for 30 minutes.[3]
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).[3]
-
For co-localization, subsequently stain for insulin using a different primary antibody and a distinct detection system (e.g., alkaline phosphatase with a red chromogen).
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
Capture images using a microscope and quantify the percentage of Ki-67 positive beta-cells (double-positive for Ki-67 and insulin) relative to the total number of insulin-positive cells.
4. Gene Expression Analysis by qPCR:
-
Isolate pancreatic islets from a separate cohort of treated and control mice.
-
Extract total RNA from the isolated islets using a suitable kit (e.g., TRIzol reagent).[4]
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[5]
-
Perform qPCR using SYBR Green master mix and primers specific for GPR55, ERK1, ERK2, and a stable housekeeping gene (e.g., ACTB, GAPDH).[5][6]
-
Run the qPCR reactions on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[7]
In Vitro Assessment of this compound on Beta-Cell Lines
This is a general protocol for screening the effects of this compound on beta-cell proliferation in vitro. Specific cell lines (e.g., INS-1E, MIN6, EndoC-βH1) may require optimization of culture conditions.[8][9]
1. Cell Culture:
-
Culture a suitable pancreatic beta-cell line (e.g., EndoC-βH1) in the recommended growth medium and conditions.[9]
-
Seed the cells in 96-well plates at an appropriate density for proliferation assays.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations.
-
Treat the cells with this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
3. Proliferation Assay (e.g., BrdU or EdU Incorporation):
-
During the final hours of the treatment period, add BrdU or EdU to the cell culture medium to label proliferating cells.
-
Fix, permeabilize, and stain the cells for BrdU/EdU incorporation and for insulin to identify beta-cells, following the manufacturer's protocol for the specific assay kit.
-
Image the plates using a high-content imaging system or a fluorescence microscope.
-
Quantify the percentage of BrdU/EdU-positive beta-cells relative to the total number of insulin-positive cells.
4. Western Blot Analysis for Signaling Pathways:
-
Seed cells in larger format plates (e.g., 6-well plates) and treat with this compound for a shorter duration (e.g., 15, 30, 60 minutes) to assess acute signaling events.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total ERK1/2, and other relevant signaling proteins.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
Mandatory Visualization
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. miR-184 Regulates Pancreatic β-Cell Function According to Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. npod.org [npod.org]
- 4. Identification of the best housekeeping gene for RT-qPCR analysis of human pancreatic organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A functional genomic approach to identify reference genes for human pancreatic beta cell real-time quantitative RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of internal reference genes for qPCR in human pancreatic cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
ML-184: A Potent and Selective Agonist for Elucidating GPR55 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest due to its potential involvement in a myriad of physiological and pathological processes, including cancer, pain, and inflammation. The study of GPR55 has been historically challenged by a lack of selective pharmacological tools. ML-184 has emerged as a potent and selective agonist for GPR55, providing researchers with a valuable tool to investigate the function and signaling pathways of this receptor. These application notes provide a comprehensive overview of this compound, including its pharmacological properties, and detailed protocols for its use in studying GPR55 function in vitro and in vivo.
Mechanism of Action of this compound
This compound is a synthetic, small-molecule agonist that selectively binds to and activates GPR55.[1][2] Activation of GPR55 by this compound initiates a cascade of downstream signaling events. GPR55 is known to couple to Gq, G12, and G13 G-proteins.[3] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] Furthermore, GPR55 activation by this compound can stimulate the RhoA signaling pathway, leading to the activation of Rho-associated kinase (ROCK).[4] This pathway is implicated in cytoskeleton rearrangement and cell migration. Another critical downstream effector of GPR55 signaling is the extracellular signal-regulated kinase (ERK) pathway, and this compound has been shown to induce ERK1/2 phosphorylation.[2][5]
Data Presentation: Pharmacological Properties of this compound and Other GPR55 Modulators
The following tables summarize the quantitative data for this compound and other commonly used GPR55 modulators to facilitate experimental design and data interpretation.
Table 1: Potency of GPR55 Agonists
| Compound | Target | Assay Type | EC50 | Reference(s) |
| This compound | GPR55 | β-arrestin recruitment | 250 nM | |
| L-α-lysophosphatidylinositol (LPI) | GPR55 | β-arrestin recruitment | ~1 µM | [5] |
| O-1602 | GPR55 | Not specified | Not specified | [6] |
Table 2: Potency of GPR55 Antagonists
| Compound | Target | Assay Type | IC50 | Reference(s) |
| CID16020046 | GPR55 | Inhibition of LPI-induced Ca2+ signaling | 150 nM | [7][8] |
| ML-193 | GPR55 | β-arrestin trafficking | 221 nM | [9][10] |
Table 3: Selectivity of this compound
| Off-Target | Selectivity Fold vs. GPR55 | Reference(s) |
| GPR35 | >100-fold | |
| CB1 | >100-fold | |
| CB2 | >100-fold |
Table 4: Selectivity of GPR55 Antagonists
| Compound | Off-Target | Selectivity Fold vs. GPR55 | Reference(s) |
| CID16020046 | Broad panel of GPCRs, ion channels, kinases | Weak activity at µ-opioid receptor, KCNH2, acetylcholinesterase | [7] |
| ML-193 | GPR35 | >145-fold | [10][11] |
| CB1 | >27-fold | [10][11] | |
| CB2 | >145-fold | [10][11] |
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been created using the DOT language.
Caption: GPR55 signaling cascade initiated by this compound.
Caption: Workflow for a calcium mobilization assay.
Caption: Workflow for an ERK phosphorylation Western blot assay.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to study GPR55 function using this compound.
In Vitro Assays
1. Calcium Mobilization Assay using a Fluorescent Plate Reader (FLIPR)
This assay measures the increase in intracellular calcium concentration following GPR55 activation.
-
Materials:
-
HEK293 cells stably expressing human GPR55 (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well black, clear-bottom microplates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and other test compounds
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR)
-
-
Protocol:
-
Cell Plating: Seed GPR55-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to record a baseline fluorescence reading.
-
Program the instrument to add the compounds to the cell plate.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
-
2. ERK1/2 Phosphorylation Assay by Western Blot
This assay detects the activation of the ERK signaling pathway.
-
Materials:
-
Cells expressing GPR55
-
6-well plates
-
Serum-free culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Cell Culture and Treatment:
-
Seed cells into 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-30 minutes). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.
-
-
In Vivo Protocols
1. Investigating the Role of GPR55 in a Mouse Model of Inflammatory Pain
This protocol outlines a general approach to assess the anti-inflammatory and analgesic effects of this compound.
-
Materials:
-
Male C57BL/6 mice (or a GPR55 knockout mouse line for comparison)
-
Inflammatory agent (e.g., Complete Freund's Adjuvant - CFA, carrageenan)
-
This compound
-
Vehicle for this compound
-
Calipers for measuring paw thickness
-
Von Frey filaments for assessing mechanical allodynia
-
Thermal paw withdrawal test apparatus
-
-
Protocol:
-
Acclimatization: Acclimate the mice to the experimental procedures and handling for several days before the experiment.
-
Baseline Measurements: Measure baseline paw thickness and sensitivity to mechanical and thermal stimuli.
-
Induction of Inflammation: Induce inflammation by injecting the inflammatory agent into the plantar surface of one hind paw.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at various doses at a specified time point relative to the induction of inflammation (e.g., 30 minutes prior). Include a vehicle control group.
-
Assessment of Inflammation and Pain:
-
Measure paw thickness at regular intervals (e.g., 1, 3, 6, 24 hours post-inflammation) to assess edema.
-
Assess mechanical allodynia using von Frey filaments at the same time points.
-
Assess thermal hyperalgesia using a thermal paw withdrawal test.
-
-
Data Analysis:
-
Compare the paw thickness, mechanical withdrawal thresholds, and thermal withdrawal latencies between the this compound treated groups and the vehicle control group.
-
Statistical analysis (e.g., ANOVA) should be used to determine the significance of any observed effects.
-
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of GPR55 function. Its high potency and selectivity allow for the specific interrogation of GPR55-mediated signaling pathways and their physiological roles. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to design and execute experiments aimed at unraveling the complexities of GPR55 biology, with potential implications for the development of novel therapeutics for a range of diseases. It is crucial for researchers to carefully consider experimental design, including appropriate controls, to ensure the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. ML 193 | GPR55 | Tocris Bioscience [tocris.com]
Application Notes and Protocols for In Vivo Treatment with LP-184
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-184 is a next-generation, small molecule prodrug of the acylfulvene (B1200177) class, currently under investigation as a potent anti-cancer agent.[1][2][3] Its therapeutic potential lies in its unique mechanism of action, which involves tumor-specific bioactivation and synthetic lethality in cancers with deficiencies in DNA Damage Repair (DDR) pathways.[4][5][6] These application notes provide a comprehensive guide for the in vivo experimental design and use of LP-184 in preclinical cancer models.
Disclaimer: LP-184 is an investigational compound for laboratory research use only and is not approved for human use outside of controlled clinical trials. All animal studies must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
Mechanism of Action
LP-184 is a prodrug that is metabolically activated by the enzyme Prostaglandin (B15479496) Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[1][7][8][9] Upon activation, LP-184 becomes a potent alkylating agent that induces DNA damage, primarily through the formation of double-strand breaks (DSBs).[4][6][10] In cancer cells with deficient DDR pathways, particularly homologous recombination (HR) and nucleotide excision repair (NER), this DNA damage cannot be effectively repaired, leading to apoptosis and cell death.[4][5][8][11] This targeted approach provides a therapeutic window, minimizing damage to normal tissues with low PTGR1 expression and intact DDR pathways.[12]
Signaling Pathway and Activation
The efficacy of LP-184 is contingent on a two-step process: bioactivation by PTGR1 and the presence of a deficient DNA damage response in the cancer cells. This creates a synthetic lethal interaction.
In Vivo Experimental Design
A well-designed in vivo study is critical to evaluate the efficacy and safety of LP-184. The following sections provide detailed protocols for a typical xenograft study.
Animal Models
The choice of animal model is crucial and should be guided by the expression of PTGR1 and the DDR status of the tumor.
-
Cell Line-Derived Xenografts (CDX): Utilize cancer cell lines with known high PTGR1 expression and specific DDR mutations (e.g., BRCA1/2, ATM).
-
Patient-Derived Xenografts (PDX): PDX models are highly recommended as they better recapitulate the heterogeneity of human tumors.[6][10] Models should be characterized for PTGR1 expression and DDR pathway gene mutations.[11][13]
Recommended Animal Strain: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are required for the engraftment of human cell lines and patient-derived tumors.
LP-184 Formulation and Administration
Formulation: LP-184 is a small molecule that requires a specific vehicle for in vivo administration. A common formulation is:
-
Vehicle: 5% Ethanol in 95% Saline.[10]
Administration Route:
-
Intravenous (i.v.) injection is the recommended route of administration based on preclinical studies.[10]
Dosage and Schedule: The optimal dosage and schedule may vary depending on the tumor model and study objectives. Based on published preclinical data, a starting point for efficacy studies is:
-
Dose: 4 mg/kg.[10]
-
Schedule: Administer intravenously every other day for 5 doses, followed by a 7-day break, and repeat for a second cycle (Days 0, 2, 4, 6, 8, 16, 18, 20, 22, 24).[10]
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of LP-184.
Protocols
Protocol 1: In Vivo Efficacy Study in a PDX Mouse Model
1. Animal Handling and Acclimatization:
- House immunocompromised mice in a specific pathogen-free (SPF) facility.
- Allow for a minimum of one week of acclimatization before any experimental procedures.
2. Tumor Implantation:
- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Implant a small fragment (approx. 20-30 mm³) of a characterized PDX tumor subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width with calipers twice weekly.
- Calculate tumor volume using the formula: (Width² x Length) / 2.
- When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=6-10 mice per group).
4. LP-184 Preparation and Administration:
- Prepare a fresh solution of LP-184 in the vehicle (5% Ethanol in 95% Saline) on each dosing day.
- Administer 4 mg/kg of LP-184 or vehicle intravenously via the tail vein according to the prescribed schedule.
5. Monitoring and Endpoints:
- Continue to monitor tumor volume and body weight twice weekly throughout the study.
- The primary endpoint is typically significant tumor growth inhibition.
- Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³), show signs of ulceration, or if body weight loss exceeds 20%.
6. Tissue Collection and Analysis:
- At the end of the study, euthanize the animals and harvest the tumors.
- A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., γH2AX staining to confirm DNA damage).
- Another portion can be snap-frozen for molecular analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of LP-184.
Table 1: LP-184 In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Tumor Type | Model | Key DDR Alteration(s) | LP-184 Dose and Schedule | Outcome | Reference |
| Pancreatic Cancer | PDX | BRCA1, ATR | 4 mg/kg, i.v., every other day for 5 doses, 7 days off, repeat cycle | Complete and durable tumor regression (112-140% TGI) | [11] |
| Triple-Negative Breast Cancer | HBCx-24 (PARPi Resistant) | HR Deficient | 4 mg/kg, i.v., Days 0, 2, 4, 6, 8, 16, 18, 20, 22, 24 | Complete and durable tumor regression | [10] |
| Triple-Negative Breast Cancer | T168 (PARPi Sensitive) | HR Deficient | 4 mg/kg, i.v., Days 0, 2, 4, 6, 8, 16, 18, 20, 22, 24 | Complete and durable tumor regression | [10] |
| Glioblastoma | Orthotopic Xenograft | - | Not specified | Prolonged survival | [14][15] |
| Pancreatic Cancer | PDAC Xenograft | ATR, BRCA1, BRCA2 | 4 mg/kg, i.v., Days 0, 2, 4, 6, 8, 16, 18, 20, 22, 24 | Marked tumor growth inhibition | [7][9] |
TGI: Tumor Growth Inhibition
Table 2: LP-184 Pharmacokinetic Parameters in Mice
| Parameter | Value | Reference |
| Brain Cmax | 839 nmol/L | [15] |
| Tumor Cmax | 2,530 nmol/L | [15] |
| AUCbrain/plasma ratio | 0.11 | [15] |
| AUCtumor/plasma ratio | 0.2 | [15] |
Safety and Tolerability
Preclinical and early clinical data suggest that LP-184 has a manageable safety profile.
-
In mouse studies, treatments were generally well-tolerated with transient weight loss of up to 5% observed in some models.[10]
-
A Phase 1a clinical trial in patients with advanced solid tumors met all primary endpoints for safety and tolerability.[1][16][17] The most common adverse events were manageable grade 1 or 2 nausea and vomiting.[8][18]
Conclusion
LP-184 is a promising anti-cancer agent with a clear mechanism of action and a defined target patient population. The experimental designs and protocols outlined in these application notes provide a framework for the successful in vivo evaluation of LP-184. Careful selection of animal models based on PTGR1 expression and DDR status is paramount to achieving meaningful and translatable results.
References
- 1. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. targetedonc.com [targetedonc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. seekingalpha.com [seekingalpha.com]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lantern Pharma Reports Positive Phase 1a Results for LP-184 in Advanced Solid Tumors [sahmcapital.com]
- 17. tipranks.com [tipranks.com]
- 18. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
Application Notes and Protocols for Western Blot Analysis of ML-184-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-184 is a selective agonist for the G protein-coupled receptor 55 (GPR55), with an EC50 of 250 nM. It exhibits over 100-fold selectivity for GPR55 compared to GPR35, CB1, and CB2 receptors. GPR55 is a novel cannabinoid receptor that, upon activation, triggers distinct signaling pathways from the classical CB1 and CB2 receptors.[1][2] Activation of GPR55 by agonists like this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the translocation of Protein Kinase C βII (PKCβII) to the plasma membrane.[2] These downstream events are critical indicators of receptor activation and play roles in cellular processes such as proliferation and differentiation.
Western blot analysis is a fundamental technique to qualitatively and quantitatively assess the activation of these signaling pathways in response to this compound treatment. This document provides detailed protocols for the analysis of key downstream effectors of GPR55 signaling and presents quantitative data in a structured format to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize quantitative data from Western blot analyses of cells treated with GPR55 agonists. This data can be used as a reference for expected outcomes in this compound-treated cells.
Table 1: Effect of GPR55 Agonist (LPI) on ERK1/2 Phosphorylation
| Ligand Concentration | Mean pERK/tERK Ratio (Normalized to 1 µM LPI) |
| 30 nM | Threshold response |
| 300 nM | Peak activation |
| 1 µM | 1.00 |
Data is derived from densitometric analysis of Western blots from GPR55-HEK293 cells stimulated with the GPR55 agonist L-α-lysophosphatidylinositol (LPI) for 25 minutes. The ratio of phosphorylated ERK (pERK) to total ERK (tERK) was normalized to the response at 1 µM LPI.[3]
Signaling Pathway
Activation of GPR55 by this compound initiates a signaling cascade involving Gαq and Gα12/13 proteins, leading to the activation of downstream effectors.[1][2] A key pathway involves the activation of RhoA, which in turn can lead to the phosphorylation of ERK1/2.[1][4] The activation of Phospholipase C (PLC) is also implicated, contributing to the generation of second messengers that can activate PKC isozymes, leading to their translocation to the plasma membrane.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the steps to analyze the phosphorylation of ERK1/2 in response to this compound treatment.
A. Cell Culture and Treatment
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-16 hours prior to treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 25 minutes for peak ERK1/2 phosphorylation).[3]
B. Cell Lysate Preparation
-
After treatment, place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to ensure complete lysis and shear DNA.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.[6]
C. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[6]
-
Load 10-20 µg of protein per lane into a 10% SDS-polyacrylamide gel.[7]
-
Run the gel at 100-120V until the dye front reaches the bottom.[7]
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.[6]
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
D. Stripping and Re-probing for Total ERK1/2
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2.
-
Incubate the membrane in a stripping buffer for 15-30 minutes.[7]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for total ERK1/2 overnight at 4°C.[7]
-
Repeat steps C7 through C10 to detect total ERK1/2.
Protocol 2: Analysis of PKCβII Translocation by Cell Fractionation and Western Blot
This protocol describes a general method to assess the translocation of PKCβII from the cytosol to the membrane fraction upon this compound treatment.
A. Cell Treatment and Harvesting
-
Treat cells with this compound as described in Protocol 1, Section A.
-
Wash cells with ice-cold PBS and harvest using a cell scraper.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C and discard the supernatant.
B. Cell Fractionation
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
Carefully collect the supernatant (cytosolic fraction).
-
Resuspend the pellet in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize membrane proteins (membrane fraction).
C. Western Blot Analysis
-
Determine the protein concentration of both the cytosolic and membrane fractions.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1, Section C, loading equal amounts of protein for each fraction.
-
Probe the membranes with a primary antibody specific for PKCβII.
-
To ensure proper fractionation, probe the membranes with antibodies for cytosolic (e.g., GAPDH) and membrane-specific (e.g., Na+/K+-ATPase) markers.
-
An increase in the PKCβII signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates translocation.
References
- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
Application Notes and Protocols for Calcium Imaging in Response to ML-184 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: Mechanism of Action of ML-184
It is critical to note that this compound is a selective agonist of the G protein-coupled receptor 55 (GPR55)[1]. It does not directly stimulate or act on TRPC4 channels. The stimulation of calcium signaling by this compound is a downstream consequence of GPR55 activation. This document will, therefore, focus on the application of this compound as a GPR55 agonist to induce and measure intracellular calcium mobilization.
Introduction
This compound is a potent and selective agonist for the orphan G protein-coupled receptor GPR55, with a reported EC50 of approximately 250 nM in β-arrestin recruitment assays[1]. GPR55 activation has been linked to various physiological processes, and its signaling cascade prominently involves the mobilization of intracellular calcium. This makes calcium imaging a primary method for studying the functional consequences of GPR55 activation by agonists like this compound. These application notes provide a comprehensive overview and detailed protocols for conducting calcium imaging experiments to characterize the effects of this compound stimulation.
GPR55 Signaling Pathway
Activation of GPR55 by an agonist such as this compound initiates a signal transduction cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i). The primary pathway involves the coupling of GPR55 to Gq and G12/13 families of G proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm[2][3].
References
- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ML-184's Effect on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-184 is a synthetic small molecule that has been identified as a selective agonist for the G-protein coupled receptor 55 (GPR55). Emerging research indicates that this compound can modulate cellular proliferation in various cell types, including cancer cell lines and neural stem cells. The proliferative effects of this compound are complex and appear to be mediated not only through GPR55 but also potentially involving the cannabinoid receptor 2 (CB2), with evidence suggesting the formation of GPR55-CB2 heterodimers that influence downstream signaling.
These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on cell proliferation. Detailed protocols for commonly used cell proliferation assays are provided, along with an overview of the signaling pathways implicated in this compound's mechanism of action.
Data Presentation: Quantitative Effects of this compound on Cell Proliferation
While specific EC50 values for this compound's proliferative effects are not extensively reported in the literature, the following table summarizes the observed effects in different cell lines at various concentrations. This data is compiled from published studies and provides a basis for experimental design.
| Cell Line | Compound | Concentration | Effect on Proliferation | Assay Used | Reference |
| Human Neural Stem Cells (hNSCs) | This compound | Not specified | Significantly increased proliferation rates | Flow Cytometry | [1][2] |
| MDA-MB-231 (Human Breast Cancer) | This compound | Nanomolar concentrations | Stimulation of proliferation | Not specified | [3] |
| MDA-MB-231 (GPR55 knockout) | This compound | Not specified | Proliferative effect abolished | Not specified | [3] |
| MDA-MB-231 (CB2 knockout) | This compound | Not specified | Proliferative activity depleted | In vitro proliferation assay | [3] |
Signaling Pathways Involved in this compound-Mediated Cell Proliferation
This compound primarily acts as a GPR55 agonist. However, its effects on cell proliferation are often dependent on the presence and interaction with the CB2 receptor. The signaling cascades initiated by the activation of these receptors converge on pathways known to regulate cell cycle progression and cell growth.
GPR55 Signaling Pathway
Activation of GPR55 by this compound can initiate downstream signaling through Gαq and Gα12/13 proteins. This can lead to the activation of RhoA and its downstream effector ROCK, which in turn can activate the ERK/MAPK pathway. GPR55 activation also leads to an increase in intracellular calcium levels. These pathways are known to play crucial roles in cell proliferation.
Caption: GPR55 signaling cascade initiated by this compound.
GPR55-CB2 Heterodimer Signaling Pathway
Evidence suggests that GPR55 and CB2 receptors can form heterodimers, leading to a unique signaling profile upon this compound binding. The proliferative effect of this compound in some cancer cells is dependent on the presence of both receptors, indicating a functional interaction. This interaction can modulate downstream pathways such as the PI3K/Akt/mTORC1 and MAPK pathways, which are critical for cell proliferation.
References
Application Notes and Protocols for ML-184 (LP-184) in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-184, also known as LP-184, is a next-generation acylfulvene (B1200177), a class of anti-cancer agents that act as DNA alkylating agents. It is a prodrug that demonstrates synthetic lethality in cancer cells with specific molecular vulnerabilities, making it a promising candidate for targeted cancer therapy. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in cancer cell line studies, and a summary of its cytotoxic activity.
Mechanism of Action
This compound exerts its anti-cancer effects through a tumor-selective, dual-biomarker mechanism.[1] As a prodrug, it requires activation within the cancer cell to become a potent cytotoxic agent. This activation is catalyzed by the enzyme Prostaglandin (B15479496) Reductase 1 (PTGR1), which is frequently overexpressed in a variety of solid tumors compared to normal tissues.[1][2][3][4]
Once activated by PTGR1, this compound becomes a highly reactive species that alkylates DNA, preferentially at the 3'-position of adenine, leading to the formation of DNA adducts.[1][5] This DNA damage, if not repaired, results in double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][2][5]
The efficacy of this compound is significantly enhanced in cancer cells that have deficiencies in their DNA Damage Repair (DDR) pathways, particularly the Homologous Recombination (HR) and Nucleotide Excision Repair (NER) pathways.[2][5][6][7][8] In healthy cells with proficient DDR mechanisms, the DNA damage induced by this compound can be effectively repaired. However, in cancer cells with mutations in key DDR genes (e.g., BRCA1, BRCA2, ATM), the damage persists, leading to a state of synthetic lethality and selective elimination of the cancer cells.[2][6][8] This targeted approach offers a potential therapeutic window, minimizing toxicity to normal tissues.
Mechanism of action of this compound in cancer cells.
Quantitative Data: In Vitro Cytotoxicity
This compound has demonstrated potent, nanomolar-range cytotoxicity across a variety of cancer cell lines, particularly those with high PTGR1 expression and/or deficiencies in DNA damage repair pathways. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and the specific molecular characteristics of the cell line.
| Cancer Type | Cell Line | Key Molecular Features | Reported IC50 (nM) | Reference |
| Prostate Cancer | PC3M (Parental) | - | ~4000 | [6] |
| PC3M (ATM knockdown) | ATM deficient | Significantly lower than parental | [6] | |
| PC3M (BRCA2 knockdown) | BRCA2 deficient | Significantly lower than parental | [6] | |
| Glioblastoma | Various GBM cell isolates | - | ~22 - 310 | [9] |
| Non-Small Cell Lung Cancer | Various NSCLC cell lines | - | Nanomolar range | [10][11] |
| HR Deficient Models | Various PDX models | ATM, ATR, BRCA1 mutations | ~60 (mean) | [12] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, cell density, assay method).
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the Promega CellTiter-Glo® technical bulletin and is suitable for determining the number of viable cells in culture based on the quantification of ATP.[13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (resuspended in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells.
-
Add the desired concentrations of this compound to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells) from all experimental values.
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
References
- 1. targetedonc.com [targetedonc.com]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 14. ch.promega.com [ch.promega.com]
Application Notes and Protocols for ML-184
Topic: Protocol for Dissolving and Storing ML-184
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55).[1][2] As a critical tool in studying the physiological roles of GPR55, proper handling, dissolution, and storage of this compound are paramount to ensure its stability and efficacy in experimental settings. These application notes provide detailed protocols for the dissolution and storage of this compound to maintain its integrity for research applications.
Physicochemical Properties
Data Presentation: Solubility and Storage
The following tables summarize the solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 12.5 - 20[2] | 26.56 - 42.5 | Ultrasonic and warming to 60°C may be required. Use newly opened, hygroscopic DMSO.[1] |
| DMF | 30[2] | ~63.7 | |
| Ethanol | 1[2] | ~2.1 | |
| DMF:PBS (pH 7.2) (1:4) | 0.2[2] | ~0.425 |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Stability/Duration |
| Powder | -20°C | ≥ 4 years[2] (or 3 years) |
| 4°C | 2 years | |
| In Solvent (Stock Solution) | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
1. Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/low-moisture DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.71 mg of this compound (based on a molecular weight of 470.63 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief warming to 60°C and/or sonication in an ultrasonic bath can be applied.[1] Visually inspect the solution to ensure there are no visible particulates.
-
-
Final Concentration Check: Ensure the final concentration is accurately recorded.
2. Storage of Stock Solutions
Proper storage is crucial to maintain the stability of this compound stock solutions.
Procedure:
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage Temperature:
-
Protection from Light: Store aliquots protected from light.
3. Preparation of Working Solutions
This protocol describes the dilution of the concentrated stock solution to a final working concentration for use in cell-based assays or other experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve a low micromolar or nanomolar working concentration, it is recommended to perform serial dilutions rather than a single large dilution. This improves accuracy.
-
Example for a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of the desired aqueous buffer/medium (1:100 dilution, resulting in a 100 µM intermediate solution).
-
Vortex gently to mix.
-
Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 90 µL of the aqueous buffer/medium (1:10 dilution).
-
-
-
Solvent Concentration: Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately. Do not store aqueous working solutions.
Mandatory Visualization
Caption: Workflow for preparing and storing an this compound stock solution.
References
Application Notes and Protocols: Immunohistochemical Analysis of GPR55 in ML-184 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of G-protein coupled receptor 55 (GPR55) in pancreatic tissue following treatment with the selective GPR55 agonist, ML-184. The included data and methodologies are intended to guide researchers in studying the effects of GPR55 activation on pancreatic islet morphology and cell proliferation.
Introduction
G-protein coupled receptor 55 (GPR55) has emerged as a potential therapeutic target for metabolic diseases, including type 2 diabetes.[1] this compound is a potent and selective agonist of GPR55, with an EC50 of approximately 250-263 nM and high selectivity over other cannabinoid receptors like CB1 and CB2.[2][3] Activation of GPR55 is known to trigger various downstream signaling pathways, including the activation of RhoA and the phosphorylation of ERK1/2, which can influence cell proliferation and function. This document outlines the necessary protocols to investigate the in vivo effects of this compound on GPR55 expression and its downstream consequences on pancreatic islet cell dynamics using immunohistochemistry.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of daily oral administration of this compound (0.1 µmol/kg) for 21 days in high-fat-fed (HFF) C57BL/6 mice.[1]
Table 1: Effects of this compound on Pancreatic Islet Morphology [1]
| Parameter | Treatment Group | Change from Control | P-value |
| β-Cell Area | This compound | +45% | < 0.01 |
| β-Cell Mass | This compound | +45% | < 0.05 |
| α-Cell Area | This compound | -59% | < 0.001 |
| α-Cell Mass | This compound | -43% | < 0.01 |
Table 2: Effect of this compound on β-Cell Proliferation [1]
| Marker | Treatment Group | Change from Control | P-value |
| Islet Ki-67 Staining | This compound | +7% | < 0.001 |
Table 3: Effects of this compound on Pancreatic Gene Expression [1]
| Gene | Treatment Group | Change from Control | P-value |
| GPR55 | This compound | +78% | < 0.01 |
| ERK1 | This compound | +56% | < 0.01 |
| ERK2 | This compound | +43% | < 0.05 |
Experimental Protocols
I. In Vivo Administration of this compound to Mice
This protocol describes the daily oral administration of this compound to mice to study its effects on pancreatic tissue.
Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Vehicle (e.g., corn oil, or an aqueous solution with DMSO and Tween 80)
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a small amount of DMSO.
-
Suspend the DMSO-ML-184 solution in the final vehicle (e.g., corn oil) to achieve the desired final concentration (e.g., for a 0.1 µmol/kg dose).
-
Vortex the solution thoroughly before each use to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Firmly restrain the mouse by the scruff of the neck to immobilize its head.
-
Gently insert the gavage needle into the esophagus via the side of the mouth.
-
Slowly administer the calculated volume of the this compound solution or vehicle control.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule:
-
Administer this compound or vehicle daily for the duration of the study (e.g., 21 days).[1]
-
At the end of the treatment period, euthanize the animals and collect the pancreatic tissue for immunohistochemical analysis.
-
II. Immunohistochemistry for GPR55 and Ki-67 in Mouse Pancreatic Tissue
This protocol outlines the steps for the immunohistochemical staining of GPR55 and the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) mouse pancreatic sections.
Materials:
-
FFPE mouse pancreas sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies:
-
Rabbit anti-GPR55 polyclonal antibody
-
Mouse anti-Ki-67 monoclonal antibody
-
-
Biotinylated secondary antibodies (anti-rabbit and anti-mouse)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5-10 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (2 minutes), 80% (2 minutes), and 70% (2 minutes).
-
Rinse in running distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer in a heat-resistant container.
-
Heat to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution and apply the primary antibody (anti-GPR55 or anti-Ki-67) diluted in antibody diluent.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Apply the appropriate biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash with PBS (3 changes for 5 minutes each).
-
Apply the ABC reagent and incubate for 30 minutes at room temperature.
-
Wash with PBS (3 changes for 5 minutes each).
-
-
Chromogen Development:
-
Apply the DAB substrate solution and monitor for color development (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
GPR55 Signaling Pathway
Caption: GPR55 signaling cascade initiated by this compound.
Experimental Workflow
Caption: Workflow for IHC analysis of this compound treated pancreatic tissue.
References
Troubleshooting & Optimization
ML-184 not showing expected effect in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML-184 in in vitro experiments.
Identifying Your Compound: Is it this compound, the GPR55 Agonist?
Before troubleshooting your experiment, it is crucial to confirm the identity and target of your compound. This compound is a selective agonist for the G-protein coupled receptor 55 (GPR55).[1] It is sometimes confused with other compounds due to nomenclature. Please verify the CAS number (794572-10-4) of your compound.
If you suspect you might be working with a different molecule, such as a USP1 inhibitor, please refer to the general troubleshooting guide for in vitro enzyme inhibitors in Section 5.
Troubleshooting Guide for this compound (GPR55 Agonist)
This guide addresses common issues encountered when this compound does not show the expected effect in vitro.
Issue 1: No or low activity of this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | 1. Verify Storage: this compound should be stored at +4°C for solid form and at -20°C or -80°C for stock solutions to avoid degradation. Avoid repeated freeze-thaw cycles. 2. Check Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved before use. Prepare fresh dilutions for each experiment from a frozen stock. For in vivo studies, co-solvents like glycerol, Tween 80, or PEG400 can be used to improve solubility in aqueous solutions. |
| Experimental Setup | 1. Cell Line Expression: Confirm that your cell line expresses GPR55 at sufficient levels. HEK293 or CHO cells are commonly used for GPR55 overexpression studies.[2][3] 2. Serum Starvation: For assays measuring downstream signaling like ERK phosphorylation, serum starvation of cells is often necessary to reduce basal signal.[4] 3. Ligand Concentration: Perform a dose-response curve to determine the optimal concentration of this compound. The reported EC50 is approximately 250 nM. 4. Assay Endpoint: Ensure you are measuring a relevant downstream signaling event for GPR55 activation. Common readouts include intracellular calcium mobilization, ERK1/2 phosphorylation, and β-arrestin recruitment.[2][5][6] |
| Data Interpretation | 1. Positive Control: Include a known GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI), as a positive control to validate the assay system.[5][7] 2. Negative Control: Use a vehicle control (e.g., DMSO) to account for any solvent effects. |
Issue 2: High background signal or inconsistent results.
| Potential Cause | Troubleshooting Steps |
| Assay Conditions | 1. Constitutive Activity: Some GPCRs can exhibit constitutive (agonist-independent) activity, especially when overexpressed. Consider using an inverse agonist to reduce basal activity if this is suspected. 2. Cell Health and Passage Number: Use cells that are healthy and within a consistent passage number range to ensure reproducibility. |
| Off-Target Effects | 1. Receptor Selectivity: While this compound is highly selective for GPR55 over CB1 and CB2 receptors, at higher concentrations, off-target effects might be observed.[1] Some studies suggest potential involvement of the CB2 receptor in the proliferative effects of this compound.[8][9] Consider using selective antagonists for other potential targets to confirm the effect is GPR55-mediated. |
Frequently Asked Questions (FAQs) for this compound
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. For working solutions, dilute the stock in your assay buffer. Avoid repeated freeze-thaw cycles of the stock solution. The solid form should be stored at +4°C.
Q2: What are the expected downstream signaling pathways activated by this compound?
A2: this compound, as a GPR55 agonist, is known to activate several downstream signaling pathways. GPR55 couples to Gαq and Gα12/13 proteins.[2][10] Activation of GPR55 leads to an increase in intracellular calcium, phosphorylation of ERK1/2, and RhoA activation.[2][5][11]
Q3: What cell lines are suitable for studying this compound activity?
A3: Cell lines endogenously expressing GPR55 or cell lines transiently or stably overexpressing GPR55 are suitable. HEK293 and CHO cells are commonly used for overexpression studies.[2][3]
Q4: What is the typical EC50 of this compound?
A4: The reported EC50 of this compound for GPR55 is approximately 250 nM. However, this value can vary depending on the cell line and the specific assay used.[10]
Q5: Are there any known off-target effects of this compound?
A5: this compound is reported to have over 100-fold selectivity for GPR55 over GPR35, CB1, and CB2 receptors. However, some studies suggest that at higher concentrations, it may have effects involving the CB2 receptor.[8][9] It is always recommended to perform counter-screening or use selective antagonists to confirm that the observed effect is mediated by GPR55.
Data and Protocols
Quantitative Data for this compound
| Parameter | Value | Reference |
| EC50 (GPR55) | ~250 nM | |
| Selectivity | >100-fold for GPR55 over GPR35, CB1, and CB2 | |
| Solubility | Soluble in DMSO |
Experimental Protocols
Protocol 1: In Vitro ERK1/2 Phosphorylation Assay
This protocol is adapted from established methods for measuring GPCR-mediated ERK phosphorylation.[4][12]
-
Cell Culture: Plate cells (e.g., HEK293-GPR55) in a suitable plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Add the diluted compound to the cells and incubate for the desired time (e.g., 5-30 minutes). Include a vehicle control and a positive control (e.g., LPI).
-
Cell Lysis: Aspirate the media and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK and plot the results as a function of this compound concentration to determine the EC50.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol is based on common methods for measuring intracellular calcium changes upon GPCR activation.[2][13][14]
-
Cell Culture: Seed cells expressing GPR55 in a black, clear-bottom 96-well plate and grow overnight.
-
Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Fluorescence Measurement:
-
Use a fluorescence plate reader with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the change in fluorescence against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.
General Troubleshooting for In Vitro Enzyme Inhibitors
If you suspect you are working with an enzyme inhibitor and not a GPCR agonist, this general guide may be helpful.
| Issue | Potential Cause | Troubleshooting Steps |
| No Inhibition | Incorrect Enzyme/Substrate Concentration | Optimize the concentrations of the enzyme and substrate to ensure the assay is in the linear range. |
| Inactive Inhibitor | Verify the integrity and solubility of the inhibitor. Prepare fresh solutions. | |
| Assay Conditions | Ensure the pH, temperature, and buffer composition are optimal for enzyme activity. | |
| High Variability | Pipetting Errors | Calibrate pipettes and use proper pipetting techniques. |
| Reagent Instability | Prepare fresh reagents for each experiment. | |
| Irreproducible Results | Substrate Inhibition | At very high concentrations, the substrate itself can sometimes inhibit the enzyme. Perform a substrate titration curve to rule this out. |
| Time-dependent Inhibition | The inhibitor may be an irreversible or slow-binding inhibitor. Pre-incubate the enzyme and inhibitor for various times before adding the substrate. |
Visualizations
Caption: GPR55 Signaling Pathway activated by this compound.
Caption: General Experimental Workflow for an in vitro GPCR agonist assay.
References
- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The putative cannabinoid receptor GPR55 affects osteoclast function in vitro and bone mass in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. GPR55 - Wikipedia [en.wikipedia.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing USP1 Inhibitor Dosage for In Vivo Studies
Disclaimer: The compound "ML-184" is listed as a selective GPR55 agonist.[1] However, the context of your request regarding USP1 inhibition and in vivo studies strongly suggests a potential interest in "LP-184," a novel acylfulvene (B1200177) prodrug that functions as a DNA damaging agent and has shown efficacy in preclinical in vivo models, particularly in tumors with deficiencies in DNA damage repair (DDR) pathways.[2][3][4] This guide will focus on USP1 inhibition and utilize data from LP-184 as a relevant example for optimizing in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of USP1 inhibitors?
A1: Ubiquitin-Specific Protease 1 (USP1) is an enzyme that removes ubiquitin from proteins, a process called deubiquitination.[5] This action plays a crucial role in regulating cellular processes like DNA repair.[5][6] USP1's key substrates include proteins involved in the Fanconi Anemia (FA) pathway (FANCD2, FANCI) and translesion synthesis (TLS) pathway (PCNA).[5][6][7] By deubiquitinating these proteins, USP1 helps regulate the DNA damage response.[6][7] Inhibiting USP1 prevents this deubiquitination, leading to an accumulation of ubiquitinated DNA repair proteins. This disrupts DNA repair, causing replication stress and ultimately leading to cell death, particularly in cancer cells that are already deficient in other DNA repair mechanisms, creating a synthetic lethal interaction.[6][8][9]
Q2: What is a typical starting dosage for a USP1 inhibitor like LP-184 in in vivo mouse studies?
A2: Based on preclinical studies with LP-184 in patient-derived xenograft (PDX) models of triple-negative breast cancer, a monotherapy dose of 4 mg/kg has been used.[2] It is crucial to note that the optimal dosage can vary significantly based on the tumor model, the specific USP1 inhibitor, and the administration route.
Q3: What are common vehicles for formulating compounds like LP-184 for in vivo administration?
A3: While the specific vehicle for LP-184 is not detailed in the provided search results, common vehicles for oral administration of poorly water-soluble drugs in preclinical studies include solutions of polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, ethanol, and water, or suspensions in vehicles containing agents like carboxymethylcellulose. For intravenous administration, co-solvents such as DMSO and PEG are often used. The choice of vehicle is critical and should be tested for toxicity and its effect on compound solubility and stability.
Q4: What are the expected toxicities associated with USP1 inhibitors?
A4: In a study with LP-184, a 4 mg/kg monotherapy dose resulted in a mean maximum body weight loss of 1-9% in most models, which was transient and reversible.[2] No adverse clinical signs were reported at this dose.[2] As with any therapeutic agent, potential toxicities can include effects on rapidly dividing normal tissues. Close monitoring of animal health, including body weight, is essential.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High toxicity/animal mortality | - Dosage is too high.- Vehicle toxicity.- Improper administration. | - Perform a dose-ranging study to determine the maximum tolerated dose (MTD).- Test the vehicle alone for any adverse effects.- Ensure proper training on the administration technique (e.g., oral gavage, intraperitoneal injection). |
| Lack of tumor growth inhibition | - Dosage is too low.- Insufficient drug exposure (poor bioavailability).- Tumor model is not sensitive to USP1 inhibition.- Compound instability in the formulation. | - Increase the dose in subsequent cohorts, up to the MTD.- Evaluate the pharmacokinetics of the compound to ensure adequate plasma concentrations.- Confirm that the tumor model has a relevant DDR deficiency (e.g., BRCA mutations).[6][8]- Assess the stability of the formulated compound over the course of the experiment. |
| High variability in tumor response | - Inconsistent dosing.- Heterogeneity of the tumor model.- Differences in drug metabolism between individual animals. | - Ensure accurate and consistent administration of the treatment.- Increase the number of animals per group to improve statistical power.- If possible, use a more homogeneous tumor model. |
| Precipitation of the compound in the formulation | - Poor solubility of the compound in the chosen vehicle.- Change in temperature or pH. | - Test different vehicle compositions to improve solubility.- Prepare fresh formulations before each administration.- Store the formulation under appropriate conditions. |
Quantitative Data Summary
Table 1: In Vivo Dosage of LP-184 in PDX Models [2]
| Treatment | Dosage | Route of Administration | Animal Model | Key Finding |
| LP-184 Monotherapy | 4 mg/kg | Not specified | TNBC PDX | Mean maximum body weight loss of 1-9% (transient) |
| LP-184 + Olaparib | Up to 2 mg/kg | Not specified | TNBC PDX | Mean maximum body weight loss of <4% |
Table 2: Example Vehicle Components for In Vivo Studies
| Component | Purpose | Common Concentration Range |
| Polyethylene Glycol 400 (PEG400) | Solubilizing agent | 10-60% |
| Propylene Glycol | Solubilizing agent | 10-50% |
| DMSO | Solubilizing agent | <10% (for IV) |
| Carboxymethylcellulose | Suspending agent | 0.5-2% |
| Tween 80 | Surfactant/Emulsifier | 0.1-5% |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant mouse strain (e.g., athymic nude mice for xenografts).
-
Group Allocation: Divide animals into groups of 3-5. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 2, 4, 8, 16 mg/kg).
-
Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage) daily for 5-14 days.
-
Monitoring: Record body weight daily. Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior).
-
Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of toxicity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Implantation: Implant tumor cells (e.g., with a known BRCA mutation) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, USP1 inhibitor at a dose below the MTD).
-
Treatment: Administer treatment as per the defined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor body weight 2-3 times per week as a measure of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Efficacy is determined by comparing tumor growth inhibition between the treatment and control groups.
Visualizations
Caption: USP1 signaling pathway in DNA damage response.
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. ML 184 | GPR55 | Tocris Bioscience [tocris.com]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. USP1 | Insilico Medicine [insilico.com]
- 7. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 9. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ML-184 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML-184. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound is a hydrophobic molecule with very low solubility in aqueous solutions. It is not recommended to dissolve this compound directly in aqueous buffers like PBS or cell culture media. You must first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing an this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound.[1][2] Other organic solvents such as dimethylformamide (DMF) and ethanol (B145695) can also be used, but solubility may be lower.[1]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: This is a common issue known as "solvent-shifting" precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several strategies to prevent precipitation:
-
Use a high-concentration stock solution: Prepare a concentrated stock solution in DMSO (e.g., 10 mM or higher). This allows you to add a very small volume of the stock solution to your aqueous medium to reach the desired final concentration, keeping the final DMSO concentration low.
-
Perform serial dilutions: Instead of adding the concentrated stock directly to your final volume of aqueous buffer, perform one or more intermediate dilution steps in your aqueous buffer or a co-solvent system.
-
Vortex/mix during dilution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This promotes rapid mixing and prevents localized high concentrations of the compound that can initiate precipitation.
-
Maintain a low final DMSO concentration: For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced artifacts or cytotoxicity. Always determine the tolerance of your specific cell line to DMSO in a preliminary experiment.
-
Gentle warming and sonication: To aid in the initial dissolution of the stock solution, you can gently warm the solution to 37°C or use a sonicator bath. However, if the compound precipitates upon cooling, the solution is supersaturated and not stable for long-term storage.
Q4: The solubility of this compound is listed differently by various suppliers. Which value is correct?
A4: It is common to see slight variations in solubility data between suppliers due to differences in the crystalline form of the compound, purity, and the methodology used for solubility determination. It is always best to refer to the certificate of analysis provided with your specific batch of this compound. As a general guideline, you can expect to dissolve this compound in DMSO at a concentration of at least 2 mg/mL.
Q5: How should I store my this compound stock solution?
A5: Store your this compound stock solution in DMSO at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduce moisture, potentially affecting solubility.
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values are for guidance only, and the actual solubility may vary depending on the specific batch and experimental conditions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 12.5 (with ultrasonic and warming to 60°C) | 26.56 | MedChemExpress[3] |
| DMSO | 20 | - | Cayman Chemical[1] |
| DMSO | 9.41 | 20 | Tocris Bioscience[2] |
| DMSO | 2 | - | Sigma-Aldrich |
| DMF | 30 | - | Cayman Chemical[1] |
| Ethanol | 1 | - | Cayman Chemical[1] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 | - | Cayman Chemical[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 470.63 g/mol ). For example, to prepare 1 mL of a 10 mM solution, you would need 4.71 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (serum-containing or serum-free, as required by your experiment)
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare a 1:100 intermediate dilution of the stock solution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium. This will result in a 100 µM intermediate solution with 1% DMSO. Vortex gently to mix.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM this compound. The final DMSO concentration will be 0.1%.
-
Mix the final working solution thoroughly by gentle inversion or pipetting.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. Use the solution immediately after preparation.
Mandatory Visualizations
Signaling Pathway of this compound via GPR55
Caption: this compound activates GPR55, initiating downstream signaling cascades.
Experimental Workflow for Troubleshooting this compound Solubility
References
Potential off-target effects of ML-184
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of molecules sometimes referred to as ML-184. It has come to our attention that this designation may be associated with more than one compound. To provide comprehensive support, this guide addresses the distinct characteristics of two separate molecules: the anticancer agent LP-184 and the GPR55 agonist This compound .
Section 1: LP-184 (Acylfulvene Analog) - Anticancer Agent
LP-184 is a novel acylfulvene (B1200177) prodrug with potent anticancer activity. Its mechanism of action is primarily dependent on its bioactivation and subsequent DNA damage in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LP-184?
A1: LP-184 is a prodrug that is metabolized into a highly reactive DNA alkylating agent by the enzyme Prostaglandin (B15479496) Reductase 1 (PTGR1).[1][2][3][4] This activation leads to DNA damage, specifically double-strand breaks (DSBs), which triggers cell death in cancer cells, particularly those with deficiencies in DNA damage repair (DDR) pathways like homologous recombination (HR).[3][4]
Q2: My cells are not responding to LP-184 treatment. What could be the issue?
A2: The cytotoxicity of LP-184 is critically dependent on the expression of PTGR1.[1][2] Leukemic cell lines, for instance, often show low cytotoxicity due to low PTGR1 levels.[1] We recommend verifying the expression level of PTGR1 in your cell line of interest via qPCR or western blotting. Additionally, the DNA damage repair capacity of the cells can influence sensitivity. Cells proficient in DNA repair may be more resistant to LP-184.
Q3: I am observing unexpected toxicity in my experiments. What are the known off-target effects of LP-184?
A3: The available literature primarily focuses on the on-target effects of LP-184, which are mediated by PTGR1 activation and subsequent DNA alkylation. The cytotoxicity of LP-184 is strongly correlated with PTGR1 expression, suggesting a high degree of specificity for cells expressing this enzyme.[1][2] Toxicity in normal cells is expected to be mitigated by intact DNA repair pathways.[3] However, as with any potent alkylating agent, off-target DNA damage in normal tissues expressing sufficient PTGR1 is a theoretical possibility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no cytotoxicity | Low PTGR1 expression in the target cells. | - Confirm PTGR1 mRNA or protein levels in your cells.- Consider using a positive control cell line with known high PTGR1 expression.- If PTGR1 expression is low, LP-184 may not be a suitable agent for your model. |
| High DNA damage repair capacity. | - Assess the status of key DNA repair pathways (e.g., HR, NER) in your cells.- Consider combining LP-184 with inhibitors of DNA repair pathways, such as PARP inhibitors, to enhance efficacy.[4] | |
| Variable results between experiments | Inconsistent drug concentration or cell seeding density. | - Ensure accurate preparation of LP-184 stock solutions and dilutions.- Standardize cell seeding densities and treatment durations for all experiments. |
| Cell line heterogeneity. | - Perform regular cell line authentication and mycoplasma testing.- Consider single-cell cloning to establish a more homogenous population. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Seed cells at a density of 800-8,000 cells/well in a 96-well plate and incubate for 18-24 hours.[3]
-
Treat cells with a serial dilution of LP-184 (e.g., 6 nM to 3,000 nM) or DMSO as a vehicle control.[3]
-
Incubate for 72 hours.[3]
-
Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.[3]
-
Calculate IC50 values from the dose-response curves.
Western Blot for DNA Damage Markers (γH2AX)
-
Treat cells with LP-184 at the desired concentration and time point.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against γH2AX (a marker for DNA double-strand breaks) and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands. An increase in γH2AX signal indicates DNA damage.[3]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of LP-184 in cancer cells.
Section 2: this compound - GPR55 Agonist
This compound is a selective agonist for the G-protein coupled receptor 55 (GPR55). Its potential off-target effects are primarily related to its interactions with other receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the G-protein coupled receptor 55 (GPR55), with an EC50 of 250 nM.[5][6]
Q2: What are the known off-targets for this compound?
A2: this compound exhibits greater than 100-fold selectivity for GPR55 over GPR35, the cannabinoid receptors CB1 and CB2.[5][6] This high selectivity suggests a low probability of off-target effects mediated by these specific receptors at typical working concentrations.
Q3: I am observing cellular effects that are not consistent with GPR55 activation. What should I do?
A3: First, confirm that the observed effects are not downstream of GPR55 signaling, which is known to induce ERK1/2 phosphorylation and PKCβII translocation.[6] If the effects are inconsistent with this pathway, consider the possibility of novel off-targets. We recommend performing a broader screen of related GPCRs or using a GPR55 antagonist, such as ML193, to confirm that the observed effects are GPR55-dependent.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent cellular response | Off-target effects at high concentrations. | - Perform a dose-response experiment to determine the optimal concentration range.- Use the lowest effective concentration to minimize potential off-target effects. |
| Non-GPR55 mediated effects. | - Use a GPR55 antagonist (e.g., ML193) to verify that the observed phenotype is GPR55-dependent.[6]- Test for activation of related receptors if a broader off-target effect is suspected. | |
| Difficulty replicating published results | Differences in experimental systems. | - Ensure that your cell line expresses GPR55 at functional levels.- Match experimental conditions (e.g., cell type, serum concentration, incubation time) as closely as possible to the original study. |
Selectivity Data
| Target | Activity/Selectivity | Reference |
| GPR55 | EC50 = 250 nM | [5][6] |
| GPR35 | >100-fold selective for GPR55 | [5][6] |
| CB1 | >100-fold selective for GPR55 | [5][6] |
| CB2 | >100-fold selective for GPR55 | [5][6] |
Signaling Pathway
Caption: GPR55 signaling pathway activated by this compound.
Section 3: USP1 Inhibitors (e.g., ML323, KSQ-4279) - A Note on Naming Conventions
The "ML" designation is common for compounds originating from the Molecular Libraries Program. It is possible that users searching for "this compound" may have encountered information related to other "ML" compounds, such as the USP1 inhibitor ML323 . For clarity, we are providing a brief overview of the selectivity of USP1 inhibitors.
Selectivity of USP1 Inhibitors
Ubiquitin-specific protease 1 (USP1) is a deubiquitinase involved in DNA repair. Inhibitors of USP1 are being investigated as anticancer agents.
-
ML323 : While selective for USP1, at higher concentrations (100x IC50 for USP1), it can show inhibitory activity against USP12 and USP46, which are close homologs of USP1.[7]
-
KSQ-4279 : This is a highly selective USP1 inhibitor, showing excellent selectivity across a panel of 43 deubiquitinases.[8] It retains exquisite selectivity for USP1 even at concentrations 10,000 times its IC50 value.[7]
Researchers using any targeted inhibitor should always consult the specific selectivity data for the compound to anticipate and troubleshoot potential off-target effects.
References
- 1. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ML 184 | GPR55 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating ML-184 in Your Research: A Technical Support Guide
Welcome to the technical support center for ML-184. This resource is designed for researchers, scientists, and drug development professionals utilizing the selective GPR55 agonist, this compound, in their cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential toxicity and ensure the success of your research.
Understanding this compound: Mechanism of Action
This compound is a potent and selective agonist of the G protein-coupled receptor 55 (GPR55). Upon binding to GPR55, this compound activates downstream signaling cascades, primarily through Gα13, leading to the activation of RhoA and its downstream effector, ROCK. This pathway can influence a variety of cellular processes, including cell proliferation, differentiation, and cytoskeletal organization.[1][2] The activation of GPR55 can also lead to an increase in intracellular calcium levels and the phosphorylation of ERK1/2.[1][2] It is important to note that the cellular response to this compound can be context-dependent and may be influenced by the expression of other receptors, such as the cannabinoid receptor 2 (CB2), with which GPR55 can form heterodimers.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The effective concentration of this compound can vary significantly between cell lines. As a starting point, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Based on published data, the EC50 for GPR55 activation by this compound is approximately 250 nM. Therefore, a concentration range of 100 nM to 10 µM is a reasonable starting point for most cell lines.
Q2: I am observing unexpected cytotoxicity at concentrations where I expect to see a proliferative effect. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors:
-
High Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is at a non-toxic level, typically below 0.5%.
-
Off-Target Effects: While this compound is a selective GPR55 agonist, high concentrations may lead to off-target effects.[4] Consider using a lower concentration or including a GPR55 antagonist as a negative control to confirm that the observed effects are GPR55-mediated.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to GPR55 activation or the compound itself.
-
Compound Stability: Ensure that this compound is stable in your culture medium for the duration of your experiment. Degradation products could have different activities or toxicities.
Q3: Can this compound induce both proliferation and cytotoxicity?
A3: Yes, the cellular response to GPR55 activation can be complex and context-dependent. In some cancer cell lines, such as MDA-MB-231, this compound has been shown to have a pro-proliferative effect.[3] However, the overall outcome can depend on the specific signaling environment of the cell, including the expression of other receptors that may interact with GPR55.[3] It is possible that at higher concentrations or in certain cell types, prolonged or excessive GPR55 signaling could lead to cellular stress and cytotoxicity.
Troubleshooting Guide: Minimizing this compound Toxicity
If you are encountering issues with this compound toxicity in your cell culture experiments, consider the following troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| High cell death even at low concentrations | Incorrect stock solution concentration or dilution error. | Prepare a fresh stock solution of this compound and verify its concentration. Use a calibrated pipette for dilutions. |
| High solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. | |
| Cell morphology changes and decreased viability over time | Compound instability in culture medium. | Test the stability of this compound in your specific medium at 37°C over the time course of your experiment. Consider replenishing the medium with fresh compound at regular intervals. |
| Phototoxicity. | Protect your plates from light, especially if the medium contains components like riboflavin (B1680620) that can generate reactive oxygen species upon light exposure. | |
| Inconsistent results between experiments | Variation in cell passage number or confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. |
| Contamination. | Regularly test your cell cultures for mycoplasma and other microbial contaminants. | |
| Effects are not blocked by a GPR55 antagonist | Off-target effects of this compound. | Use a lower concentration of this compound. Screen for potential off-target interactions if the problem persists. |
| The antagonist is not effective at the concentration used. | Perform a dose-response experiment for the GPR55 antagonist to determine its optimal inhibitory concentration in your system. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Note that cytotoxicity data (IC50) is not widely available in the literature, and researchers should determine this empirically for their specific cell line.
| Parameter | Value | Assay | Reference |
| EC50 for GPR55 Activation | ~250 nM | β-arrestin recruitment | |
| Selectivity | >100-fold for GPR55 over GPR35, CB1, and CB2 | Not specified | |
| Proliferative Effect | Statistically significant increase in cell number at 1 µM | MTT assay (MDA-MB-231 cells) | [3] |
Key Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend adherent cells, or directly use suspension cells.
-
Count the cells and adjust the density to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
This technical support guide provides a starting point for researchers working with this compound. By carefully considering the experimental design and troubleshooting potential issues, you can effectively utilize this GPR55 agonist while minimizing unintended toxic effects.
References
Technical Support Center: Troubleshooting Inconsistent Results with Small Molecule Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with small molecule inhibitor treatments. While the query specifically mentioned "ML-184," this designation can refer to different molecules. This guide addresses common issues applicable to small molecule inhibitors in general, with specific sections dedicated to the distinct compounds that may be identified as this compound.
Initial Clarification: Which this compound are you working with?
The identifier "this compound" has been associated with at least two distinct small molecules in scientific literature:
-
LP-184: A novel acylfulvene-based DNA alkylating agent with potent anticancer activity, particularly in tumors with deficient DNA damage repair (DDR) pathways.[1][2][3] Its activation is dependent on the enzyme Prostaglandin Reductase 1 (PTGR1).[1][2]
-
ML 184 (CID 20440433): A selective agonist for the G protein-coupled receptor 55 (GPR55). It is primarily used in neuroscience research to study the endocannabinoid system.
Additionally, searches for inhibitors in similar research areas sometimes lead to ML323 , a known inhibitor of Ubiquitin-Specific Peptidase 1 (USP1), an enzyme involved in the DNA damage response.[4][5] Given the potential for typographical errors in compound names, information on USP1 inhibitors is also included.
To effectively troubleshoot, it is crucial to first confirm the identity and intended target of your small molecule.
General Troubleshooting Guide for Small Molecule Inhibitors
Inconsistent results with small molecule inhibitors are a common challenge in experimental biology.[6] This section provides a general framework for troubleshooting.
Frequently Asked Questions (FAQs) - General
Q1: My inhibitor shows variable potency between experiments. What are the common causes?
A1: Inconsistent potency can arise from several factors:
-
Compound Stability and Storage: Small molecules can degrade if not stored correctly.[6] Repeated freeze-thaw cycles of stock solutions should be avoided.[7] It is advisable to prepare fresh dilutions from a stable stock for each experiment.[6]
-
Solubility Issues: Poor solubility can lead to inaccurate final concentrations.[6] Ensure your compound is fully dissolved in the stock solvent (typically DMSO) and that the final concentration of the solvent in your cell culture medium is low (e.g., <0.5%) to prevent artifacts.[6]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact experimental outcomes.[6] Standardize your cell culture practices.
-
Reagent Variability: Differences between batches of media, serum, or other reagents can introduce variability.
Q2: I suspect my inhibitor is not reaching its target in the cell. How can I verify this?
A2: Confirming target engagement is a critical step.
-
Western Blotting: If the inhibitor is expected to alter the phosphorylation state or expression level of a downstream protein, you can use western blotting to assess this change in a dose-dependent manner.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of the inhibitor to its target protein in a cellular context.
-
Uptake and Efflux: Cells may actively pump out the inhibitor through efflux pumps. You can investigate this using efflux pump inhibitors or by measuring the intracellular concentration of your compound.
Q3: How can I distinguish between on-target and off-target effects?
A3: This is a fundamental question in pharmacology.
-
Dose-Response Relationship: A clear and potent dose-response is more indicative of a specific, on-target effect.[6] Off-target effects often manifest at higher concentrations.[8]
-
Use of Multiple Inhibitors: Using a second, structurally different inhibitor against the same target should produce similar biological effects.
-
Rescue Experiments: If you can "rescue" the effect of the inhibitor by overexpressing the target protein or a downstream component, this provides strong evidence for on-target activity.
-
Knockout/Knockdown Models: The phenotype of a genetic knockout or knockdown of the target protein should phenocopy the effects of the inhibitor.
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing inconsistent results.
Caption: A flowchart for troubleshooting common issues in small molecule inhibitor experiments.
Section 1: LP-184 (Acylfulvene DNA Alkylating Agent)
LP-184 is a prodrug that is converted to its active, DNA-damaging form by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][2] This mechanism is key to its selective anticancer activity and is a primary source of potential variability in experimental results.
Troubleshooting Guide for LP-184
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values across different cancer cell lines. | Variable PTGR1 Expression: The cytotoxic activity of LP-184 is highly correlated with the expression level of PTGR1, the enzyme that activates it.[1][2] | 1. Measure PTGR1 mRNA or protein levels in your panel of cell lines and correlate with LP-184 sensitivity. 2. Consider using cell lines with engineered high or low PTGR1 expression as positive and negative controls. |
| Lower than expected potency in a cell line reported to be sensitive. | Deficient DNA Damage Repair (DDR) Pathway Status: LP-184 is particularly effective in cells with homologous recombination deficiency (HRD).[2][3] The specific DDR status of your cell line may differ from published data. | 1. Verify the HRD status of your cell line (e.g., check for mutations in BRCA1/2, ATM).[2][3] 2. Assess the baseline levels of DNA damage markers (e.g., γH2AX) to understand the cell's intrinsic level of DNA damage stress. |
| Inconsistent results in combination therapy studies (e.g., with PARP inhibitors). | Synergy is cell-context dependent: The synergistic effect of LP-184 with drugs like PARP inhibitors is most pronounced in HRD cells.[2] | 1. Confirm the HRD status of the cell lines used. 2. Optimize the dosing and scheduling of both agents, as this can heavily influence synergy. |
LP-184 Mechanism of Action
The following diagram illustrates the proposed mechanism of action for LP-184.
Caption: LP-184 is activated by PTGR1, leading to DNA damage and apoptosis.
Experimental Protocol: Assessing LP-184 Cytotoxicity
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of LP-184 in a panel of cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density for each cell line.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of LP-184 in DMSO.
-
Perform serial dilutions of the LP-184 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle-only control (e.g., DMSO at the highest equivalent concentration).
-
Remove the old media from the cells and add the media containing the various concentrations of LP-184.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a time point determined by the cell doubling time).
-
-
Viability Assay:
-
Assess cell viability using a suitable assay, such as CellTiter-Glo® (Promega) or an MTS-based assay.
-
Measure luminescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the results to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized viability against the log of the LP-184 concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Section 2: USP1 Inhibitors (e.g., ML323)
Ubiquitin-Specific Peptidase 1 (USP1) is a deubiquitinase that plays a critical role in the DNA damage response by removing ubiquitin from key proteins like FANCD2 and PCNA.[4][9] Inhibiting USP1 can thus sensitize cancer cells, particularly those with existing DDR defects, to DNA damaging agents.[4][9]
Troubleshooting Guide for USP1 Inhibitors
| Issue | Possible Cause | Suggested Solution |
| Cell viability effects are only seen in combination with DNA damaging agents, not as a single agent. | Mechanism of Action: USP1 inhibitors primarily function by preventing the repair of DNA damage.[9] Their effect is most pronounced when cells are challenged with DNA damaging agents or have underlying DDR defects (like BRCA1 mutations).[9] | 1. This is often the expected result. Frame experiments as combination studies with agents like cisplatin, olaparib, or mitomycin C. 2. Use cell lines with known DDR deficiencies (e.g., BRCA1 mutant) to test for single-agent synthetic lethality.[9] |
| Inconsistent results between cell cycle-synchronized and unsynchronized cells. | Cell Cycle Dependence: USP1's key substrates, PCNA and FANCD2, are involved in DNA replication and repair, which are tightly regulated throughout the cell cycle. The effect of USP1 inhibition can therefore be cell cycle-dependent. | 1. Perform experiments in synchronized cell populations (e.g., using serum starvation or chemical blockers) to reduce this source of variability. 2. Analyze cell cycle distribution by flow cytometry alongside your endpoint measurement. |
| Variability in biomarker modulation (e.g., Ub-PCNA levels). | Kinetics of Deubiquitination: The ubiquitination status of USP1 substrates can change rapidly. The timing of sample collection after treatment is critical. | 1. Perform a time-course experiment to determine the optimal time point for observing changes in Ub-PCNA or Ub-FANCD2 levels after inhibitor treatment. 2. Ensure consistent and rapid sample processing to preserve the ubiquitination state. |
USP1 Signaling Pathway in DNA Repair
This diagram shows the role of USP1 in the Fanconi Anemia pathway, a key DNA repair process.
Caption: USP1 inhibitors block the deubiquitination of FANCD2-FANCI, impairing DNA repair.
Experimental Protocol: Western Blot for USP1 Target Engagement
This protocol describes how to measure the ubiquitination of PCNA, a direct substrate of USP1, to confirm inhibitor activity in cells.
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the USP1 inhibitor at various concentrations for a predetermined time (e.g., 6-24 hours). Include a positive control (e.g., a DNA damaging agent like UV or cisplatin) and a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PCNA overnight at 4°C. This antibody should detect both unmodified PCNA (~29 kDa) and monoubiquitinated PCNA (~37 kDa).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for both PCNA and Ub-PCNA. An effective USP1 inhibitor should lead to an accumulation of Ub-PCNA in a dose-dependent manner. Normalize to a loading control like GAPDH or β-actin.
-
References
- 1. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medivir.com [medivir.com]
- 5. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Activity of a New Batch of ML-184
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for validating the biological activity of a new batch of ML-184, a selective GPR55 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55). Its mechanism of action involves binding to and activating GPR55, which is coupled to Gα13. This activation initiates a downstream signaling cascade primarily through the RhoA pathway, leading to various cellular responses, including intracellular calcium mobilization and phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1][2]
Q2: Why is it crucial to validate the activity of a new batch of this compound?
A2: Validating each new batch of a chemical compound like this compound is a critical quality control step. It ensures the compound's identity, purity, and, most importantly, its biological activity and potency. Batch-to-batch variability can arise from the synthesis process, and such validation guarantees the reproducibility and reliability of your experimental results.
Q3: What are the expected outcomes of a successful validation of this compound?
A3: A successfully validated batch of this compound should demonstrate potent agonist activity at the GPR55 receptor. This is typically quantified by its half-maximal effective concentration (EC50). The expected EC50 for this compound in GPR55 activation assays is approximately 250 nM.[3] The validation assays should show a dose-dependent response to this compound in GPR55-expressing cells.
Q4: Which cell lines are suitable for validating this compound activity?
A4: Cell lines that endogenously express GPR55 or, more commonly, host cells stably or transiently overexpressing recombinant GPR55 are recommended. Human Embryonic Kidney (HEK293) and Human Osteosarcoma (U2OS) cells are frequently used for this purpose due to their robust growth and transfection efficiency. Using a parental cell line that does not express GPR55 as a negative control is essential to confirm that the observed effects are GPR55-specific.
Q5: What are the recommended assays for validating the activity of this compound?
A5: The three most common and reliable functional assays to validate the GPR55 agonist activity of this compound are:
-
β-Arrestin Recruitment Assay: Measures the recruitment of β-arrestin to the activated GPR55 receptor.
-
ERK1/2 Phosphorylation Assay: Detects the phosphorylation of ERK1/2, a downstream target in the GPR55 signaling pathway.
-
Calcium Mobilization Assay: Measures the increase in intracellular calcium concentration following GPR55 activation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a successfully validated batch of this compound.
| Parameter | Expected Value | Assay Method |
| EC50 | ~250 nM | β-Arrestin Recruitment, ERK1/2 Phosphorylation, or Calcium Mobilization Assay |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Weight | 470.63 g/mol | Mass Spectrometry |
GPR55 Signaling Pathway
Activation of GPR55 by an agonist like this compound initiates a signaling cascade that is primarily mediated by the Gα13 subunit of the heterotrimeric G protein. This leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates Rho-associated coiled-coil containing protein kinase (ROCK), which ultimately results in downstream cellular responses, including the phosphorylation of ERK1/2 and the release of intracellular calcium stores.
Caption: GPR55 signaling cascade initiated by an agonist.
Experimental Workflow for this compound Batch Validation
The following diagram outlines the logical workflow for validating a new batch of this compound.
Caption: Experimental workflow for this compound batch validation.
Detailed Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in GPCR desensitization and signaling. Commercial kits, such as the PathHunter® assay from DiscoverX, provide a streamlined platform for this measurement.
Materials:
-
HEK293 or U2OS cells stably expressing a tagged GPR55 and a β-arrestin-enzyme fragment fusion protein.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (as provided in the commercial kit or a suitable buffer like HBSS).
-
This compound (new batch).
-
Known GPR55 agonist (positive control).
-
GPR55 antagonist (e.g., CID16020046) for specificity control.[4]
-
Detection reagents (as provided in the commercial kit).
-
White, clear-bottom 96-well or 384-well assay plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the GPR55-expressing cells into the assay plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of the new batch of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to generate a range of concentrations for the dose-response curve (e.g., from 10 µM to 0.1 nM). Also prepare dilutions of the positive control.
-
-
Assay Execution:
-
On the day of the assay, carefully remove the culture medium from the cells.
-
Add the diluted this compound, positive control, and vehicle control (assay buffer with the same final concentration of DMSO) to the respective wells.
-
To test for specificity, pre-incubate a set of wells with a GPR55 antagonist for 15-30 minutes before adding this compound.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Prepare the detection reagents according to the manufacturer's instructions.
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (vehicle control) from all measurements.
-
Normalize the data to the response of the positive control (set to 100%).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 by Western blot, a downstream indicator of GPR55 activation.
Materials:
-
HEK293 or U2OS cells stably expressing GPR55.
-
Cell culture medium.
-
Serum-free medium.
-
This compound (new batch).
-
Known GPR55 agonist (positive control).
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed GPR55-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined optimal time (typically 5-30 minutes). Include a positive control and a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.[5]
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[5]
-
Quantify the band intensities using image analysis software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the normalized phospho-ERK1/2 levels against the this compound concentration to generate a dose-response curve and calculate the EC50.
-
Protocol 3: Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon GPR55 activation using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
HEK293 or U2OS cells stably expressing GPR55.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound (new batch).
-
Known GPR55 agonist (positive control).
-
Black, clear-bottom 96-well or 384-well assay plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating:
-
Seed GPR55-expressing cells into the assay plates the day before the experiment to achieve a confluent monolayer on the assay day.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
Prepare a plate with serial dilutions of this compound and the positive control at a higher concentration (e.g., 5x the final desired concentration) in assay buffer.
-
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., excitation at 494 nm, emission at 516 nm) over a period of time (e.g., 1-2 minutes).
-
Establish a stable baseline fluorescence reading for about 15-20 seconds.
-
Use the automated injector to add the this compound dilutions and controls to the cell plate.
-
Continue recording the fluorescence signal to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the ΔF values to the response of the positive control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to determine the EC50.
-
Troubleshooting Guides
Troubleshooting Workflow
Caption: General troubleshooting workflow for validation assays.
β-Arrestin Recruitment Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Cell death or lysis- Contaminated reagents- Insufficient washing | - Ensure gentle handling of cells- Use fresh, sterile reagents- Optimize wash steps |
| Low Signal or No Response | - Inactive this compound- Low GPR55 or β-arrestin expression- Incorrect assay conditions | - Test a known active batch of this compound- Verify receptor expression by Western blot or qPCR- Optimize incubation times and temperatures |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure even cell distribution when plating- Use calibrated pipettes and proper technique- Avoid using the outer wells of the plate |
ERK1/2 Phosphorylation Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Phospho-ERK1/2 Signal | - Inactive this compound- Ineffective primary antibody- High phosphatase activity | - Use a known potent agonist as a positive control- Test a new aliquot or different dilution of the antibody- Ensure phosphatase inhibitors are fresh and active in the lysis buffer |
| High Basal Phospho-ERK1/2 | - Insufficient serum starvation- Stress on cells during handling | - Increase serum starvation time (e.g., up to 24 hours)- Handle cells gently and avoid temperature shocks |
| Inconsistent Total-ERK1/2 Levels | - Unequal protein loading- Inaccurate protein quantification | - Carefully perform protein quantification and normalize loading amounts- Use a reliable loading control (e.g., GAPDH, β-actin) |
Calcium Mobilization Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Incomplete removal of dye loading solution- Autofluorescent compounds | - Ensure thorough but gentle washing after dye loading- Run a control with compound and no cells to check for autofluorescence |
| Low Signal-to-Noise Ratio | - Suboptimal dye loading- Low GPR55 expression- Incorrect instrument settings | - Optimize Fluo-4 AM concentration and incubation time- Use a cell line with higher GPR55 expression- Adjust the gain settings on the plate reader |
| Rapid Signal Decay | - Phototoxicity or photobleaching- Cell death | - Reduce the intensity or frequency of excitation light- Ensure cell monolayer is healthy and not lifting |
References
- 1. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 - Wikipedia [en.wikipedia.org]
- 3. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
Technical Support Center: GPR55 Pathway and ML-184
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the GPR55 agonist, ML-184.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity at GPR55?
This compound is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55).[1] It is expected to activate downstream signaling pathways upon binding to GPR55. Published data indicates an EC50 of approximately 250-263 nM in β-arrestin recruitment assays.[2] this compound has been shown to induce downstream effects such as ERK1/2 phosphorylation and PKCβII translocation.[2]
Q2: I am not observing any activation of the GPR55 pathway with this compound in my experiments. What are the possible reasons?
Several factors could contribute to a lack of observed activity of this compound. These can be broadly categorized as issues related to the compound itself, the experimental system, or the specific assay being used. The following troubleshooting guide provides a more in-depth exploration of these potential issues.
Troubleshooting Guide: Why is this compound Not Activating the GPR55 Pathway?
This guide addresses common issues that may lead to a lack of GPR55 activation by this compound in your experiments.
Cellular Context and Receptor Expression
Issue: The cellular context is critical for GPR55 signaling, and the response to this compound can be highly dependent on the cell line used.
-
Heterodimerization with CB2 Receptor: A key reason for a lack of a proliferative response to this compound can be the absence or low expression of the cannabinoid CB2 receptor in your cell line. Studies have shown that the pro-proliferative effects of this compound are dependent on the presence of the CB2 receptor, likely through the formation of GPR55-CB2 heterodimers. In cell lines lacking the CB2 receptor, this compound may fail to induce proliferation.[3]
-
GPR55 Expression Levels: The level of GPR55 expression in your chosen cell line can significantly impact the magnitude of the response. Low or absent expression will naturally lead to a weak or non-existent signal.
Troubleshooting Steps:
-
Verify CB2 Receptor Expression: Confirm the expression of the CB2 receptor in your cell line at the mRNA and protein level (e.g., via RT-qPCR and Western blot). If your assay measures proliferation and your cells lack CB2, consider using a cell line that co-expresses both GPR55 and CB2.
-
Confirm GPR55 Expression: Validate the expression of GPR55 in your experimental system.
-
Use a Positive Control: Always include a known GPR55 agonist, such as lysophosphatidylinositol (LPI), to confirm that the GPR55 pathway is functional in your cells.
Assay-Specific Issues and Biased Agonism
Issue: GPR55 signaling is complex and can proceed through multiple downstream pathways. This compound might be a "biased agonist," meaning it preferentially activates one signaling cascade over another.[4][5] Therefore, the lack of a signal could be specific to the assay you are using.
-
β-Arrestin Recruitment vs. G-protein Signaling: this compound has been well-characterized as an agonist in β-arrestin recruitment assays.[2] Its activity in G-protein-dependent pathways, such as intracellular calcium mobilization (often Gq-mediated) or RhoA activation (G12/13-mediated), might be different.
-
ERK1/2 Phosphorylation: While this compound has been reported to induce ERK1/2 phosphorylation, the kinetics and magnitude of this response can vary between cell types.[2]
Troubleshooting Steps:
-
Utilize Multiple Assays: If possible, test the activity of this compound in more than one functional assay that measures different downstream events (e.g., β-arrestin recruitment, ERK1/2 phosphorylation, and intracellular calcium mobilization).
-
Optimize Assay Conditions: Ensure that the stimulation time, cell density, and reagent concentrations for your specific assay are optimized. For example, ERK1/2 phosphorylation is often transient, so a time-course experiment is recommended.
Compound Integrity and Handling
Issue: The chemical integrity and proper handling of this compound are crucial for its activity.
-
Solubility: this compound is soluble in DMSO. Improper dissolution can lead to a lower effective concentration.
-
Storage and Stability: Ensure that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
Troubleshooting Steps:
-
Proper Solubilization: Ensure this compound is fully dissolved in DMSO before further dilution in aqueous buffers.
-
Fresh Working Solutions: Prepare fresh dilutions of this compound for each experiment.
-
Confirm Compound Identity: If doubts persist, consider analytical methods to confirm the identity and purity of your this compound stock.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various GPR55 functional assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| β-Arrestin Recruitment | U2OS | EC50 | 260 nM | [6] |
| β-Arrestin Recruitment | - | EC50 | 250 nM | [1][7] |
| β-Arrestin Recruitment | - | EC50 | 263 nM | [2] |
| PKCβII Translocation | HEK293 | - | Active | [2] |
| ERK1/2 Phosphorylation | U2OS | - | Active | [2] |
Experimental Protocols
β-Arrestin Recruitment Assay (DiscoverX PathHunter®)
This protocol is a general guideline for the DiscoverX PathHunter® β-arrestin assay. Specific details may vary depending on the cell line and reagents used.
Materials:
-
PathHunter® GPR55 β-arrestin cell line
-
Cell plating reagent
-
PathHunter® detection reagents
-
This compound and other test compounds
-
Positive control agonist (e.g., LPI)
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Plating:
-
On day 1, thaw and plate the PathHunter® cells in the 384-well plates according to the manufacturer's protocol.
-
Incubate the plates at 37°C in a humidified CO2 incubator for the recommended time (typically 24-48 hours).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and control compounds in the appropriate assay buffer. The final DMSO concentration should be kept constant and typically below 1%.
-
-
Compound Addition:
-
Add the diluted compounds to the cell plates.
-
-
Incubation:
-
Incubate the plates for 60-90 minutes at 37°C or room temperature, as recommended by the manufacturer.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the protocol.
-
Add the detection reagent to each well.
-
Incubate the plates at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and a maximal response from a reference agonist (100% activation).
-
Generate dose-response curves and calculate EC50 values using a suitable software (e.g., GraphPad Prism).
-
ERK1/2 Phosphorylation Assay (Western Blot)
Materials:
-
Cells expressing GPR55
-
Serum-free cell culture medium
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
PVDF membrane
-
SDS-PAGE gels and running buffer
-
Transfer buffer
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.[6]
-
-
Ligand Stimulation:
-
Treat the serum-starved cells with different concentrations of this compound or control compounds for a specific time (e.g., 5-30 minutes). A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis:
-
After stimulation, place the plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Intracellular Calcium Mobilization Assay (FURA-2 AM)
Materials:
-
Cells expressing GPR55
-
FURA-2 AM dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound and other test compounds
-
Positive control (e.g., ionomycin)
-
Fluorescence plate reader or microscope capable of ratiometric imaging
Procedure:
-
Cell Plating:
-
Plate cells on black-walled, clear-bottom 96-well plates or on coverslips for microscopy.
-
-
Dye Loading:
-
Prepare a loading buffer containing FURA-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.
-
Remove the culture medium from the cells and add the FURA-2 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.[9]
-
-
Washing:
-
Wash the cells twice with fresh HBSS to remove extracellular dye.
-
Add fresh HBSS to the wells and allow the cells to de-esterify the dye for about 30 minutes at room temperature.[10]
-
-
Calcium Measurement:
-
Place the plate or coverslip in the fluorescence reader or on the microscope stage.
-
Measure the baseline fluorescence ratio by alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.
-
Add this compound or other compounds and continuously record the fluorescence ratio over time.
-
At the end of the experiment, add a positive control like ionomycin (B1663694) to determine the maximum calcium response.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380).
-
Plot the change in the fluorescence ratio over time to visualize the calcium transient.
-
Quantify the response by measuring the peak amplitude or the area under the curve.
-
Visualizations
Caption: Simplified GPR55 signaling pathways activated by agonists like this compound and LPI.
Caption: Troubleshooting workflow for experiments where this compound does not activate GPR55.
Caption: this compound signaling can be dependent on GPR55-CB2 receptor heterodimerization.
References
- 1. ML 184 | GPR55 | Tocris Bioscience [tocris.com]
- 2. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. benchchem.com [benchchem.com]
How to prevent ML-184 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ML-184 in solution and ensuring the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid powder form, storage at -20°C is recommended for long-term stability, with suppliers indicating it can be stable for up to three years.[1] For shorter periods, 4°C is acceptable for up to two years.[1]
Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For maximum stability, store these aliquots at -80°C, where they are reported to be stable for up to 6 months.[1] If a -80°C freezer is unavailable, storage at -20°C is an option, but the stability is reduced to approximately one month.[1]
Q2: What is the best solvent to prepare this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations ranging from 12.5 mg/mL to 20 mg/mL.[1][2][3] For specific applications, other solvents can be used, such as dimethylformamide (DMF) or ethanol, but solubility is variable.[2] When using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility and stability of the compound.[1]
Q3: Can I store my diluted working solution of this compound?
A3: It is highly recommended to prepare fresh working solutions from your frozen stock solution for each experiment. The stability of this compound in aqueous buffers and cell culture media at physiological temperatures (e.g., 37°C) is not guaranteed over extended periods. Degradation can occur more rapidly in these conditions, potentially affecting your experimental outcomes.
Q4: What are the primary factors that can cause this compound to degrade in solution?
A4: Based on the chemical structure of this compound, which contains sulfonylurea and phenylpiperazine moieties, several factors can contribute to its degradation:
-
pH: Sulfonylurea compounds are known to be susceptible to pH-dependent hydrolysis. Acidic or alkaline conditions can catalyze the cleavage of the sulfonylurea bridge, a key structural feature for its biological activity.
-
Temperature: As with most chemical compounds, elevated temperatures will accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV, can induce photodegradation. Piperazine derivatives, in particular, can be light-sensitive.
-
Oxidizing Agents: The presence of oxidizing agents in your solution could potentially modify the chemical structure of this compound.
-
Repeated Freeze-Thaw Cycles: These can lead to the degradation of the compound in your stock solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially linked to its degradation.
| Observed Problem | Potential Cause Related to this compound Degradation | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | This compound in the working solution (e.g., cell culture media) is degrading during the course of the experiment. | Prepare fresh working solutions for each experiment. Minimize the time the compound spends in aqueous solutions at 37°C before and during the experiment. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals. |
| Reduced potency of this compound stock solution. | The stock solution has degraded due to improper storage (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles). | Prepare a fresh stock solution from the powder. Aliquot the new stock solution into single-use volumes to avoid freeze-thaw cycles. Always store stock solutions at -80°C for long-term use. |
| Precipitate forms when diluting stock solution into aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept to a minimum (typically <0.5%) in your final working solution. You can also try vortexing or gentle warming to aid dissolution. If precipitation persists, you may need to lower the final concentration of this compound. |
| Unexpected off-target effects or cellular toxicity. | Degradation products of this compound may have different biological activities or could be toxic to cells. | Use freshly prepared solutions to minimize the presence of degradants. If unexpected effects persist, it may be necessary to perform quality control on your this compound stock, for example, using HPLC to check for the presence of degradation products. |
Quantitative Data Summary
The following table summarizes the known stability of this compound under different storage conditions. Note that specific degradation rates in experimental conditions are not widely published and should be empirically determined if critical for the experiment.
| Form | Solvent | Storage Temperature | Reported Stability Duration | Source |
| Powder | N/A | -20°C | 3 years | [1] |
| Powder | N/A | 4°C | 2 years | [1] |
| Solution | DMSO | -80°C | 6 months | [1] |
| Solution | DMSO | -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare the desired concentration of the stock solution (e.g., 10 mM) by adding the appropriate volume of anhydrous DMSO. To aid dissolution, you can gently vortex the solution. Warming to 60°C can also be used if necessary.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed, low-protein binding microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for up to 6 months.
-
Protocol for Preparing Working Solutions
-
Materials:
-
This compound stock solution aliquot
-
Appropriate aqueous buffer or cell culture medium
-
-
Procedure:
-
Remove a single aliquot of the this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Perform a serial dilution of the stock solution in your experimental buffer or medium to achieve the desired final concentration.
-
Ensure that the final concentration of DMSO in your working solution is low (e.g., ≤ 0.1%) to avoid solvent-induced effects on your cells or assay.
-
Use the working solution immediately after preparation. Do not store diluted working solutions for later use.
-
Visualizations
Caption: GPR55 signaling cascade initiated by this compound.
Caption: Recommended workflow for this compound handling.
References
- 1. Biochemical insights into the biodegradation mechanism of typical sulfonylureas herbicides and association with active enzymes and physiological response of fungal microbes: A multi-omics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water‐sediment systems: Assessing fate pathways using molecular descriptors | Semantic Scholar [semanticscholar.org]
- 3. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in ML-184 Experimental Outcomes
Disclaimer: The public scientific literature and available databases show ambiguity regarding the specific molecular target of a compound designated "ML-184," with some sources referring to a GPR55 agonist and others alluding to compounds with anticancer properties. This guide is developed based on the premise that "this compound" is a small molecule inhibitor under investigation in a research and drug development context, potentially targeting pathways like the ubiquitin-proteasome system, a common area for anticancer drug discovery. The troubleshooting advice and protocols provided are general best practices for working with small molecule inhibitors in cell-based assays and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for inhibitors of the ubiquitin-activating enzyme (UBA1)?
Inhibitors of UBA1 block the first step in the ubiquitination cascade.[1][2][3] This enzyme is responsible for activating ubiquitin, a small protein that is subsequently transferred to target proteins.[3] By inhibiting UBA1, the entire ubiquitin-proteasome system is disrupted, leading to the accumulation of misfolded or damaged proteins that would normally be targeted for degradation.[3] This can induce proteotoxic stress and ultimately lead to programmed cell death (apoptosis), a mechanism that is often exploited in cancer therapy.[1]
Q2: How do I determine the optimal concentration range for this compound in my experiments?
The optimal concentration of this compound will depend on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A good starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions.
Q3: What are the best practices for preparing and storing this compound stock solutions?
To ensure consistency, it is crucial to follow best practices for solution preparation and storage:
-
Solubility: Check the solubility of this compound in various solvents. Many small molecules are soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.
Q4: What essential control experiments should I include when using this compound?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for cell health and growth.
-
Positive Control: A known inhibitor of the pathway or a compound with a well-characterized effect on your cell line. This confirms that the assay is working as expected.
Q5: How can I investigate potential off-target effects of this compound?
Off-target effects, where a compound interacts with unintended targets, are a common concern with small molecule inhibitors.[5][6][7] To investigate these:
-
Use a structurally unrelated inhibitor: Compare the effects of this compound with another inhibitor that targets the same pathway but has a different chemical structure.
-
Rescue experiments: If this compound's effect is due to inhibiting a specific enzyme, overexpressing that enzyme might rescue the phenotype.
-
Proteomic or genomic profiling: Techniques like proteomics can identify other proteins that are affected by the compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Q: I am observing significant variability in the IC50 values for this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays.[8] Several factors can contribute to this variability. The table below outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Cell-based Variability | - Ensure consistent cell passage number and confluency at the time of treatment.[9]- Monitor cell health and viability before starting the experiment.[10]- Standardize seeding density and incubation times.[9] |
| Compound Instability | - Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Minimize the exposure of the compound to light and elevated temperatures.- Confirm the stability of the compound in your specific cell culture medium over the experiment's duration.[11] |
| Assay Protocol Variations | - Ensure consistent incubation times with the compound and detection reagents.- Use a calibrated multichannel pipette for reagent addition to minimize pipetting errors.- Check for and eliminate air bubbles in wells, as they can interfere with absorbance or fluorescence readings.[12] |
| Data Analysis Errors | - Use a consistent method for data normalization and curve fitting.- Ensure that the range of concentrations tested is appropriate to generate a full dose-response curve. |
Issue 2: Compound Precipitation in Cell Culture Medium
Q: I noticed that this compound is precipitating when I add it to the cell culture medium. How can I resolve this?
A: Compound precipitation can significantly impact the effective concentration and lead to erroneous results.
-
Check Solubility Limits: The solubility of a compound can be lower in aqueous media compared to organic solvents like DMSO.[13][14] Determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Modify Dilution Method: Instead of adding a small volume of high-concentration stock directly to the well, perform serial dilutions in the medium before adding to the cells. This gradual dilution can help prevent precipitation.
-
Use a Different Solvent: If DMSO is causing issues, explore other biocompatible solvents. However, always test the new solvent for toxicity to your cells.
-
Consider Formulation: For in vivo studies or long-term in vitro experiments, specialized formulations may be necessary to improve solubility and stability.
Experimental Protocols
Protocol: Cell Viability (Cytotoxicity) Assay using Resazurin (B115843)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[15]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Staining:
-
Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: UBA1 inhibition by this compound blocks ubiquitin activation.
Caption: Systematic workflow for troubleshooting experimental variability.
References
- 1. The ubiquitin-activating enzyme, UBA1, as a novel therapeutic target for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Ubiquitin-Activating Enzyme UBA1 Suppresses Diet-Induced Atherosclerosis in Apolipoprotein E-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are UBA1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The importance of cell culture parameter standardization: an assessment of the robustness of the 2102Ep reference cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. youtube.com [youtube.com]
- 14. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML-184 control experiments and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using ML-184, a selective GPR55 agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55).[1] Its mechanism of action involves binding to and activating GPR55, which in turn initiates a cascade of downstream signaling events within the cell.
Q2: What are the known downstream signaling pathways activated by this compound?
A2: Activation of GPR55 by this compound has been shown to stimulate several key signaling pathways, including:
-
ERK1/2 Phosphorylation: this compound induces the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]
-
PKCβII Translocation: It promotes the translocation of protein kinase C beta II (PKCβII) to the plasma membrane.[1]
-
Intracellular Calcium Mobilization: GPR55 activation can lead to an increase in intracellular calcium levels.[2][3]
-
Activation of Transcription Factors: this compound can modulate the activity of transcription factors such as NF-κB, NFAT, and CREB.[2]
Q3: What are the common research applications of this compound?
A3: this compound is frequently used in studies related to:
-
Neural Stem Cells: It has been shown to increase the proliferation of neural stem cells and promote their differentiation into neurons.[1]
-
Cancer Biology: The role of GPR55 in cancer cell proliferation is an active area of research, and this compound is used to probe these mechanisms.[2]
-
Metabolic Diseases: Studies have investigated the effects of this compound on glucose tolerance and insulin (B600854) sensitivity in models of diabetes.[4]
Experimental Best Practices & Control Experiments
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal results and to ensure the stability of the compound, follow these guidelines for preparing and storing this compound stock solutions:
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution Concentration: Prepare a concentrated stock solution, for example, at 10 mM in DMSO.
-
Storage Conditions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.
Q5: What are the essential control experiments to include when using this compound?
A5: To ensure the specificity of the observed effects of this compound, it is crucial to include the following control experiments:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
GPR55 Antagonist Control: Co-treatment with a selective GPR55 antagonist, such as ML-193 or CID16020046, can demonstrate that the effects of this compound are GPR55-dependent.[2][5]
-
GPR55 Knockdown/Knockout Control: Using cells with siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the GPR55 gene is a robust method to confirm the on-target effects of this compound.[2][6]
-
CB2 Receptor Antagonist Control: Due to potential heterodimerization between GPR55 and the cannabinoid receptor 2 (CB2), including a CB2 receptor antagonist (e.g., SR144528) can help elucidate the involvement of this interaction in the observed cellular response.[2][6]
Troubleshooting Guide
Q6: I am not observing the expected effect of this compound in my cell-based assay. What could be the issue?
A6: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line GPR55 Expression: Confirm that your cell line expresses GPR55 at a sufficient level. You can verify this by qPCR or Western blotting.
-
Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not undergone degradation. Prepare a fresh stock solution if in doubt.
-
Concentration and Incubation Time: Optimize the concentration of this compound and the incubation time for your specific cell type and assay. A dose-response experiment is highly recommended.
-
Cell Culture Conditions: Ensure that your cell culture conditions are optimal and that the cells are healthy and in the logarithmic growth phase.
Q7: I am observing off-target effects in my experiments. What should I do?
A7: While this compound is reported to be highly selective for GPR55 over CB1, CB2, and GPR35, off-target effects can sometimes occur, especially at higher concentrations.[1]
-
Titrate the Concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound that produces the desired on-target effect with minimal off-target activity.
-
Utilize Control Experiments: The control experiments mentioned in Q5 are critical for distinguishing on-target from off-target effects.
-
Consider Receptor Heterodimerization: Be aware that GPR55 can form heterodimers with other receptors, such as CB2, which can influence signaling outcomes.[2][6]
Quantitative Data Summary
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Target | GPR55 | [1] |
| EC₅₀ | ~250 nM | [1] |
| Selectivity | >100-fold over GPR35, CB1, and CB2 | [1] |
| Molecular Weight | 470.63 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage | -20°C or -80°C (stock solution) | |
| Working Concentration | 0.1 µM - 10 µM (cell-based assays) | [2][4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR55 signaling pathway activated by this compound.
Caption: Recommended experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. ML184 influences coping strategies via GPR55-dependent mechanisms following its delivery in the periaqueductal gray (PAG) region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing ML-184 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times and experimental conditions for two distinct compounds referred to as ML-184:
-
This compound (GPR55 Agonist): A selective agonist for the G protein-coupled receptor 55.
-
LP-184 (Alkylating Agent): A novel acylfulvene (B1200177) prodrug that acts as a DNA alkylating agent.
Section 1: this compound as a GPR55 Agonist
This section focuses on the use of this compound as a selective agonist for the G protein-coupled receptor 55 (GPR55).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a GPR55 agonist?
A1: this compound is a selective agonist for GPR55, a G protein-coupled receptor.[1] Its activation by ligands like this compound can trigger several downstream signaling pathways, including the Gα13/RhoA pathway, leading to the stimulation of Rho-associated protein kinase (ROCK) and Phospholipase C (PLC).[2][3] This can result in the release of intracellular calcium and activation of transcription factors such as NF-κB, NFAT, and CREB.[3]
Q2: What is a typical incubation time for in vitro cell-based assays with this compound?
A2: The optimal incubation time for this compound will depend on the specific assay and the endpoint being measured. For assays measuring rapid signaling events like ERK1/2 phosphorylation, a short incubation time of around 30 minutes may be sufficient.[4] For longer-term assays assessing endpoints like cell proliferation or differentiation, incubation times can range from 24 to 72 hours.[5] A time-course experiment is recommended to determine the ideal incubation period for your specific experimental setup.
Q3: What are some common solvents and storage conditions for this compound?
A3: While specific solubility data for this compound was not found in the provided search results, GPR55 agonists are often dissolved in organic solvents like DMSO. It is crucial to prepare a concentrated stock solution and then dilute it to the final working concentration in your cell culture medium to minimize the final solvent concentration (typically ≤ 0.1% DMSO) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Incubation time is too short: The biological process being measured may require a longer duration to manifest. | 1. Perform a time-course experiment, testing a range of incubation times (e.g., 30 minutes, 1, 6, 24, 48, 72 hours). |
| 2. Suboptimal drug concentration: The concentration of this compound may be too low to elicit a response. | 2. Conduct a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration (EC50). | |
| 3. Low GPR55 expression: The cell line being used may not express sufficient levels of the GPR55 receptor. | 3. Verify GPR55 expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express GPR55 or a GPR55-overexpressing cell line. | |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution can lead to variable results. | 1. Ensure thorough cell suspension mixing before and during plating. Use calibrated pipettes for accurate cell seeding. |
| 2. Edge effects in multi-well plates: Evaporation from the outer wells can affect cell growth and compound concentration. | 2. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| 3. Compound instability: this compound may be degrading in the culture medium over long incubation times. | 3. Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for ERK1/2 Phosphorylation
-
Cell Seeding: Seed HEK293 cells stably expressing GPR55 in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., based on its EC50) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Following treatment, immediately place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blotting using primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each time point. The optimal incubation time is the point at which the phosphorylation signal is maximal.
Signaling Pathway Visualization
Caption: GPR55 signaling cascade initiated by this compound.
Section 2: LP-184 as a DNA Alkylating Agent
This section provides guidance for experiments using LP-184, a novel acylfulvene prodrug that functions as a DNA alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LP-184?
A1: LP-184 is a prodrug that is metabolized to its active form by the enzyme prostaglandin (B15479496) reductase 1 (PTGR1), which is often overexpressed in various cancer cells.[1][6] The active metabolite of LP-184 is a potent DNA alkylating agent that induces DNA damage, including double-strand breaks.[1][7] This damage is particularly effective in cancer cells with deficiencies in DNA damage repair (DDR) pathways, such as homologous recombination (HR) and nucleotide excision repair (NER), leading to synthetic lethality.[8][9]
Q2: What is a recommended incubation time for a cell viability assay with LP-184?
A2: For cell viability or cytotoxicity assays (e.g., IC50 determination), a common incubation time for LP-184 is 72 hours.[7][10] However, some studies have also used a 3-day treatment protocol.[8] The optimal duration may vary depending on the cell line's doubling time and the specific experimental goals.
Q3: How does PTGR1 expression level affect LP-184 treatment?
A3: The efficacy of LP-184 is highly dependent on the expression of PTGR1, as this enzyme is required for its bioactivation.[11] Cells with higher levels of PTGR1 expression are generally more sensitive to LP-184 treatment. It is advisable to assess the PTGR1 expression status of your cell lines before initiating experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High IC50 value or low potency | 1. Low PTGR1 expression: The cell line may not express sufficient PTGR1 to activate the prodrug effectively. | 1. Measure PTGR1 expression levels in your cell line. If low, consider using a different cell line with higher PTGR1 expression. |
| 2. Efficient DNA damage repair: The cell line may have robust DNA repair mechanisms that counteract the effects of LP-184. | 2. Investigate the status of key DNA repair pathways (e.g., HR, NER) in your cell line. Consider combining LP-184 with inhibitors of DNA repair pathways. | |
| 3. Short incubation time: A 24-hour incubation may not be sufficient for the cytotoxic effects of an alkylating agent to become apparent. | 3. Increase the incubation time to 48 or 72 hours, which is more typical for this class of compounds. | |
| Inconsistent results between experiments | 1. Cell confluency at time of treatment: The physiological state of the cells can influence their sensitivity to DNA damaging agents. | 1. Standardize the cell seeding density to ensure a consistent level of confluency (e.g., 50-60%) at the start of treatment. |
| 2. Passage number of cells: High passage numbers can lead to genetic drift and altered drug sensitivity. | 2. Use cells within a consistent and low passage number range for all experiments. | |
| 3. Instability of the activated metabolite: The active form of LP-184 may have a short half-life. | 3. Ensure consistent timing and handling procedures after adding LP-184 to the cells. |
Experimental Protocols
Protocol 2: Determining the IC50 of LP-184 using a Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of growth medium. Incubate overnight at 37°C and 5% CO₂.[10]
-
Drug Preparation: Prepare a series of dilutions of LP-184 in culture medium. A common concentration range to test is from 10 nM to 10 µM.[10] Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest LP-184 dilution.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[10]
-
Cell Viability Measurement: After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or CellTiter-Fluor™ Cell Viability Assay.[7][10]
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the LP-184 concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
| Cell Line Type | Reported IC50 Range for LP-184 | Reference |
| Glioblastoma (GBM) | 22 - 400 nM | [12][13] |
| Non-Small Cell Lung Cancer (NSCLC) | 14 nM - 10 µM (tested range) | [10] |
| DNA Damage Repair Deficient Models | 3-fold higher sensitivity compared to non-DDR altered cell lines | [11] |
Signaling Pathway and Mechanism Visualization
Caption: Bioactivation and mechanism of action of LP-184.
References
- 1. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. EXTH-16. LP-184, A NOVEL ALKYLATING AGENT, IS EFFECTIVE IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected phenotypes with ML-184
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ML-184, a selective GPR55 agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: No or low response to this compound in my cell line.
Question: I am not observing the expected cellular response (e.g., calcium mobilization, ERK phosphorylation, proliferation) after treating my cells with this compound. What could be the reason?
Answer:
Several factors could contribute to a lack of response to this compound. Consider the following troubleshooting steps:
-
Confirm GPR55 Expression: The primary target of this compound is the G protein-coupled receptor 55 (GPR55). Verify that your cell line expresses GPR55 at the mRNA and protein levels using techniques like qPCR, western blotting, or flow cytometry. GPR55 expression can be cell-type dependent.[1]
-
Optimize this compound Concentration and Incubation Time: The reported EC50 for this compound is approximately 250 nM.[2][3] However, the optimal concentration can vary between cell lines and assays. We recommend performing a dose-response experiment to determine the optimal concentration for your specific system. Similarly, the time course of the response can vary, so a time-course experiment is also advised.
-
Check Agonist Activity in a Different Assay: The signaling of GPR55 can be complex and assay-dependent, a phenomenon known as biased agonism.[4] If you are not observing a response in one assay (e.g., ERK phosphorylation), try a different functional readout such as calcium mobilization or a β-arrestin recruitment assay.[4][5]
-
Cell Line and Passage Number: The clonal background and passage number of cell lines can affect their phenotype and receptor expression levels.[1] Ensure you are using a consistent and low-passage number cell line.
-
Reagent Quality: Ensure the this compound stock solution is properly prepared and stored to maintain its activity.
Issue 2: Unexpected or contradictory results with this compound.
Question: I am observing an unexpected phenotype, such as increased proliferation when I expected inhibition, or my results contradict published data. Why might this be happening?
Answer:
Contradictory results with GPR55 ligands are not uncommon due to the complex pharmacology of the receptor. Here are potential explanations and troubleshooting strategies:
-
Cell-Type Specific Signaling: The downstream signaling pathways activated by GPR55 can differ between cell types.[1] This can lead to different functional outcomes even with the same agonist. It is crucial to characterize the GPR55 signaling pathway in your specific cell model.
-
Receptor Crosstalk and Off-Target Effects: GPR55 can form heterodimers with other receptors, such as the cannabinoid CB2 receptor, which can influence its signaling.[3] A notable unexpected phenotype is that the pro-proliferative effect of this compound in MDA-MB-231 breast cancer cells is dependent on the presence of the CB2 receptor.[3][6] If your cells co-express GPR55 and CB2, the observed effects of this compound may be mediated through this interaction.
-
Troubleshooting Step: To investigate this, you can use a CB2 receptor antagonist, such as SR144528, in conjunction with this compound. If the unexpected effect is blocked by the CB2 antagonist, it suggests the involvement of the CB2 receptor.[6]
-
-
Ligand-Biased Agonism: Different GPR55 agonists can stabilize different receptor conformations, leading to the activation of distinct signaling pathways.[4] This means that this compound might activate a different set of downstream effectors compared to other GPR55 agonists like LPI (lysophosphatidylinositol).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55).[2][3] Upon binding to GPR55, it can activate various downstream signaling pathways, including Gαq, Gα12, or Gα13-mediated pathways, leading to the activation of RhoA, phospholipase C, and subsequent increases in intracellular calcium.[1] It has also been shown to induce ERK1/2 phosphorylation and PKCβII translocation to the plasma membrane.[7]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO up to 20 mM.[2] For long-term storage, it is recommended to store the solid compound at +4°C.[2]
Q3: What are the known off-target effects of this compound?
A3: this compound exhibits high selectivity for GPR55 over the cannabinoid receptors CB1 and CB2, and the related receptor GPR35.[2][3] One study reported greater than 120-fold selectivity against GPR35, 83-fold against CB1, and 57-fold against CB2 as an antagonist, and over 120-fold selectivity against all three as an agonist.[7] However, as mentioned in the troubleshooting guide, functional interactions with the CB2 receptor have been observed, where the proliferative effects of this compound were dependent on CB2 expression.[3][6]
Q4: I am seeing cytotoxicity at higher concentrations of this compound. Is this expected?
A4: While this compound is generally used to study GPR55-mediated signaling, like any small molecule, it can exhibit off-target effects or induce cytotoxicity at high concentrations. It is essential to perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the optimal non-toxic concentration range for your experiments.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Receptor(s) | Assay Type | Reference(s) |
| EC50 | ~250 nM | GPR55 | β-arrestin recruitment | [2][3] |
| EC50 | 263 nM | GPR55 | β-arrestin recruitment | [7] |
| Selectivity | >100-fold | GPR55 vs. GPR35, CB1, CB2 | Not specified | [2][3] |
| Antagonist Selectivity | >120-fold | GPR55 vs. GPR35 | β-arrestin recruitment | [7] |
| 83-fold | GPR55 vs. CB1 | β-arrestin recruitment | [7] | |
| 57-fold | GPR55 vs. CB2 | β-arrestin recruitment | [7] | |
| Agonist Selectivity | >120-fold | GPR55 vs. GPR35, CB1, CB2 | β-arrestin recruitment | [7] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Cell Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the phosphorylation of ERK1/2 in response to this compound.
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-24 hours before the experiment to reduce basal ERK phosphorylation.
-
This compound Treatment: Treat the cells with this compound at the desired concentration and for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Total ERK Control: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations
Figure 1. Simplified GPR55 signaling pathway activated by this compound.
Figure 2. Troubleshooting workflow for unexpected this compound phenotypes.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB2 Cannabinoid Receptors Promote Neural Progenitor Cell Proliferation via mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Effects of ML-184 and LPI on GPR55 for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different ligands on the G protein-coupled receptor 55 (GPR55) is critical for advancing research and therapeutic development. This guide provides a direct comparison of the synthetic agonist ML-184 and the endogenous agonist lysophosphatidylinositol (LPI) on GPR55, supported by experimental data and detailed protocols.
GPR55, once an orphan receptor, is now recognized as a key player in various physiological and pathological processes, including pain, inflammation, and cancer. Its activation by the endogenous lipid LPI has been well-established.[1][2] More recently, synthetic ligands such as this compound have been developed as selective agonists to probe the receptor's function.[3] This guide aims to objectively compare the in vitro effects of this compound and LPI on GPR55, focusing on their potency in functional assays and the downstream signaling pathways they elicit.
Quantitative Comparison of this compound and LPI Activity at GPR55
The potency of this compound and LPI in activating GPR55 has been evaluated in several functional assays. The half-maximal effective concentration (EC50) is a common measure of a ligand's potency, with lower values indicating higher potency. The following table summarizes the reported EC50 values for this compound and LPI in key GPR55-mediated signaling assays.
| Ligand | Assay Type | Cell Line | EC50 Value (µM) | Reference |
| This compound | β-arrestin Recruitment | U2OS | 0.250 | [4] |
| This compound | ERK1/2 Phosphorylation | U2OS | ~0.26 | [4] |
| LPI | β-arrestin Recruitment | U2OS | 1.2 | [4] |
| LPI | Calcium Mobilization | GPR55-HEK293 | 0.049 ± 0.004 | [5] |
| LPI | ERK1/2 Phosphorylation | GPR55-HEK293 | 0.074 ± 0.013 | [5] |
| LPI | NFAT Activation | GPR55-HEK293 | 1.10 ± 0.02 | [5] |
| LPI | p38 MAP Kinase Phosphorylation | GPR55-HEK293 | ~0.3 | [1] |
GPR55 Signaling Pathways
Activation of GPR55 by agonists like LPI and this compound initiates a cascade of intracellular signaling events. A primary pathway involves the coupling to Gq and G12/13 proteins.[1] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a response readily measured in functional assays.[6] Concurrently, GPR55 activation can stimulate the RhoA pathway, leading to the activation of downstream effectors like ROCK. Both the Gq and G12/13 pathways can converge on the activation of mitogen-activated protein kinases (MAPK), such as ERK1/2.[6]
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hellobio.com [hellobio.com]
- 4. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Selective GPR55 Agonists: ML-184 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of physiological and pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders.[1] This has spurred the development of selective agonists to probe its function and therapeutic potential. This guide provides an objective comparison of the selective GPR55 agonist ML-184 with other notable selective agonists, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Comparison of Selective GPR55 Agonists
The following table summarizes the quantitative data for this compound and other selective GPR55 agonists based on their potency (EC50 or Ki) and selectivity against other relevant receptors, primarily the cannabinoid receptors CB1 and CB2, and in some cases, GPR35. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Type | GPR55 Potency (EC50/Ki) | Selectivity | Reference Assay | Source |
| This compound | Piperazine | 250 nM (EC50) | >100-fold vs. GPR35, CB1, CB2 | β-arrestin recruitment | [2] |
| 263 nM (EC50) | >120-fold vs. GPR35 (antagonist); >83-fold vs. CB1 (antagonist); >57-fold vs. CB2 (antagonist); >120-fold vs. all three as agonists | β-arrestin recruitment | [3][4] | ||
| ML-185 | Tricyclic triazoloquinoline | 658 nM (EC50) | >48-fold vs. GPR35, CB1, CB2 (agonist and antagonist) | β-arrestin recruitment | [3][4] |
| ML-186 | Morpholinosulfonylphenylamide | 305 nM (EC50) | >100-fold vs. GPR35, CB1, CB2 (agonist and antagonist) | β-arrestin recruitment | [3][4] |
| O-1602 | Cannabidiol analog | 13 nM (EC50) | >30,000 nM vs. CB1, CB2 | GTPγS binding | [5][6] |
| ~2 nM (EC50) | No effect on CB1/CB2 | GTPγS binding | [7] | ||
| Novel 3-benzylquinolin-2(1H)-one derivatives (e.g., compound 1) | Quinolinone | 1.8 nM (Ki) | High selectivity over CB1 and CB2 | Radioligand binding | [1] |
| 15 nM (EC50) | Full agonist | p-ERK activation | [1] | ||
| LPI (Lysophosphatidylinositol) | Endogenous lipid | 1.2 µM (EC50) | Not selective | β-arrestin recruitment | [3][4] |
| AM251 | Pyrazole | 9.6 µM (EC50) | Not selective (CB1 inverse agonist) | β-arrestin recruitment | [3][4] |
| SR141716A (Rimonabant) | Pyrazole | 3.9 µM (EC50) | Not selective (CB1 inverse agonist) | β-arrestin recruitment | [3][4] |
GPR55 Signaling Pathway
Activation of GPR55 by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gαq and Gα12/13 proteins. This coupling leads to the activation of two main downstream pathways: the Phospholipase C (PLC) pathway and the RhoA pathway.
References
- 1. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML 184 | GPR55 | Tocris Bioscience [tocris.com]
- 3. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Screening for Selective Ligands for GPR55 - Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-1602 - Biochemicals - CAT N°: 10006803 [bertin-bioreagent.com]
- 6. O-1602 [shop.labclinics.com]
- 7. The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of ML-184 for GPR55: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GPR55 agonist ML-184 with alternative compounds, supported by experimental data and detailed protocols. The G protein-coupled receptor 55 (GPR55) has emerged as a therapeutic target for a variety of conditions, including inflammatory pain, neuropathic pain, and cancer. This compound has been identified as a potent and selective agonist for this receptor. This document aims to provide researchers with the necessary information to validate its specificity and compare its performance with other known GPR55 agonists.
Comparative Analysis of GPR55 Agonists
The following table summarizes the potency and selectivity of this compound in comparison to other known GPR55 agonists. It is important to note that the data presented is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Type | GPR55 Potency (EC50) | Selectivity Profile | Reference(s) |
| This compound | Synthetic Agonist | 250 nM[1] | >100-fold selective over GPR35, CB1, and CB2 receptors.[1] | [1] |
| LPI (Lysophosphatidylinositol) | Endogenous Agonist | ~1.2 µM | Also activates other receptors. | [2] |
| O-1602 | Synthetic Agonist | Potent GPR55 agonist | Also activates GPR18.[3] | [3][4] |
| ML-185 | Synthetic Agonist | 658 nM | >48-fold selective over GPR35, CB1, and CB2. | [2] |
| ML-186 | Synthetic Agonist | 305 nM | >100-fold selective over GPR35, CB1, and CB2. | [2] |
GPR55 Signaling Pathway
Activation of GPR55 by an agonist such as this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins. This leads to the activation of downstream effectors including phospholipase C (PLC) and RhoA, resulting in increased intracellular calcium and activation of the ERK1/2 signaling pathway.
Caption: GPR55 Signaling Cascade.
Experimental Protocols
To validate the specificity of this compound, a series of in vitro assays are typically performed. These include functional assays to measure GPR55 activation and counterscreens to assess activity at other related receptors.
Experimental Workflow for Validating Agonist Specificity
The following diagram illustrates a typical workflow for confirming the specificity of a GPR55 agonist.
Caption: Workflow for GPR55 Agonist Specificity Validation.
Detailed Protocol: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the GPR55 receptor upon agonist binding, a key step in GPCR desensitization and signaling. The PathHunter® assay is a common platform for this purpose.[5][6]
Materials:
-
PathHunter® CHO-K1 cells stably co-expressing GPR55-ProLink™ and β-arrestin-Enzyme Acceptor (EA)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen/Strep, and selection antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well white, solid-bottom assay plates
-
This compound and other test compounds
-
PathHunter® Detection Reagents
Procedure:
-
Cell Culture: Maintain the PathHunter® GPR55 cell line according to the supplier's instructions. Passage cells at 80-90% confluency.
-
Cell Plating: a. Harvest cells using trypsin and resuspend in fresh culture medium. b. Count the cells and adjust the density to 250,000 cells/mL. c. Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).[7] d. Incubate the plate overnight at 37°C in a 5% CO2 incubator.[7]
-
Compound Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). b. Perform serial dilutions of the stock solution in assay buffer to create a dose-response curve (e.g., 10-point, 1:3 dilution series).
-
Agonist Stimulation: a. Add 5 µL of the diluted compound solutions to the respective wells of the cell plate. b. Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.[7]
-
Detection: a. Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol. b. Add 12.5 µL of the detection mixture to each well.[7] c. Incubate the plate for 60 minutes at room temperature in the dark.[7]
-
Data Acquisition: a. Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: a. Normalize the data to a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation). b. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Detailed Protocol: ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream event in the GPR55 signaling cascade. Western blotting is a standard method for this measurement.[8][9]
Materials:
-
HEK293 cells stably expressing GPR55
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Serum-free medium
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Plating: a. Culture GPR55-expressing HEK293 cells to 70-80% confluency. b. Seed cells into 6-well plates and grow to ~90% confluency.
-
Serum Starvation: a. Replace the growth medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK1/2 phosphorylation.[8]
-
Agonist Stimulation: a. Treat the cells with various concentrations of this compound or other agonists for a predetermined optimal time (e.g., 5-30 minutes) at 37°C. A time-course experiment should be performed initially to determine the peak response time.[9]
-
Cell Lysis: a. Place the plates on ice and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the lysate to a microfuge tube and centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant containing the protein.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the ECL substrate.
-
Data Acquisition and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization. d. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample and plot the fold change relative to the vehicle control.
Off-Target Assessment
A critical step in validating the specificity of this compound is to perform counterscreens against related receptors. Given GPR55's historical association with the cannabinoid system, it is essential to test for activity at the cannabinoid receptors CB1 and CB2. Additionally, GPR35 is a closely related orphan receptor. These counterscreens are typically conducted using similar assay formats (e.g., β-arrestin recruitment or functional assays) in cell lines expressing these respective receptors. The lack of significant agonist or antagonist activity at these receptors at concentrations up to at least 10-fold higher than the GPR55 EC50 value is a strong indicator of selectivity.[2]
References
- 1. ML 184 | GPR55 | Tocris Bioscience [tocris.com]
- 2. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
JZL184: An Indirect Agonist at Cannabinoid Receptors CB1 and CB2
A Comparative Guide for Researchers
JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, JZL184 elevates the levels of 2-AG in the brain and peripheral tissues. This accumulation of 2-AG leads to the activation of cannabinoid receptors, primarily the CB1 and CB2 receptors, resulting in a range of physiological and behavioral effects. This guide provides a comprehensive overview of the activity of JZL184 at CB1 and CB2 receptors, comparing its indirect agonism with other modulators of the endocannabinoid system and presenting supporting experimental data.
Mechanism of Action: Indirect Cannabinoid Receptor Activation
JZL184 itself does not directly bind to or activate CB1 or CB2 receptors.[1] Its mechanism of action is centered on the inhibition of MAGL, which leads to a significant increase in the endogenous concentrations of 2-AG.[1][2] 2-AG is a full agonist at both CB1 and CB2 receptors. Therefore, the pharmacological effects of JZL184 are a direct consequence of the enhanced signaling of 2-AG at these receptors. This indirect agonism is a key feature that distinguishes JZL184 from direct-acting cannabinoid receptor agonists.
The signaling pathway initiated by JZL184-induced 2-AG elevation is depicted below:
Comparative Activity at CB1 and CB2 Receptors
The effects of JZL184 are mediated by both CB1 and CB2 receptors, and the specific receptor involved can depend on the physiological context and the animal model being studied.
CB1 Receptor-Mediated Effects
A substantial body of evidence demonstrates that many of the central nervous system effects of JZL184 are mediated by the CB1 receptor. These effects are often blocked by the co-administration of a CB1 receptor antagonist, such as rimonabant (B1662492).
| Effect of JZL184 | Mediating Receptor | Evidence | Reference |
| Anxiolytic-like effects | CB1 | Blocked by the CB1 antagonist rimonabant. | [3] |
| Analgesia | CB1 | Attenuated by rimonabant in various pain models. | [1] |
| Hypothermia | CB1 | Completely blocked by rimonabant. | [1] |
| Hypomotility | CB1 | Reduced by rimonabant. | [1] |
| Discriminative stimulus effects | CB1 | Mimicked by a CB1 agonist and blocked by rimonabant. | [4] |
CB2 Receptor-Mediated Effects
While many of the prominent effects of JZL184 are CB1-dependent, there is also evidence for its activity being mediated through CB2 receptors, particularly in the context of inflammation and specific behavioral paradigms.
| Effect of JZL184 | Mediating Receptor | Evidence | Reference |
| Anxiolytic-like effects in predator-induced fear | CB2 | Prevented by the CB2 inverse agonist AM630, but not by the CB1 inverse agonist rimonabant. | [5] |
| Neuroprotective effects | CB2 | JZL184's neuroprotective effect against MPP+-induced neurotoxicity in SH-SY5Y cells was mediated by CB2 receptors. | [6] |
| Pro-atherogenic effects | CB2 | The pro-atherogenic effects of JZL184 were blunted in mice lacking the myeloid CB2 receptor. | [7] |
Experimental Protocols
In Vivo Assessment of CB1/CB2-Mediated Behavioral Effects
Objective: To determine if the behavioral effects of JZL184 are mediated by CB1 or CB2 receptors.
Materials:
-
JZL184
-
CB1 receptor antagonist (e.g., rimonabant)
-
CB2 receptor antagonist/inverse agonist (e.g., AM630)
-
Vehicle (e.g., ethanol, castor oil ethoxylate, and saline in a 1:1:18 ratio)
-
Experimental animals (e.g., mice or rats)
-
Behavioral testing apparatus (e.g., elevated plus maze, hot plate)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing and testing environment.
-
Drug Preparation: Prepare solutions of JZL184, rimonabant, and AM630 in the appropriate vehicle.
-
Experimental Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + JZL184
-
Group 3: Rimonabant + JZL184
-
Group 4: AM630 + JZL184
-
-
Drug Administration: Administer the antagonist (rimonabant or AM630) or its vehicle via the appropriate route (e.g., intraperitoneal injection) at a specified time before administering JZL184 or its vehicle.
-
Behavioral Testing: At the time of peak JZL184 effect (e.g., 2-4 hours post-administration), subject the animals to the behavioral test.
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if the effects of JZL184 are significantly attenuated by the CB1 or CB2 receptor antagonist.
The workflow for this type of experiment is illustrated below:
Conclusion
References
- 1. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the endocannabinoid-regulating enzyme monoacylglycerol lipase elicits a CB1 receptor-mediated discriminative stimulus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB2 receptors mediate the anxiolytic-like effects of monoacylglycerol lipase inhibition in a rat model of predator-induced fear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB2 Receptors and Neuron–Glia Interactions Modulate Neurotoxicity Generated by MAGL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloid But Not Endothelial Expression of the CB2 Receptor Promotes Atherogenesis in the Context of Elevated Levels of the Endocannabinoid 2-Arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthetic Agonist ML-184 and Endogenous Ligands of the GPR55 Receptor
A comprehensive guide for researchers and drug development professionals on the pharmacological and signaling characteristics of the selective GPR55 agonist ML-184 in comparison to the receptor's endogenous ligands, primarily lysophosphatidylinositol (LPI).
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a multitude of pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders.[1][2][3] This has spurred significant interest in the development and characterization of selective ligands that can modulate its activity. This guide provides a detailed comparative analysis of this compound, a potent and selective synthetic GPR55 agonist, and the principal endogenous ligands of this receptor, with a focus on lysophosphatidylinositol (LPI).
Ligand Properties and Potency
This compound is a piperazine-based compound identified through high-throughput screening as a selective GPR55 agonist.[4][5][6] In contrast, lysophosphatidylinositol (LPI) is a naturally occurring lysophospholipid that has been identified as an endogenous ligand for GPR55.[7][8][9] Specifically, the 2-arachidonoyl derivative of LPI (2-ALPI) is suggested to be one of the most potent endogenous agonists.[9][10][11]
| Ligand | Type | Chemical Class | Potency (EC50) | Selectivity |
| This compound | Synthetic Agonist | Piperazine | ~250 nM[12] | >100-fold selective for GPR55 over GPR35, CB1, and CB2 receptors.[12] |
| L-α-lysophosphatidylinositol (LPI) | Endogenous Agonist | Lysophospholipid | 1.2 µM (in β-arrestin assay)[4] | Activates GPR55; specificity for other receptors is less defined compared to synthetic ligands. |
| 2-arachidonoyl LPI (2-ALPI) | Endogenous Agonist | Lysophospholipid | ~30 nM (in ERK activation study)[13] | Considered a highly potent endogenous ligand for GPR55.[10][11] |
Signaling Pathways and Cellular Responses
Activation of GPR55 by both this compound and endogenous ligands initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins.[11][14][15][16] This leads to the activation of downstream effectors including phospholipase C (PLC) and RhoA.[10][14]
The activation of these pathways culminates in the mobilization of intracellular calcium, the phosphorylation of extracellular signal-regulated kinases (ERK1/2), and the activation of various transcription factors such as the nuclear factor of activated T-cells (NFAT), nuclear factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB).[15][17][18] These signaling events ultimately regulate a diverse array of cellular processes, including proliferation, migration, and apoptosis.[8][16]
Below is a diagram illustrating the primary signaling cascade initiated by GPR55 activation.
GPR55 Signaling Cascade
Experimental Protocols
The characterization of this compound and endogenous GPR55 ligands relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
β-Arrestin Recruitment Assay
This assay is used to quantify ligand-induced receptor activation by measuring the translocation of β-arrestin to the activated GPCR at the cell membrane.
Methodology:
-
Cell Culture: U2OS or HEK293 cells stably expressing both GPR55 and a fluorescently tagged β-arrestin (e.g., β-arrestin-GFP) are cultured in appropriate media.[4]
-
Compound Treatment: Cells are seeded in microplates and treated with varying concentrations of the test ligand (e.g., this compound or LPI).
-
Imaging: Following incubation, cells are fixed and imaged using high-content fluorescence microscopy.
-
Data Analysis: Image analysis software is used to quantify the translocation of the fluorescently tagged β-arrestin from the cytoplasm to the plasma membrane. The EC50 value is determined by plotting the percentage of cells with β-arrestin translocation against the ligand concentration.[6]
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream event in the GPR55 signaling pathway.
Methodology:
-
Cell Culture and Starvation: GPR55-expressing cells are grown to sub-confluence and then serum-starved overnight to reduce basal ERK1/2 phosphorylation.[2]
-
Ligand Stimulation: Cells are treated with different concentrations of the agonist for a short period (typically 5-15 minutes).
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method (e.g., BCA assay).
-
Western Blotting or ELISA: Phosphorylated ERK1/2 (p-ERK) and total ERK1/2 levels are detected using specific antibodies via Western blotting or a sensitive ELISA-based method like AlphaScreen® SureFire®.[19][20][21]
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and plotted against the ligand concentration to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following GPR55 activation.
Methodology:
-
Cell Loading: GPR55-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[15]
-
Ligand Addition: The baseline fluorescence is recorded before the addition of the agonist.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time using a fluorescence plate reader or microscope.[22]
-
Data Analysis: The peak fluorescence response is measured and plotted against the ligand concentration to calculate the EC50.
The following diagram outlines the general workflow for these key experimental assays.
Experimental Assay Workflow
Conclusion
This compound stands out as a valuable pharmacological tool for studying GPR55 function due to its high potency and selectivity. In contrast, endogenous ligands like LPI, particularly its 2-arachidonoyl derivative, represent the physiological activators of the receptor. While both synthetic and endogenous agonists converge on similar downstream signaling pathways, the nuanced differences in their potencies and potential for off-target effects underscore the importance of using well-characterized tools in GPR55 research. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of novel GPR55 modulators, paving the way for the development of new therapeutics targeting this important receptor.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The l-α-Lysophosphatidylinositol/GPR55 System and Its Potential Role in Human Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-α-lysophosphatidylinositol meets GPR55: a deadly relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysophosphatidylinositol - Wikipedia [en.wikipedia.org]
- 10. GPR55 - Wikipedia [en.wikipedia.org]
- 11. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Gene Expression Data Mining Reveals the Involvement of GPR55 and Its Endogenous Ligands in Immune Response, Cancer, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 21. A Functional Assay for GPR55: Envision Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
Validating ML-184 Activity at GPR55: A Comparative Guide to GPR55 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available GPR55 antagonists and outlines detailed experimental protocols to validate the activity of the GPR55 agonist, ML-184. By utilizing these antagonists to inhibit this compound-induced cellular responses, researchers can confirm that the observed effects of this compound are specifically mediated through the GPR55 receptor.
Introduction to GPR55 and this compound
GPR55 is a G protein-coupled receptor that has garnered significant interest as a therapeutic target in various physiological processes, including pain, inflammation, and cancer. This compound is a potent and selective synthetic agonist of GPR55.[1] To rigorously demonstrate that the cellular activities of this compound are on-target, it is essential to employ selective GPR55 antagonists to block these effects. This guide details the properties of several key GPR55 antagonists and provides the methodologies to perform such validation studies.
Comparative Analysis of GPR55 Ligands
The following tables summarize the quantitative data for the GPR55 agonist this compound and a selection of GPR55 antagonists. While direct inhibition data of this compound by these antagonists is not extensively published, their potency against the endogenous GPR55 agonist, lysophosphatidylinositol (LPI), is well-characterized and serves as a strong indicator of their utility in validating this compound's mechanism of action.
Table 1: GPR55 Agonists
| Compound Name | Type | EC50 (nM) | Selectivity Notes | Commercial Availability |
| This compound | Synthetic Agonist | 250 - 263 | >100-fold selective for GPR55 over GPR35, CB1, and CB2 receptors.[1][2] | Tocris Bioscience, Cayman Chemical |
| O-1602 | Synthetic Agonist | 13 | Selective for GPR55 over CB1 and CB2 receptors (>30,000 nM).[3] | Tocris Bioscience |
| Palmitoylethanolamide (PEA) | Endogenous Agonist | 4 | Selective for GPR55 over CB1 and CB2 receptors.[4] | Tocris Bioscience |
| L-α-lysophosphatidylinositol (LPI) | Endogenous Agonist | ~1200 | Endogenous ligand for GPR55. | Cayman Chemical |
Table 2: GPR55 Antagonists
| Compound Name | Type | IC50 (nM) vs. LPI | Selectivity Notes | Commercial Availability |
| ML-193 | Synthetic Antagonist | 221 | >27-fold selective for GPR55 over CB1, and >145-fold over GPR35 and CB2.[5] | Tocris Bioscience, Cayman Chemical |
| ML-191 | Synthetic Antagonist | 1080 | >100-fold selective against GPR35, CB1, and CB2.[6] | No longer commercially available |
| ML-192 | Synthetic Antagonist | 700-1080 | >45-fold selective against GPR35, CB1, and CB2.[6][7] | No longer commercially available |
| CID-16020046 | Synthetic Inverse Agonist | 210 | Weak activity against a broad spectrum of other GPCRs, ion channels, and kinases. | Cayman Chemical |
GPR55 Signaling Pathways
Activation of GPR55 by an agonist like this compound initiates a cascade of intracellular signaling events. These pathways provide measurable readouts for validating agonist activity and confirming its blockade by an antagonist. The primary signaling pathways include the recruitment of β-arrestin and the activation of G protein-dependent pathways leading to ERK1/2 phosphorylation and PKCβII translocation.
Experimental Validation Workflow
To validate that this compound's activity is GPR55-dependent, a GPR55 antagonist is used to block the agonist-induced response. The general workflow involves pre-incubating cells expressing GPR55 with the antagonist before stimulating with this compound. A subsequent measurement of a downstream signaling event will show a diminished response in the presence of an effective antagonist.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of G protein-coupled receptor activation.
Materials:
-
GPR55-expressing cells (e.g., U2OS or HEK293) stably co-expressing a tagged β-arrestin (e.g., β-arrestin-GFP).
-
Assay medium: Serum-free medium.
-
This compound stock solution (in DMSO).
-
GPR55 antagonist (e.g., ML-193) stock solution (in DMSO).
-
384-well microplates, black, clear bottom.
-
High-content imaging system.
Protocol:
-
Cell Plating: Seed the GPR55/β-arrestin-GFP cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR55 antagonist in assay medium. Prepare a solution of this compound at a concentration corresponding to its EC80 (a concentration that elicits 80% of the maximal response).
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted antagonist solutions. Incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO in assay medium).
-
Agonist Stimulation: Add the this compound (EC80) solution to the wells containing the antagonist dilutions and the vehicle control. Also include wells with this compound alone and vehicle alone.
-
Incubation: Incubate the plate for 40-60 minutes at 37°C.
-
Imaging: Image the plates using a high-content imaging system. Acquire images of the GFP signal in each well.
-
Data Analysis: Quantify the translocation of β-arrestin-GFP from the cytoplasm to the receptor at the plasma membrane, which appears as punctate spots. Determine the IC50 of the antagonist by plotting the inhibition of the this compound-induced β-arrestin recruitment against the antagonist concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the GPR55 signaling cascade.
Materials:
-
GPR55-expressing cells.
-
Serum-free medium for starvation.
-
This compound and GPR55 antagonist stock solutions.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Culture and Starvation: Plate GPR55-expressing cells and grow to 80-90% confluency. Serum-starve the cells overnight.
-
Treatment: Pre-incubate the starved cells with various concentrations of the GPR55 antagonist for 30 minutes. Then, stimulate with this compound (at its EC50 or EC80 concentration) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature. g. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2. Plot the inhibition of this compound-induced phosphorylation against the antagonist concentration to determine the IC50.
PKCβII Translocation Assay (Immunofluorescence)
This assay visualizes the translocation of Protein Kinase C βII (PKCβII) to the plasma membrane, another downstream event of GPR55 activation.
Materials:
-
HEK293 cells.
-
Plasmids: GPR55 and PKCβII-GFP.
-
Transfection reagent.
-
Glass coverslips.
-
This compound and GPR55 antagonist stock solutions.
-
4% paraformaldehyde in PBS.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Protocol:
-
Cell Seeding and Transfection: Seed HEK293 cells on glass coverslips. Co-transfect the cells with GPR55 and PKCβII-GFP plasmids and incubate for 24-48 hours.
-
Treatment: Pre-incubate the transfected cells with the GPR55 antagonist for 15-30 minutes. Then, stimulate with this compound for 30-45 minutes at 37°C.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Staining: Wash the cells with PBS. If needed, permeabilize with a detergent like Triton X-100.
-
Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence microscope.
-
Data Analysis: Visually assess or quantify the translocation of PKCβII-GFP from the cytoplasm to the plasma membrane. Compare the translocation in cells treated with this compound alone versus those pre-treated with the antagonist.
Logical Relationship for Validation
The core logic of using antagonists for validation is based on the principle of competitive inhibition at the receptor level. If this compound's effect is truly mediated by GPR55, a selective GPR55 antagonist will prevent this compound from binding to and activating the receptor, thereby blocking the downstream signal.
By following this guide, researchers can effectively use GPR55 antagonists to validate the on-target activity of this compound, ensuring the reliability and specificity of their experimental findings.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 Inactivation Diminishes Splenic Responses and Improves Neurological Outcomes in the Mouse Ischemia/Reperfusion Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ane.pl [ane.pl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ML-184 Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled receptor (GPCR) agonist ML-184, focusing on its cross-reactivity with other GPCRs. The information presented is supported by experimental data to aid in the evaluation of its selectivity and potential off-target effects.
Introduction to this compound
This compound is recognized as a potent and selective agonist for the orphan G protein-coupled receptor GPR55.[1] Its selectivity is a critical attribute for its use as a chemical probe to investigate the physiological and pathological roles of GPR55. This guide summarizes the available quantitative data on its cross-reactivity against other relevant GPCRs, details the experimental protocols used for these assessments, and provides visual representations of the key biological pathways and experimental workflows.
Quantitative Cross-Reactivity Data
The selectivity of this compound has been primarily assessed against GPCRs that are phylogenetically related or share ligand-binding characteristics with GPR55, namely GPR35, the cannabinoid receptor 1 (CB1), and the cannabinoid receptor 2 (CB2). The following table summarizes the quantitative data on the cross-reactivity of this compound.
| Target GPCR | Assay Type | This compound Activity | Potency/Selectivity | Reference |
| GPR55 | Agonist | Potent Agonist | EC50 = 250 nM | [1] |
| GPR35 | Agonist | Inactive | >120-fold selective for GPR55 | [2] |
| GPR35 | Antagonist | Inactive | >120-fold selective for GPR55 | [2] |
| CB1 | Agonist | Inactive | >120-fold selective for GPR55 | [2] |
| CB1 | Antagonist | Weak Antagonist | >83-fold selective for GPR55 | [2] |
| CB2 | Agonist | Inactive | >120-fold selective for GPR55 | [2] |
| CB2 | Antagonist | Weak Antagonist | >57-fold selective for GPR55 | [2] |
As the data indicates, this compound demonstrates high selectivity for GPR55 over GPR35, CB1, and CB2 receptors, both in agonist and antagonist functional assays.[2]
GPR55 Signaling Pathway
Upon activation by an agonist such as this compound, GPR55 is known to initiate downstream signaling cascades that include the activation of extracellular signal-regulated kinase (ERK) and the translocation of protein kinase C (PKC) βII.[2]
Caption: GPR55 signaling pathway activated by this compound.
Experimental Protocols
The cross-reactivity of this compound was determined using cell-based functional assays. Below are the generalized methodologies for the key experiments cited.
β-Arrestin Translocation Assay (Primary Selectivity Screen)
This assay is used to determine the agonist or antagonist activity of a compound by measuring the recruitment of β-arrestin to the GPCR upon its activation.
-
Cell Line: A U2OS cell line stably expressing the target GPCR (GPR55, GPR35, CB1, or CB2) and a β-arrestin-GFP fusion protein is typically used.
-
Principle: Upon GPCR activation by an agonist, β-arrestin-GFP translocates from the cytoplasm to the cell membrane, a process that can be visualized and quantified using high-content imaging.
-
Agonist Mode Protocol:
-
Cells are plated in a multi-well plate.
-
This compound is added at various concentrations.
-
After an incubation period, cells are fixed.
-
The redistribution of β-arrestin-GFP is imaged and analyzed to determine the EC50 value.
-
-
Antagonist Mode Protocol:
-
Cells are pre-incubated with various concentrations of this compound.
-
A known agonist for the target receptor is added at a fixed concentration (e.g., its EC80).
-
Following incubation, cells are fixed and imaged.
-
The inhibition of agonist-induced β-arrestin translocation is quantified to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay (Functional Confirmation)
This assay measures the phosphorylation of ERK1/2, a downstream event in the GPR55 signaling pathway, to confirm the agonist activity of a compound.
-
Cell Line: HEK293 or other suitable cells expressing the GPR55 receptor.
-
Principle: Activation of GPR55 leads to the phosphorylation of ERK1/2. The amount of phosphorylated ERK (pERK) can be quantified relative to the total amount of ERK.
-
Protocol:
-
Cells are serum-starved prior to the experiment to reduce basal ERK phosphorylation.
-
Cells are treated with different concentrations of this compound for a specified time (e.g., 5-30 minutes).
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of pERK and total ERK are measured using methods such as Western blot, ELISA, or homogeneous time-resolved fluorescence (HTRF).
-
The ratio of pERK to total ERK is calculated to determine the dose-dependent effect of this compound.
-
PKC βII Translocation Assay (Functional Confirmation)
This assay assesses the translocation of PKC βII from the cytosol to the plasma membrane, another indicator of GPR55 activation.
-
Cell Line: HEK293 cells transiently or stably expressing GPR55 and a PKC βII-GFP fusion protein.
-
Principle: GPR55 activation leads to the recruitment of PKC βII-GFP to the plasma membrane.
-
Protocol:
-
Cells are plated on imaging-compatible plates.
-
Cells are treated with this compound at various concentrations.
-
Live-cell imaging or imaging of fixed cells is performed to visualize the translocation of PKC βII-GFP.
-
Image analysis is used to quantify the change in fluorescence intensity at the plasma membrane versus the cytosol.
-
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound like this compound against a panel of GPCRs.
Caption: Workflow for GPCR cross-reactivity screening.
Conclusion
The available experimental data robustly supports the high selectivity of this compound for GPR55 over GPR35, CB1, and CB2. This makes this compound a valuable tool for elucidating the specific functions of GPR55 in various biological systems. Researchers should, however, remain mindful of the tested panel and consider the possibility of off-target effects on other, untested GPCRs, depending on the experimental context. The detailed protocols provided herein offer a foundation for replicating and expanding upon these selectivity studies.
References
Alternatives to ML-184 for GPR55 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of pathological conditions, including inflammatory pain, neuropathic pain, and cancer. ML-184 is a known selective agonist of GPR55, but a variety of alternative compounds, spanning different chemical classes, are available to researchers. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid in the selection of the most appropriate tool compounds for GPR55 research.
Performance Comparison of GPR55 Agonists
The efficacy and potency of GPR55 agonists are typically evaluated through various in vitro functional assays, such as measuring the phosphorylation of extracellular signal-regulated kinase (ERK), monitoring the recruitment of β-arrestin, or detecting intracellular calcium mobilization. The following tables summarize the quantitative data for this compound and its alternatives.
| Compound | Chemical Class | GPR55 Agonist Potency (EC50) | Assay Type | Reference |
| This compound | Piperazine | 263 nM | β-arrestin recruitment | [1][2] |
| ML-185 | Tricyclic triazoloquinoline | 658 nM | β-arrestin recruitment | [1][2] |
| ML-186 | Morpholinosulfonylphenylamide | 305 nM | β-arrestin recruitment | [1][2] |
| L-α-lysophosphatidylinositol (LPI) | Lysophospholipid (Endogenous Agonist) | 1.2 µM | β-arrestin recruitment | [1][2] |
| AM251 | Pyrazole (Cannabinoid CB1 Antagonist/Inverse Agonist) | 9.6 µM | β-arrestin recruitment | [1][2] |
| SR141716A (Rimonabant) | Pyrazole (Cannabinoid CB1 Antagonist/Inverse Agonist) | 3.9 µM | β-arrestin recruitment | [1][2] |
| Compound 2 (from 3-benzylquinolin-2(1H)-one scaffold) | 3-Benzylquinolin-2(1H)-one | 1.1 nM | p-ERK activation | [3] |
| Compound 3 (from 3-benzylquinolin-2(1H)-one scaffold) | 3-Benzylquinolin-2(1H)-one | Low nanomolar | p-ERK activation | [3] |
Table 1: Potency of various agonists at the GPR55 receptor.
A critical aspect in the development of GPR55 tool compounds is their selectivity over other receptors, particularly the cannabinoid receptors CB1 and CB2, with which GPR55 shares some ligands. High selectivity ensures that the observed biological effects are mediated specifically through GPR55.
| Compound | GPR55 EC50 (β-arrestin) | Selectivity vs. GPR35 | Selectivity vs. CB1 | Selectivity vs. CB2 | Reference |
| This compound | 263 nM | >120-fold | >83-fold (antagonist) | >57-fold (antagonist) | [1][2] |
| ML-185 | 658 nM | >48-fold | >48-fold | >48-fold | [1][2] |
| ML-186 | 305 nM | >100-fold | >100-fold | >100-fold | [1][2] |
| LPI | 1.2 µM | Not selective | Not selective | Not selective | [1][2] |
| AM251 | 9.6 µM | Not selective | Not selective | Not selective | [1][2] |
| SR141716A | 3.9 µM | Not selective | Not selective | Not selective | [1][2] |
| 3-Benzylquinolin-2(1H)-ones (general) | Low nanomolar (p-ERK) | Not reported | Almost complete selectivity | Almost complete selectivity | [3][4] |
Table 2: Selectivity profiles of GPR55 agonists.
GPR55 Signaling Pathways
Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. GPR55 is known to couple to Gαq and Gα12/13 proteins. This coupling leads to the activation of downstream effector proteins, including phospholipase C (PLC) and the small GTPase RhoA. Activation of PLC results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium from intracellular stores. The RhoA pathway can also contribute to intracellular calcium mobilization and the activation of other signaling cascades, such as the ERK/MAPK pathway, which is involved in cell proliferation and differentiation.
Caption: GPR55 receptor signaling cascade.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of GPR55 agonists.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.
Caption: Workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Culture: Cells (e.g., HEK293 or U2OS) stably or transiently co-expressing GPR55 and a β-arrestin fusion protein (e.g., β-arrestin-GFP or a component of an enzyme complementation system) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into microplates (e.g., 96- or 384-well plates) and allowed to adhere.
-
Compound Addition: Test compounds (agonists) are serially diluted and added to the cells.
-
Incubation: The plates are incubated for a defined period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: The recruitment of β-arrestin is quantified by measuring the signal from the reporter system. This can be based on fluorescence resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), enzyme fragment complementation (EFC), or high-content imaging of fluorescently tagged β-arrestin translocation.
-
Data Analysis: The dose-response data is analyzed using non-linear regression to determine the EC50 value for each agonist.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event following GPR55 activation.
Methodology:
-
Cell Culture and Starvation: Cells expressing GPR55 (e.g., HEK293) are cultured to confluence and then serum-starved for a period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are treated with various concentrations of the GPR55 agonist for a specific time (e.g., 5-30 minutes) at 37°C.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Detection of Phospho-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK are determined using methods such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK.
-
ELISA/AlphaScreen: These are plate-based immunoassays that use specific antibodies to capture and detect p-ERK and total ERK, often with a colorimetric, fluorescent, or luminescent readout.
-
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each concentration of the agonist. Dose-response curves are then generated to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon GPR55 activation.
Caption: Workflow for an intracellular calcium mobilization assay.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing GPR55 are cultured in appropriate media and seeded into microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer. This is typically done for 30-60 minutes at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken, and then the GPR55 agonist at various concentrations is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured for each agonist concentration, and dose-response curves are constructed to determine the EC50 values.
Conclusion
A range of alternatives to this compound for the activation of GPR55 are available, each with distinct chemical structures, potencies, and selectivity profiles. For studies requiring high potency, the novel compounds from the 3-benzylquinolin-2(1H)-one scaffold appear to be excellent candidates, exhibiting low nanomolar EC50 values. For researchers prioritizing selectivity, ML-186 offers a robust profile with over 100-fold selectivity against GPR35, CB1, and CB2 receptors. The endogenous agonist, LPI, remains a crucial tool for studying the physiological roles of GPR55, although its lack of selectivity should be considered in experimental design. The cannabinoid receptor antagonists, AM251 and SR141716A, can also activate GPR55, but their utility as specific GPR55 agonists is limited due to their activity at cannabinoid receptors. The selection of an appropriate GPR55 agonist will ultimately depend on the specific requirements of the research, including the desired potency, the importance of selectivity, and the experimental system being used. This guide provides the necessary comparative data to make an informed decision.
References
- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Screening for Selective Ligands for GPR55 - Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of GPR55 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of G protein-coupled receptor 55 (GPR55) agonists based on published experimental data. It aims to facilitate the selection of appropriate tool compounds and guide the development of novel therapeutics targeting this receptor.
GPR55 has emerged as a novel and intriguing therapeutic target implicated in a variety of physiological processes, including pain sensation, inflammation, bone biology, and cancer progression.[1][2] Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 exhibits a distinct pharmacology and signaling profile.[3] A diverse range of molecules, including endogenous lipids, phytocannabinoids, and synthetic compounds, have been identified as GPR55 agonists. However, their potencies and efficacies can vary significantly depending on the specific signaling pathway being investigated, a phenomenon known as functional selectivity or biased agonism.[4][5] This guide summarizes the quantitative data on the performance of various GPR55 agonists, details the experimental protocols for key assays, and visualizes the complex signaling landscape of this receptor.
Comparative Performance of GPR55 Agonists
The following tables provide a head-to-head comparison of various GPR55 agonists, with data collated from multiple studies. It is important to note that experimental conditions such as cell lines, receptor expression levels, and assay formats can influence the observed potency and efficacy values.
Table 1: Potency (EC50) and Efficacy (Emax) of GPR55 Agonists in Functional Assays
| Agonist | Chemical Class | Assay | Cell Line | EC50 | Emax (% of control or fold increase) | Reference(s) |
| L-α-lysophosphatidylinositol (LPI) | Lysophospholipid | p-ERK1/2 Activation | hGPR55-HEK293 | 74 nM | - | [6] |
| L-α-lysophosphatidylinositol (LPI) | Lysophospholipid | Ca2+ Mobilization | hGPR55-HEK293 | 49 nM | - | [6] |
| L-α-lysophosphatidylinositol (LPI) | Lysophospholipid | β-Arrestin Recruitment | hGPR55E-U2OS | 1.2 µM | - | [7] |
| L-α-lysophosphatidylinositol (LPI) | Lysophospholipid | [35S]GTPγS Binding | hGPR55-HEK293 | 1 µM | - | [3] |
| AM251 | Diarylpyrazole | Ca2+ Mobilization | hGPR55-HEK293 | 0.63 µM | - | [6] |
| AM251 | Diarylpyrazole | p-ERK1/2 Activation | hGPR55-HEK293 | 0.54 µM | - | [6] |
| SR141716A (Rimonabant) | Diarylpyrazole | Ca2+ Mobilization | hGPR55-HEK293 | 1.14 µM | - | [6] |
| SR141716A (Rimonabant) | Diarylpyrazole | p-ERK1/2 Activation | hGPR55-HEK293 | 0.64 µM | - | [6] |
| O-1602 | Abnormal Cannabidiol Analog | p-ERK1/2 Activation | CHO-hGPR55 | 61 nM | 1.3 ± 0.06 fold | [2] |
| CP55,940 | Classical Cannabinoid | p-ERK1/2 Activation | CHO-hGPR55 | 4.2 nM | 1.3 ± 0.06 fold | [2] |
| ML-184 | Piperazine | β-Arrestin Recruitment | U2OS-GPR55 | 263 nM | - | [7] |
| ML-185 | Tricyclic triazoloquinoline | β-Arrestin Recruitment | U2OS-GPR55 | 658 nM | - | [7] |
| ML-186 | Morpholinosulfonylphenylamide | β-Arrestin Recruitment | U2OS-GPR55 | 305 nM | - | [7] |
| Compound 2 | 3-Benzylquinolin-2(1H)-one | p-ERK1/2 Activation | CHO-hGPR55 | 1.1 nM | - | [2] |
| Anandamide (AEA) | Endocannabinoid | [35S]GTPγS Binding | hGPR55-HEK293 | 18 nM | - | [8] |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | [35S]GTPγS Binding | hGPR55-HEK293 | 3 nM | - | [8] |
Note: '-' indicates that the data was not provided in the cited source.
Table 2: Binding Affinity (Ki) of GPR55 Ligands
| Ligand | Chemical Class | Radioligand | Cell Line/Membrane Source | Ki (nM) | Reference(s) |
| Compound 1 | 3-Benzylquinolin-2(1H)-one | [3H]CP55,940 | CHO-hGPR55 membranes | 14 | [2] |
| Compound 2 | 3-Benzylquinolin-2(1H)-one | [3H]CP55,940 | CHO-hGPR55 membranes | 1.2 | [2] |
| Compound 3 | 3-Benzylquinolin-2(1H)-one | [3H]CP55,940 | CHO-hGPR55 membranes | 5.1 | [2] |
| Compound 4 | 3-Benzylquinolin-2(1H)-one | [3H]CP55,940 | CHO-hGPR55 membranes | 29 | [2] |
GPR55 Signaling Pathways
GPR55 activation initiates a complex network of intracellular signaling cascades. Unlike classical cannabinoid receptors that primarily couple to Gi/o proteins, GPR55 signaling is predominantly mediated through Gq and G12/13 families of G proteins.[3][4] This leads to the activation of downstream effectors such as phospholipase C (PLC) and RhoA.
References
- 1. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
Is ML-184 the Reigning Champion of GPR55 Agonists? A Comparative Guide
While ML-184 has been a significant tool in the study of the G-protein coupled receptor 55 (GPR55), recent advancements have introduced a new class of compounds that exhibit even greater potency. This guide provides a detailed comparison of this compound with other key GPR55 agonists, supported by experimental data, to aid researchers in selecting the optimal tool for their studies.
This compound, a piperazine (B1678402) derivative, emerged from a high-throughput screening campaign as a potent and selective GPR55 agonist with a reported half-maximal effective concentration (EC50) in the range of 250-263 nM[1][2][3]. Its selectivity over other cannabinoid receptors such as CB1 and CB2 has made it a valuable pharmacological probe. However, the ongoing quest for more potent and specific modulators has led to the development of novel chemical scaffolds with superior activity at GPR55.
A 2022 study introduced a series of 3-benzylquinolin-2(1H)-one derivatives that have demonstrated exceptional potency, with binding affinities (Ki) in the low nanomolar range[4][5]. In particular, compounds from this series have been highlighted as some of the most potent GPR55 agonists discovered to date[4][5]. While direct EC50 comparisons in the same functional assays are ideal, the significantly lower Ki values of these new compounds strongly suggest a higher potency than this compound.
Quantitative Comparison of GPR55 Agonist Potency
To facilitate a clear comparison, the following table summarizes the reported potencies of this compound and other notable GPR55 agonists. It is important to note that the potency values (EC50 and Ki) are assay-dependent and may vary between different experimental setups.
| Compound | Type | Potency (EC50/Ki) | Assay Type | Reference(s) |
| This compound | Synthetic Agonist (Piperazine) | ~250-263 nM (EC50) | β-arrestin recruitment | [1][2][3] |
| ML-185 | Synthetic Agonist (Triazoloquinoline) | 658 nM (EC50) | β-arrestin recruitment | [2] |
| ML-186 | Synthetic Agonist (Morpholinosulfonylphenylamide) | 305 nM (EC50) | β-arrestin recruitment | [2] |
| Lysophosphatidylinositol (LPI) | Endogenous Agonist | ~1.2 µM (EC50) | β-arrestin recruitment | [2] |
| Compound 3 (from Ceni et al., 2022) | Synthetic Agonist (3-Benzylquinolin-2(1H)-one) | 6.2 nM (Ki) | Radioligand Binding | [4][5] |
| Compounds 2 & 3 (from Ceni et al., 2022) | Synthetic Agonist (3-Benzylquinolin-2(1H)-one) | Low nanomolar (EC50) | p-ERK Activation | [4] |
GPR55 Signaling Pathways
Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in IP3 triggers the release of calcium from intracellular stores. Simultaneously, Gα12/13 activation stimulates the RhoA pathway, which can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).
Experimental Protocols
The determination of GPR55 agonist potency relies on various in vitro functional assays. Below are detailed methodologies for three commonly employed experiments.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in GPCR desensitization and signaling.
Objective: To determine the EC50 of a test compound for inducing β-arrestin recruitment to GPR55.
Materials:
-
HEK293 cells stably co-expressing GPR55 and a β-arrestin-reporter fusion protein (e.g., β-galactosidase enzyme fragment complementation).
-
Test compounds (e.g., this compound) and a reference agonist (e.g., LPI).
-
Cell culture medium and assay buffer.
-
Detection reagents for the reporter system.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into 384-well white, clear-bottom microplates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves cell lysis and addition of a substrate that generates a luminescent or fluorescent signal upon interaction with the reporter.
-
Data Acquisition: Measure the signal using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (0%) and the maximal response of the reference agonist (100%). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Phospho-ERK (p-ERK) Activation Assay
This assay quantifies the phosphorylation of ERK, a downstream effector in the GPR55 signaling cascade.
Objective: To measure the ability of a test compound to induce ERK phosphorylation downstream of GPR55 activation.
Materials:
-
Cells expressing GPR55 (e.g., CHO-K1 or HEK293).
-
Test compounds and a reference agonist.
-
Serum-free medium.
-
Lysis buffer.
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
Detection substrate (e.g., chemiluminescent or fluorescent).
-
Western blot apparatus or a plate-based detection system (e.g., ELISA, In-Cell Western).
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluency and then serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Agonist Treatment: Treat the cells with various concentrations of the test compound or reference agonist for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of p-ERK and Total ERK:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies for p-ERK and total ERK, followed by the appropriate secondary antibody and detection reagent.
-
Plate-Based Assay: Utilize an ELISA or In-Cell Western format where cell lysates or fixed cells are incubated with the primary and secondary antibodies in a microplate, and the signal is read on a plate reader.
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal for each sample. Plot the normalized p-ERK levels against the log of the agonist concentration to determine the EC50.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR55 activation.
Objective: To determine the EC50 of a test compound for inducing calcium release mediated by GPR55.
Materials:
-
Cells expressing GPR55.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds and a reference agonist.
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Plate Preparation: Prepare a plate with serial dilutions of the test compounds.
-
Measurement of Calcium Flux: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will record a baseline fluorescence, then add the compounds from the compound plate to the cell plate, and continue to record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each concentration of the test compound. Normalize the data and plot the response versus the log of the compound concentration to calculate the EC50.
Conclusion
References
- 1. ML 184 | GPR55 | Tocris Bioscience [tocris.com]
- 2. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1 H)-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Published Data for ML-184 and LP-184
In the landscape of pharmacological research, the designation "ML-184" has been associated with two distinct small molecules, leading to potential ambiguity. This guide provides a comprehensive comparison of the publicly available data for both compounds to ensure clarity and facilitate reproducible research. The first, This compound , is a selective agonist for the G-protein coupled receptor 55 (GPR55). The second, LP-184 , is a novel anti-cancer agent of the acylfulvene (B1200177) class. This document will address each molecule in separate sections, detailing their respective mechanisms of action, experimental data, and relevant protocols.
Section 1: this compound, a Selective GPR55 Agonist
This compound (CID 2440433) is a piperazine-based compound identified as a potent and selective agonist of GPR55, a receptor implicated in various physiological processes, including neural function and inflammation.
Quantitative Data Summary
The following table summarizes the key in vitro activity data for this compound and compares it with other known GPR55 agonists.
| Compound | Target | Assay Type | EC50 | Selectivity | Reference |
| This compound | GPR55 | β-arrestin recruitment | 250 nM | >100-fold vs GPR35, CB1, CB2[1] | [1] |
| LPI (Lysophosphatidylinositol) | GPR55 | β-arrestin recruitment | 1.2 µM | Endogenous Ligand | [1] |
| O-1602 | GPR55 | Not Specified | Potent Agonist | Selective | [2] |
| Abn-CBD (Abnormal Cannabidiol) | GPR55 | Not Specified | 2.5 µM | >30-fold vs CB1, CB2 | [2] |
| AM251 | GPR55 | β-arrestin recruitment | 9.6 µM | Also a CB1 antagonist | [1] |
Signaling Pathway and Experimental Workflow
This compound activates GPR55, which is known to couple to Gq and G12/13 G-proteins. This activation initiates a signaling cascade that includes the activation of RhoA and phospholipase C, leading to an increase in intracellular calcium levels.
Caption: GPR55 signaling cascade initiated by this compound.
The following diagram illustrates a typical experimental workflow for characterizing GPR55 agonists like this compound.
Caption: Workflow for GPR55 agonist characterization.
Experimental Protocols
1. β-Arrestin Recruitment Assay (PathHunter® Assay)
-
Objective: To measure the recruitment of β-arrestin to GPR55 upon agonist stimulation.
-
Principle: This assay utilizes enzyme fragment complementation. A GPR55 receptor is tagged with a ProLink™ (PK) fragment of β-galactosidase, and β-arrestin is tagged with the Enzyme Acceptor (EA) fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol Outline:
-
Seed PathHunter® cells expressing the tagged GPR55 and β-arrestin in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and control compounds.
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.
-
Add the detection reagent and incubate for 60 minutes at room temperature.
-
Measure chemiluminescence using a plate reader.
-
Calculate EC50 values from the dose-response curves.
-
2. ERK1/2 Phosphorylation Assay (Western Blot)
-
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2.
-
Protocol Outline:
-
Culture cells (e.g., HEK293 expressing GPR55) and starve them of serum for 2-4 hours.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 5-30 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against phospho-ERK1/2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
3. Intracellular Calcium Mobilization Assay
-
Objective: To measure changes in intracellular calcium concentration following GPR55 activation.
-
Protocol Outline:
-
Plate cells expressing GPR55 in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Use a fluorescence plate reader (e.g., FlexStation) to measure baseline fluorescence.
-
Add this compound or control compounds and immediately measure the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Section 2: LP-184, a Novel Anti-Cancer Agent
LP-184 is a next-generation acylfulvene, a class of DNA alkylating agents. It is a prodrug that is selectively activated in cancer cells, leading to irreparable DNA damage and cell death, particularly in tumors with deficiencies in DNA damage repair (DDR) pathways.
Quantitative Data Summary
The following tables summarize the in vitro potency of LP-184 in various cancer cell lines and compare its efficacy to standard-of-care chemotherapies.
Table 2.1: IC50 Values of LP-184 in Various Cancer Cell Lines
| Cell Line | Cancer Type | LP-184 IC50 (nM) | Reference |
| Multiple GBM isolates | Glioblastoma | ~22 - 310 | [3] |
| Multiple NSCLC lines | Non-Small Cell Lung Cancer | < 500 in 11 of 19 lines | [4] |
| Multiple Prostate Cancer lines | Prostate Cancer | 20 - 350 | [5] |
| Capan-1, CFPAC-1, Panc1, etc. | Pancreatic Cancer | 114 - 182 | [6] |
| HPNE (normal pancreatic) | Normal Pancreatic Epithelium | 670 | [6] |
Table 2.2: Comparison of LP-184 Potency with Other Chemotherapeutic Agents
| Cancer Type | Comparator Agent | Relative Potency of LP-184 | Reference |
| Prostate Cancer | Cisplatin | 100 - 2000 times more potent | [5] |
| Prostate Cancer | Olaparib | 100 - 9000 times more potent | [5] |
| Prostate Cancer | Docetaxel | Equipotent | [5] |
| NSCLC | Cisplatin, Pemetrexed | Orders of magnitude more potent | [4] |
Table 2.3: Efficacy of LP-184 in Patient-Derived Models
| Model Type | Cancer Type | Efficacy Highlights | Reference |
| PDX Organoids (LuCaP 96) | Prostate Cancer (HRD) | IC50 77 nM (120-fold more potent than Olaparib) | [7] |
| PDX Organoids (LuCaP 86.2) | Prostate Cancer | IC50 645 nM | [7] |
| PDX (HRD) | Triple-Negative Breast Cancer | Complete, durable tumor regression in 10 models (including PARPi-resistant) | [7] |
| PDX (HRD) | Pancreatic Cancer | Nanomolar sensitivity (IC50 45 - 270 nM) | [6] |
Mechanism of Action and Experimental Workflow
LP-184's mechanism is a form of synthetic lethality. It requires the enzyme Prostaglandin Reductase 1 (PTGR1) for its conversion into a highly reactive DNA alkylating agent. This activated form creates DNA lesions that are normally repaired by the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways. In cancer cells where these pathways are deficient, the DNA damage is irreparable, leading to apoptosis.
Caption: Mechanism of action of the anti-cancer agent LP-184.
The preclinical evaluation of LP-184 typically follows the workflow outlined below.
Caption: Preclinical development workflow for LP-184.
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Objective: To determine the concentration of LP-184 that inhibits cell growth by 50% (IC50).
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Protocol Outline:
-
Seed cancer cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of LP-184 for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration.
-
2. In Vivo Patient-Derived Xenograft (PDX) Model
-
Objective: To evaluate the anti-tumor efficacy of LP-184 in a model that more closely recapitulates human tumor biology.
-
Protocol Outline:
-
Surgically implant a small fragment of a patient's tumor subcutaneously into immunocompromised mice (e.g., athymic nude mice).
-
Allow the tumor to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer LP-184 at a predetermined dose and schedule (e.g., intraperitoneal injections on specific days).
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
Continue treatment for a defined period or until tumors in the control group reach a predetermined size.
-
The primary endpoint is typically tumor growth inhibition. Overall survival can also be assessed.
-
3. DNA Double-Strand Break (DSB) Analysis (γH2AX Staining)
-
Objective: To quantify the formation of DSBs in response to LP-184 treatment.
-
Principle: The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest markers of DNA double-strand breaks. This can be detected by immunofluorescence.
-
Protocol Outline:
-
Treat cells with LP-184 for various time points.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using fluorescence microscopy and quantify the number and intensity of γH2AX foci per nucleus. An increase in foci indicates an increase in DNA damage.
-
References
- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ML-184: A Comparative Guide to a Selective GPR55 Agonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic GPR55 agonist, ML-184, against the putative endogenous GPR55 activator, lysophosphatidylinositol (LPI). This analysis is supported by a summary of experimental data and detailed methodologies for key assays, offering a framework for evaluating GPR55-targeted compounds.
The G protein-coupled receptor 55 (GPR55) has emerged as a promising, yet complex, therapeutic target implicated in a range of physiological processes including pain, inflammation, and cancer.[1] The development of selective pharmacological tools is crucial for dissecting its signaling pathways and therapeutic potential. This compound is a potent and selective synthetic agonist for GPR55, offering a valuable tool for in vitro and in vivo studies.[2][3] This guide benchmarks this compound against LPI, the most well-characterized endogenous agonist of GPR55.[4]
Comparative Analysis of this compound and LPI
The following table summarizes the key pharmacological parameters of this compound and LPI based on available data. This quantitative comparison highlights the distinct profiles of the synthetic and endogenous activators.
| Parameter | This compound | LPI (Lysophosphatidylinositol) |
| Potency (EC50) | ~250-263 nM (β-arrestin recruitment assay)[2][5][6] | ~30 nM - 110 nM (ERK activation, TGF-α shedding assay)[7] |
| Selectivity | >100-fold selective over GPR35, CB1, and CB2 receptors[2][5] | Endogenous ligand, also interacts with other potential targets |
| Chemical Class | Piperazine[8] | Lysophospholipid[4] |
| Key Downstream Effects | ERK phosphorylation, PKCβII translocation, β-arrestin recruitment[5][6] | Intracellular Ca2+ release, ERK1/2 phosphorylation, NFAT activation[4][9] |
GPR55 Signaling Pathways
Activation of GPR55 by agonists such as this compound and LPI initiates a cascade of intracellular signaling events. The receptor is known to couple to several G protein families, primarily Gαq, Gα12, and Gα13, leading to the activation of distinct downstream effector pathways.[10][11] This signaling complexity may contribute to the diverse physiological roles of GPR55.
Experimental Protocols
The characterization of GPR55 agonists relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments frequently used to assess GPR55 activation.
β-Arrestin Recruitment Assay
This assay is a common method to screen for GPCR activation by measuring the translocation of β-arrestin protein to the activated receptor at the cell membrane.[5]
Objective: To determine the potency (EC50) of a test compound in inducing GPR55-mediated β-arrestin recruitment.
Materials:
-
U2OS or CHO cells stably co-expressing human GPR55 and a β-arrestin-GFP fusion protein.[6][12]
-
Test compounds (e.g., this compound) and reference agonist (e.g., LPI).
-
Cell culture medium and reagents.
-
High-content imaging system.
Procedure:
-
Cell Plating: Seed the stable cell line in 96- or 384-well plates and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in an appropriate assay buffer.
-
Compound Addition: Remove the culture medium from the cell plates and add the prepared compound solutions. Include a vehicle control.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30-90 minutes) to allow for receptor activation and β-arrestin translocation.
-
Imaging: Acquire images of the cells using a high-content imaging system, capturing the fluorescence of the β-arrestin-GFP.
-
Image Analysis: Quantify the translocation of β-arrestin from the cytoplasm to the plasma membrane using image analysis software. This is often measured as an increase in punctate intracellular fluorescence.
-
Data Analysis: Plot the quantified response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay
Activation of GPR55 can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream signaling event.[13]
Objective: To measure the ability of a test compound to induce ERK1/2 phosphorylation downstream of GPR55 activation.
Materials:
-
Test compounds and reference agonist.
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection system (e.g., Western blotting, AlphaScreen®, or ELISA-based kits).[13][15]
Procedure:
-
Cell Culture and Starvation: Culture the GPR55-expressing cells to near confluence. Prior to the experiment, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the starved cells with various concentrations of the test compound or reference agonist for a specific time (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Detection of p-ERK:
-
Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK and total ERK. Use a secondary antibody for detection.
-
AlphaScreen®/ELISA: Follow the manufacturer's protocol for the specific assay kit to quantify p-ERK levels in the cell lysates.[13][15]
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized response against the compound concentration to determine the dose-dependent effect.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing GPR55 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. ML 184 | GPR55 | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]
Safety Operating Guide
Navigating the Safe Disposal of ML-184: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of ML-184, a selective GPR55 agonist. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines a comprehensive disposal plan based on the general best practices for small molecule organic compounds used in a laboratory setting.
Key Characteristics of this compound
Understanding the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes its key chemical and physical characteristics.
| Property | Value |
| Chemical Name | 3-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide |
| Molecular Formula | C₂₅H₃₄N₄O₃S |
| Molecular Weight | 470.63 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL) |
| Storage Temperature | 2-8°C |
Pre-Disposal Preparations and Safety Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
Work Area Preparation:
-
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. Researchers must always consult and adhere to their institution's specific hazardous waste management policies and local regulations.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety office.
-
This compound waste should be segregated as "non-halogenated organic solid waste" or "non-halogenated organic liquid waste," depending on its form.
-
If this compound is in a solution with a halogenated solvent, it must be disposed of in the "halogenated organic liquid waste" stream.
Step 2: Preparing Solid this compound Waste for Disposal
-
Carefully collect all solid this compound waste, including any contaminated items such as weighing paper, pipette tips, and gloves.
-
Place all solid waste into a designated, properly labeled, and sealable hazardous waste container. The container should be made of a material compatible with organic solids.
-
The label on the waste container must clearly state "Hazardous Waste" and list all contents, including "this compound" and any other chemicals present.
Step 3: Preparing Liquid this compound Waste for Disposal
-
Aqueous solutions containing this compound should not be poured down the drain.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and sealable hazardous waste container. The container should be compatible with the solvent used (e.g., a glass or polyethylene (B3416737) container for DMSO solutions).
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical names and approximate concentrations of all components (e.g., "this compound in DMSO, approx. 10 mM").
-
Keep the liquid waste container securely sealed when not in use and store it in a secondary containment bin within a ventilated cabinet, away from incompatible materials.
Step 4: Final Disposal
-
Once the waste container is full (typically no more than 90% capacity to allow for expansion), ensure the lid is tightly sealed.
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Maintain a record of the disposed waste as required by your institution.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance on specific disposal questions.
Essential Safety and Logistical Information for Handling ML-184
Disclaimer: A specific Safety Data Sheet (SDS) for ML-184 is not publicly available. The following guidance is based on general best practices for handling potent, powdered chemical compounds in a laboratory setting. Researchers must conduct a risk assessment prior to handling and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Chemical and Physical Properties of this compound
The following table summarizes the known properties of this compound, compiled from various chemical suppliers.
| Property | Value |
| Chemical Name | 3-[[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)-benzenesulfonamide |
| Molecular Formula | C₂₅H₃₄N₄O₃S |
| Molecular Weight | 470.6 g/mol |
| CAS Number | 794572-10-4 |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: ~20 mg/mL |
| DMF: ~30 mg/mL | |
| Ethanol: ~1 mg/mL |
Personal Protective Equipment (PPE) and Handling Procedures
Given that this compound is a potent compound, likely handled as a powder, stringent safety measures are necessary to prevent inhalation and skin contact.[1]
Recommended PPE
-
Respiratory Protection: A full-face powered air-purifying respirator (PAPR) or a supplied-air respirator is recommended, especially when weighing and handling the powder due to the high risk of aerosolization.[1][2] For less hazardous operations within a certified chemical fume hood, a fit-tested N95 or higher-rated respirator may be sufficient, subject to a risk assessment.[3]
-
Eye Protection: Chemical splash goggles or a full-face shield should be worn.[2] If a full-face respirator is used, it provides integrated eye and face protection.[1]
-
Hand Protection: Double-gloving with chemical-resistant gloves (e.g., nitrile) is essential.[1][3] Gloves should be changed regularly, and immediately if contamination is suspected.[3]
-
Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs is required.[1] Disposable sleeves can provide additional protection.[4]
Handling Procedures
-
Engineering Controls: All handling of this compound powder, including weighing and solution preparation, must be conducted within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to minimize inhalation exposure.[4][5]
-
Weighing: Weigh the compound on-site in a ventilated balance enclosure to contain any airborne powder.[4] Use appropriate tools to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. The appropriate decontamination solution will depend on the chemical's reactivity; consult with your EHS department.
-
Spill Management: A spill kit appropriate for chemical powders should be readily available. In case of a spill, evacuate the area and follow your institution's established spill response procedures.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[6]
Waste Segregation and Labeling
-
Solid Waste: All disposable items contaminated with this compound, such as pipette tips, vials, gloves, and lab coats, must be collected in a designated, puncture-resistant, and sealed container.[1] This container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".[7]
-
Liquid Waste: Unused solutions of this compound and any rinsate from decontamination procedures should be collected in a sealed, compatible waste container.[6] The container must be labeled as "Hazardous Waste" and list all chemical constituents, including solvents.[7]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. This rinsate must be collected as hazardous waste.[7] After rinsing, the empty container can be disposed of according to institutional guidelines.[8]
Disposal Protocol
-
Collection: Collect all waste streams in their designated and properly labeled containers.[9]
-
Storage: Store waste containers in a secure, designated area away from incompatible materials.[10]
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the professional disposal of the hazardous waste.[10] Do not dispose of this compound down the drain or in the regular trash.[7]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. falseguridad.com [falseguridad.com]
- 3. pppmag.com [pppmag.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. agnopharma.com [agnopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
